molecular formula C21H22O10 B12775771 Eriodictin CAS No. 480-35-3

Eriodictin

Cat. No.: B12775771
CAS No.: 480-35-3
M. Wt: 434.4 g/mol
InChI Key: JMVXRLMOIOTWSB-PFZAOBAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eriodictin, also known as Eriodictyol 7-rhamnoside, is a flavonoid compound with the CAS Registry Number 480-35-3 and a molecular formula of C21H22O10 . It is a glycoside derivative of eriodictyol and is characterized as a solid with an optical rotation of [a]D20 -51.5° (in pyridine) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Recent in silico studies have highlighted its significant research value in anti-viral discovery. Molecular docking and molecular dynamics simulations suggest that this compound exhibits high binding affinity and favorable binding free energy against multiple key targets of the SARS-CoV-2 virus, including the nucleocapsid N protein, the SARS-CoV-2-hACE2 complex, and the main protease (Mpro) . These computational findings indicate that this compound may operate through a mechanism of action involving the inhibition of critical viral proteins, positioning it as a promising lead compound for further investigation . Further in vitro and in vivo validation is required to confirm these activities. Researchers should handle this product with appropriate safety precautions, using personal protective equipment and ensuring adequate ventilation . It is recommended to store this compound in a cool, well-ventilated area, protected from light at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

480-35-3

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O10/c1-8-18(26)19(27)20(28)21(29-8)30-10-5-13(24)17-14(25)7-15(31-16(17)6-10)9-2-3-11(22)12(23)4-9/h2-6,8,15,18-24,26-28H,7H2,1H3/t8-,15-,18-,19+,20+,21-/m0/s1

InChI Key

JMVXRLMOIOTWSB-PFZAOBAISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=O)C[C@H](OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Eriodictin natural sources and plant extraction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Plant Extraction of Eriodictyol (B191197) For Researchers, Scientists, and Drug Development Professionals.

Introduction

Eriodictyol (C₁₅H₁₂O₆) is a polyphenolic flavanone (B1672756), a subclass of flavonoids, recognized for its significant therapeutic potential.[1][2] It is found in a variety of plants and has garnered scientific interest for its potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties.[2][3] This compound modulates multiple cellular signaling pathways, making it a promising candidate for drug development and nutraceutical applications.[1][3] This guide provides a comprehensive overview of the natural sources of eriodictyol, detailed methodologies for its extraction from plant matrices, and an exploration of its biosynthesis and relevant signaling pathways.

Natural Sources of Eriodictyol

Eriodictyol is predominantly found in citrus fruits and a variety of medicinal plants.[1][2] The primary North American source is Yerba Santa (Eriodictyon californicum), a plant traditionally used in Native American medicine.[2][4] Other significant sources include lemons, oranges, and peppermint.[2]

Table 1: Eriodictyol Content in Various Natural Sources

Plant SourcePart of PlantEriodictyol ContentReference
Eriodictyon californicum (Yerba Santa)LeavesHigh concentration (specifics vary)[2][5]
Citrus limon (Lemon)Fruit (Pulp and Peel)1.1 mg/100g[2]
Citrus sinensis (Orange)Fruit (Pulp and Peel)1.5 mg/100g[2]
Citrus aurantiifolia (Lime)Fruit (Pulp and Peel)0.29 mg/100g[2]
Citrus paradisi (Grapefruit)Fruit (Pulp and Peel)0.59 mg/100g[2]
Mentha piperita (Peppermint)Aerial PartsPresent as eriocitrin (B1671051) (a glycoside of eriodictyol)[6]
Afzelia africanaBark12% yield from 90% methanol (B129727) extract[7][8]
Anacardium occidentale L.LeavesPresent[7][8]
Rosa canina (Rose Hips)FruitPresent as eriocitrin[5]

Plant Extraction and Purification of Eriodictyol

The extraction of eriodictyol from plant materials is a critical step in its isolation and purification for research and development. Various techniques, from conventional solvent extraction to modern, more efficient methods, are employed.

Extraction Methodologies

Commonly used methods for extracting eriodictyol include maceration, soxhlet extraction, and more advanced techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). Ultrasound-assisted extraction is a frequently cited method for its efficiency and reduced extraction time.[7][9]

Table 2: Comparison of Eriodictyol Extraction Methods

Extraction MethodPrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent at room temperature.Simple, low cost.Time-consuming, lower efficiency.
Soxhlet Extraction Continuous extraction with a refluxing solvent.Higher efficiency than maceration.Requires large solvent volumes, potential for thermal degradation.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Faster, higher yield, less solvent consumption.[7][9]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture.Very fast, high efficiency, reduced solvent use.Potential for localized overheating, requires microwave-transparent solvents.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO₂) as the extraction solvent.Environmentally friendly, high selectivity, solvent-free product.High initial equipment cost, may require a co-solvent for polar compounds.
Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of Eriodictyol from Anacardium occidentale Leaves

This protocol is adapted from a method described for the extraction of eriodictyol from the leaves of Anacardium occidentale L.[7][8]

  • Sample Preparation: Air-dry the plant leaves under shade and pulverize them into a fine powder.

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 100 mL of 90% methanol as the solvent.[7][8]

    • Place the flask in an ultrasonic bath.

    • Perform the extraction at a controlled temperature of 35 ± 5 °C for 30 minutes.[8]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C for further purification and analysis.

Protocol 2: Purification of Eriodictyol using Column Chromatography

This is a general protocol for the purification of flavonoids from a crude plant extract.[10]

  • Column Preparation:

    • Prepare a slurry of silica (B1680970) gel 60 (70-230 mesh) in a suitable non-polar solvent (e.g., hexane).

    • Pack a glass column (e.g., 45 x 4.5 cm) with the silica gel slurry.

    • Equilibrate the column by washing it with the starting mobile phase.

  • Sample Loading:

    • Dissolve the crude extract (e.g., 60 g) in a minimal amount of the mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is hexane-ethyl acetate, followed by ethyl acetate-methanol.

    • Collect fractions of the eluate (e.g., 20 mL each).

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing eriodictyol.

    • Pool the fractions that show a pure spot corresponding to an eriodictyol standard.

  • Final Purification:

    • Combine the pure fractions and evaporate the solvent to obtain purified eriodictyol.

    • The purity can be further confirmed by High-Performance Liquid Chromatography (HPLC).

General Workflow for Extraction and Purification

Extraction_Workflow PlantMaterial Dried, Powdered Plant Material Extraction Ultrasound-Assisted Extraction (e.g., 90% Methanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Analysis FractionCollection->TLC Pooling Pooling of Pure Fractions TLC->Pooling FinalEvaporation Solvent Evaporation Pooling->FinalEvaporation PureEriodictyol Purified Eriodictyol FinalEvaporation->PureEriodictyol

A generalized workflow for the extraction and purification of eriodictyol.

Quantification of Eriodictyol

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of eriodictyol and its metabolites in biological matrices and plant extracts.[11][12][13]

Protocol 3: Quantification of Eriodictyol using HPLC-UV

This protocol provides a general framework for the quantification of eriodictyol.[12]

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.[14]

    • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of pure eriodictyol in methanol. Perform serial dilutions to create a series of calibration standards (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and place it in an HPLC vial.

  • Analysis: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of eriodictyol in the samples from the calibration curve.

Table 3: Typical Validation Parameters for HPLC-UV and UPLC-MS/MS Methods for Flavonoid Glucuronide Quantification

ParameterHPLC-UVUPLC-MS/MSReference
Linearity (R²) > 0.999> 0.995[11][12]
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.5 - 2.0 ng/mL[11]
Limit of Quantification (LOQ) 0.5 - 1.0 µg/mL2.0 - 5.0 ng/mL[11]
Accuracy (% Recovery) 95 - 105%90 - 110%[15]
Precision (% RSD) < 5%< 15%[15]

Biosynthesis of Eriodictyol

In plants, eriodictyol is synthesized via the phenylpropanoid pathway.[16][17] The pathway starts with L-tyrosine, which is converted through a series of enzymatic reactions to naringenin, a key precursor. Naringenin is then hydroxylated to form eriodictyol.[17][18]

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Tyrosine L-Tyrosine pCoumaric p-Coumaric Acid Tyrosine->pCoumaric TAL CoumaroylCoA 4-Coumaroyl-CoA pCoumaric->CoumaroylCoA 4CL NaringeninChalcone Naringenin Chalcone CoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone TAL_label TAL: Tyrosine Ammonia Lyase CL_label 4CL: 4-Coumarate-CoA Ligase CHS_label CHS: Chalcone Synthase CHI_label CHI: Chalcone Isomerase F3H_label F3'H: Flavonoid 3'-Hydroxylase

Biosynthesis pathway of eriodictyol from L-tyrosine.

Signaling Pathways Modulated by Eriodictyol

Eriodictyol exerts its biological effects by modulating several key cellular signaling pathways, particularly those involved in oxidative stress and inflammation.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a primary mechanism by which eriodictyol confers cellular protection against oxidative stress.[1][7] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress or the presence of inducers like eriodictyol disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).[7][19][20]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriodictyol Eriodictyol Keap1_Nrf2 Keap1-Nrf2 Complex Eriodictyol->Keap1_Nrf2 disrupts ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Protection Cellular Protection Genes->Protection

Eriodictyol activates the Nrf2/ARE antioxidant pathway.
Anti-inflammatory Signaling Pathways

Eriodictyol has been shown to inhibit pro-inflammatory pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[1][7] It can suppress the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, and modulate MAPK signaling cascades (e.g., ERK, JNK, p38), which are also involved in inflammatory responses.[1][21]

Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Eriodictyol Eriodictyol MAPK MAPK (ERK, JNK, p38) Eriodictyol->MAPK inhibits IKK IKK Eriodictyol->IKK inhibits InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->MAPK InflammatoryStimuli->IKK ProInflammatoryGenes Pro-inflammatory Genes (e.g., IL-6, TNF-α) MAPK->ProInflammatoryGenes activates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases NF-κB NFkB->ProInflammatoryGenes activates transcription Inflammation Inflammation ProInflammatoryGenes->Inflammation

Eriodictyol inhibits pro-inflammatory signaling pathways.

Conclusion

Eriodictyol is a flavanone with significant potential in the fields of medicine and nutrition. Its presence in common dietary sources like citrus fruits and medicinal herbs such as Yerba Santa makes it an accessible compound for further investigation. Efficient extraction and purification are paramount for obtaining high-purity eriodictyol for research and development. This guide has provided a technical overview of its natural sources, detailed protocols for its extraction and quantification, and an insight into its biosynthesis and mechanisms of action through the modulation of key cellular signaling pathways. This information serves as a valuable resource for researchers and professionals aiming to harness the therapeutic benefits of this promising natural compound.

References

Eriodictyol: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol (B191197), a naturally occurring flavonoid predominantly found in citrus fruits and medicinal plants, has garnered significant scientific attention for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological effects of eriodictyol, with a focus on its antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and cardioprotective properties. The document elucidates the molecular mechanisms and signaling pathways underlying these activities, presenting quantitative data in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays are provided to facilitate the replication and advancement of research in this field. Visual representations of signaling cascades and experimental workflows are included to enhance comprehension.

Introduction

Eriodictyol ((S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one) is a flavanone (B1672756) that contributes to the sensory properties of various plants. Beyond its organoleptic characteristics, a growing body of evidence highlights its potential as a therapeutic agent.[1] Its chemical structure, characterized by multiple hydroxyl groups, underpins its potent antioxidant and free-radical scavenging capabilities.[2] This guide systematically reviews the key biological activities of eriodictyol, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Antioxidant Activity

Eriodictyol's antioxidant effects are a cornerstone of its biological activities, contributing to its protective roles in various pathological conditions.[3] This activity is mediated through both direct and indirect mechanisms.

Direct Antioxidant Effects: Eriodictyol can directly neutralize reactive oxygen species (ROS) due to its hydrogen-donating hydroxyl groups.[2]

Indirect Antioxidant Effects: A significant aspect of eriodictyol's antioxidant capacity lies in its ability to modulate endogenous antioxidant defense systems. It is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO-1), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[4][6] This induction of cellular defenses provides long-term protection against oxidative stress.[4]

Quantitative Data: Antioxidant Activity of Eriodictyol
Assay TypeModel SystemEffective Concentration / IC50Reference
Cellular Antioxidant Activity (CAA)SplenocytesEC50: 13 µM[7]
Cellular Antioxidant Activity (CAA)MacrophagesEC50: 14 µM[7]

Anti-inflammatory Activity

Eriodictyol exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[1]

A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[8] Eriodictyol has been shown to prevent the degradation of the inhibitor of kappa Bα (IκBα), thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its nuclear translocation and subsequent activation of pro-inflammatory gene transcription.[8] This leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[9]

Furthermore, eriodictyol can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), which are also crucial regulators of inflammation.[7][10]

Signaling Pathway: Eriodictyol's Anti-inflammatory Mechanism

anti_inflammatory_pathway cluster_stimulus cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB (p65) IkBa_NFkB->NFkB IκBα Degradation NFkB_n NF-κB (p65) NFkB->NFkB_n Translocation Eriodictyol Eriodictyol Eriodictyol->IKK Inhibition Eriodictyol->MAPK Inhibition DNA DNA NFkB_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Eriodictyol inhibits NF-κB and MAPK signaling pathways.

Neuroprotective Effects

Eriodictyol has demonstrated significant neuroprotective potential in various models of neuronal damage.[11] Its ability to cross the blood-brain barrier makes it a promising candidate for neurological disorders. The primary mechanisms of its neuroprotective action are linked to its antioxidant and anti-inflammatory properties.

In models of oxidative stress-induced neuronal cell death, such as H₂O₂-treated PC12 cells, eriodictyol enhances cell viability by activating the Nrf2/ARE pathway, leading to the upregulation of protective enzymes like HO-1.[3] It also mitigates neuroinflammation, a key contributor to neurodegenerative diseases, by inhibiting NF-κB signaling in microglial cells.[10]

Signaling Pathway: Neuroprotection via Nrf2 Activation

neuroprotection_pathway cluster_stress cluster_cytoplasm cluster_nucleus cluster_outcome H2O2 H₂O₂ Keap1_Nrf2 Keap1-Nrf2 Complex H2O2->Keap1_Nrf2 Oxidative Modification of Keap1 CellDeath Neuronal Cell Death H2O2->CellDeath Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Eriodictyol Eriodictyol Eriodictyol->Keap1_Nrf2 Induces Nrf2 Release ARE ARE Nrf2_n->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Neuroprotection->CellDeath

Caption: Eriodictyol promotes neuroprotection through Nrf2 activation.

Anti-Cancer Activity

Eriodictyol has demonstrated cytotoxic effects against various cancer cell lines, including lung, glioma, and breast cancer cells, while exhibiting lower toxicity to normal cells.[12][13] Its anti-cancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that promote cancer cell proliferation and survival.

Eriodictyol can induce apoptosis through the mitochondrial pathway by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspases.[12] It has also been shown to cause cell cycle arrest at the G2/M phase.[12] Furthermore, eriodictyol can inhibit the PI3K/Akt/mTOR and PI3K/Akt/NF-κB signaling pathways, which are frequently dysregulated in cancer and play crucial roles in cell growth, proliferation, and survival.[12][13]

Quantitative Data: Anti-Cancer Activity of Eriodictyol (IC50 Values)
Cell LineCancer TypeIC50 (µM) at 48hReference
A549Lung Cancer50[12]
U87MGGlioma51.65 ± 1.28[13]
CHG-5Glioma114.19 ± 1.69[13]
FR2Normal Lung Fibroblast95[12]

Cardioprotective Effects

Eriodictyol has shown promise in protecting the heart from injury, particularly in the context of ischemia-reperfusion (I/R) injury.[14] Its cardioprotective effects are attributed to its ability to reduce oxidative stress, inflammation, and apoptosis in cardiomyocytes.

In models of myocardial I/R, eriodictyol treatment has been shown to improve hemodynamic parameters, reduce infarct size, and decrease the release of cardiac injury markers.[14] Mechanistically, eriodictyol can activate the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is known to be involved in cardioprotection.[14][15] By activating this pathway, eriodictyol can suppress inflammatory responses and inhibit apoptosis in the heart tissue.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of eriodictyol.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of eriodictyol in a suitable solvent.

    • In a 96-well plate, add the eriodictyol solutions followed by the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • Determine the IC50 value, which is the concentration of eriodictyol required to scavenge 50% of the DPPH radicals.[6]

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, which is decolorized upon reduction.

  • Procedure:

    • Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent to obtain a specific absorbance at 734 nm.

    • Add different concentrations of eriodictyol to the diluted ABTS•+ solution.

    • After a set incubation time, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[16]

Cell-Based Assays
  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of eriodictyol for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[17][18]

  • Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Harvest and wash the cells.

    • Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

    • Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubate in the dark at room temperature.

    • Analyze the stained cells using a flow cytometer.

    • The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle.[12]

Western Blot Analysis for Signaling Proteins
  • Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

  • Procedure:

    • Lyse the treated cells to extract total protein or cellular fractions (cytoplasmic and nuclear).

    • Determine the protein concentration using a suitable assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Nrf2, p-NF-κB, Akt).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the protein bands relative to a loading control (e.g., β-actin or GAPDH).[13][19]

Experimental Workflow: Western Blot for Nrf2 Activation

western_blot_workflow cluster_sample_prep cluster_electrophoresis cluster_immunodetection cluster_analysis Cell_Culture Cell Culture & Treatment with Eriodictyol Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-Nrf2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging & Densitometry Detection->Imaging

Caption: A typical workflow for Western blot analysis.

Conclusion

Eriodictyol is a promising natural compound with a wide spectrum of beneficial biological activities. Its potent antioxidant and anti-inflammatory effects, mediated through the modulation of key signaling pathways such as Nrf2 and NF-κB, form the basis for its neuroprotective, anti-cancer, and cardioprotective properties. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for the scientific community to further explore and harness the therapeutic potential of eriodictyol. Future research should focus on preclinical and clinical studies to validate these findings and pave the way for the development of eriodictyol-based therapeutic strategies for a range of human diseases.

References

Eriodictyol's Mechanism of Action in Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197) is a polyphenolic flavanone (B1672756) predominantly found in citrus fruits, medicinal plants, and some vegetables.[1][2][3] As a component of the human diet, it has garnered significant attention for its wide range of pharmacological properties, including anti-inflammatory, neuroprotective, cardioprotective, and anticancer effects.[1][2][4][5][6] A foundational element of these therapeutic potentials is its potent antioxidant activity.[2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key pathogenic factor in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[4][7]

This technical guide provides an in-depth exploration of the molecular mechanisms through which eriodictyol counteracts oxidative stress. It details its dual role as a direct free radical scavenger and, more significantly, as a modulator of key cellular signaling pathways that govern the endogenous antioxidant defense system. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of eriodictyol's mode of action to inform preclinical and clinical research.

Core Mechanisms of Action

Eriodictyol mitigates oxidative stress through two primary strategies: direct neutralization of free radicals and indirect enhancement of cellular antioxidant capacity via the modulation of critical signaling pathways.

Direct Antioxidant Activity: Free Radical Scavenging

Eriodictyol possesses intrinsic free radical scavenging capabilities.[2][8] Its chemical structure, rich in hydroxyl groups, allows it to donate hydrogen ions to neutralize highly reactive oxygen species, thereby terminating damaging chain reactions.[9] This direct action provides an immediate, albeit short-term, line of defense against oxidative insults.[9] Studies have demonstrated its ability to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), showcasing its potent direct antioxidant potential.[10][11]

Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways

Potentially more significant than its direct scavenging activity is eriodictyol's ability to induce a sustained, long-term protective effect by upregulating the cell's own antioxidant machinery.[9] This is achieved through the modulation of several interconnected signaling pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the master regulator of the cellular antioxidant response.[10][12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[10] Eriodictyol disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2.[9][10][13]

Once in the nucleus, Nrf2 binds to the ARE in the promoter region of numerous cytoprotective genes, initiating their transcription.[12] Eriodictyol has been shown to significantly increase the expression and activity of several key Nrf2-dependent phase II detoxifying and antioxidant enzymes, including:

  • Heme Oxygenase-1 (HO-1): A critical enzyme that catabolizes heme into biliverdin (B22007) (a potent antioxidant), iron, and carbon monoxide.[4][5][9][13]

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO-1): An enzyme that detoxifies quinones and other electrophilic compounds.[9]

  • Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx): A suite of enzymes that work in concert to neutralize superoxide radicals and hydrogen peroxide.[2][10][14][15]

  • γ-Glutamylcysteine Synthetase (γ-GCS): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[9][13][16]

By activating the Nrf2-ARE pathway, eriodictyol fortifies cells against oxidative insults, providing a robust and lasting defense.[9][13] This mechanism is central to its protective effects in various cell types, including endothelial cells, retinal pigment epithelial cells, and neurons.[4][9][13][16]

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are involved in regulating a wide array of cellular processes, including the response to oxidative stress.[2][4] Eriodictyol has been shown to modulate these pathways. Specifically, studies indicate that activation of the ERK pathway is involved in the eriodictyol-induced activation of Nrf2 and subsequent expression of HO-1 in endothelial cells.[4][5] In other contexts, eriodictyol can inhibit stress-activated JNK/p38 signaling, thereby preventing apoptosis triggered by oxidative damage.[1][16]

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that governs inflammatory responses, which are intricately linked with oxidative stress.[3][6] Eriodictyol has been demonstrated to inhibit the activation of the NF-κB pathway.[1][2][3][4] It can prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes like iNOS and COX-2.[2][3][16] This anti-inflammatory action contributes significantly to its overall protective effect against oxidative stress-mediated tissue damage.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies, illustrating the efficacy of eriodictyol in mitigating oxidative stress.

Table 1: Effects of Eriodictyol on Antioxidant Enzyme Activity and Glutathione Levels

ParameterCell/Animal ModelTreatment ConditionsResultReference
GSH Levels Human Dermal Fibroblasts (BJ cells)Pretreatment with 10 µM and 20 µM Eriodictyol for 24h, then 500 µM H₂O₂ for 1h42% and 100% increase in GSH levels, respectively, compared to H₂O₂-only treated cells.[10]
GSH Levels ARPE-19 cells25, 50, and 100 µM Eriodictyol for 24hDose-dependent increase in total GSH levels.[9]
CAT Activity Human Dermal Fibroblasts (BJ cells)Pretreatment with 10 µM and 20 µM Eriodictyol for 24h, then 500 µM H₂O₂ for 1hSignificantly prevented the H₂O₂-induced decrease in CAT activity in a concentration-dependent manner.[10]
GPx Activity Human Dermal Fibroblasts (BJ cells)Pretreatment with 10 µM and 20 µM Eriodictyol for 24h, then 500 µM H₂O₂ for 1hSignificantly prevented the H₂O₂-induced decrease in GPx activity in a concentration-dependent manner.[10]
SOD, GPx, CAT Activity Rat Kidneys (Cisplatin-induced nephrotoxicity model)Eriodictyol treatmentIncreased activities of these antioxidant defensive enzymes.[10]
SOD, CAT, GSH Levels Rat Kidneys (Doxorubicin-induced nephropathy model)Eriodictyol treatmentSignificantly higher levels compared to the control group.[14]

Table 2: Effects of Eriodictyol on Protein Expression in Oxidative Stress-Related Pathways

ProteinCell/Animal ModelTreatment ConditionsResultReference
Nrf2 (Nuclear Translocation) ARPE-19 cells0–100 µM Eriodictyol for 2 hoursDose-dependent increase in nuclear Nrf2 expression.[9]
HO-1 Expression ARPE-19 cells0–100 µM Eriodictyol overnightDose-dependent induction of HO-1 expression.[9]
HO-1 Expression Human Umbilical Vein Endothelial Cells (HUVECs)1-10 µM EriodictyolConcentration-dependent upregulation of HO-1 protein and mRNA.[4]
NQO-1 Expression ARPE-19 cells0–100 µM Eriodictyol overnightModest, but significant, dose-dependent increase in NQO-1 expression.[9]
CAT & GPx1 Expression Human Dermal Fibroblasts (BJ cells)20 µM Eriodictyol for 24h110% increase in CAT expression and 30% increase in GPX1 expression compared to untreated cells.[10]
Keap1 Expression Human Dermal Fibroblasts (BJ cells)5–20 µM Eriodictyol for 24h, then 500 µM H₂O₂ for 1hDecreased Keap1 protein expression.[17]

Table 3: Direct Radical Scavenging Activity of Eriodictyol

AssayMethodResultReference
DPPH Radical Scavenging Cell-free DPPH assayIC₅₀ = 19.9 ± 0.3 µM (3.2-fold greater ability than Trolox, a reference antioxidant).[10][11]
[(³H)]-Resiniferatoxin Binding Displacement TRPV1 Receptor Binding AssayIC₅₀ = 47 nM[18]
Capsaicin-mediated Calcium Influx Inhibition Calcium Influx AssayIC₅₀ = 44 nM[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the study of eriodictyol's effects on oxidative stress.

Cell Culture and Treatment
  • Cell Lines: Human Dermal Fibroblasts (BJ), Human Retinal Pigment Epithelial (ARPE-19), or Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or F-12K) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Eriodictyol Pretreatment: Eriodictyol is dissolved in DMSO to create a stock solution. Cells are pre-treated with varying concentrations of eriodictyol (e.g., 5-100 µM) for a specified duration (e.g., 2 to 24 hours) prior to inducing oxidative stress. A vehicle control (DMSO) is run in parallel.

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing cells to an oxidant such as hydrogen peroxide (H₂O₂) (e.g., 300-500 µM for 1 hour) or tert-butyl hydroperoxide (t-BOOH).

Measurement of Intracellular ROS (DCFH-DA Assay)
  • Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[19][20]

  • Protocol:

    • After eriodictyol pretreatment and induction of oxidative stress, cells are washed twice with phosphate-buffered saline (PBS).

    • Cells are then incubated with 5-10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.[4][10][21]

    • Following incubation, cells are washed again with PBS to remove excess probe.

    • The fluorescence of DCF is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm), fluorescence microscope, or flow cytometer.[4][20]

    • Relative oxidative stress is calculated and compared between treatment groups.[10]

Western Blot Analysis for Protein Expression
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates.

  • Protocol:

    • Protein Extraction: Cells are harvested and lysed using RIPA buffer containing a protease inhibitor cocktail. For nuclear translocation studies, cytoplasmic and nuclear protein fractions are isolated using a commercial kit.[14]

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein (e.g., 15 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[9]

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Nrf2, HO-1, Keap1, CAT, GPx, β-actin, or GAPDH as a loading control).[9][17]

    • The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.[17]

Measurement of Antioxidant Enzyme Activity (CAT, GPx)
  • Principle: Spectrophotometric assays are used to measure the catalytic activity of specific antioxidant enzymes in cell lysates.

  • Catalase (CAT) Activity Protocol:

    • Cell lysates are prepared.

    • The assay measures the rate of H₂O₂ decomposition. The reaction is initiated by adding H₂O₂ to the lysate.

    • The decrease in absorbance at 240 nm, corresponding to the consumption of H₂O₂, is monitored over time. CAT activity is calculated based on the rate of this decrease.

  • Glutathione Peroxidase (GPx) Activity Protocol:

    • This assay couples the GPx-catalyzed oxidation of GSH to the reduction of GSSG by glutathione reductase, which consumes NADPH.

    • The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm. GPx activity is proportional to this rate.

Glutathione (GSH) Level Measurement
  • Principle: Total glutathione levels (GSH + GSSG) are measured using a colorimetric or fluorometric assay.

  • Protocol:

    • Cells are harvested and deproteinated (e.g., with metaphosphoric acid).

    • The assay is based on the recycling of GSH by glutathione reductase. A chromogen like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) reacts with GSH to produce a yellow-colored product (TNB).

    • The rate of TNB formation is measured spectrophotometrically at ~412 nm and is proportional to the total glutathione concentration in the sample.[9]

Visualizations: Signaling Pathways and Workflows

Brief, descriptive captions are provided directly below each diagram.

Eriodictyol_Nrf2_Pathway Eriodictyol Eriodictyol Nrf2_Keap1 Nrf2-Keap1 Complex Eriodictyol->Nrf2_Keap1 induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 induces dissociation Protection Cellular Protection & Redox Homeostasis ROS->Protection counteracts Cytoplasm Cytoplasm Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free releases Keap1_deg Keap1 (Ubiquitination/ Degradation) Nrf2_Keap1->Keap1_deg leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Proteins Antioxidant & Phase II Enzymes (HO-1, NQO-1, SOD, CAT, GPx, GCS) Transcription->Antioxidant_Proteins upregulates Antioxidant_Proteins->Protection

Caption: Eriodictyol activates the Nrf2-ARE antioxidant pathway.

Interplay_Pathways Eriodictyol Eriodictyol MAPK MAPK Pathway (e.g., ERK) Eriodictyol->MAPK modulates Nrf2 Nrf2 Activation Eriodictyol->Nrf2 activates NFkB_path NF-κB Pathway Eriodictyol->NFkB_path inhibits MAPK->Nrf2 contributes to Antioxidant Antioxidant Gene Expression (HO-1, SOD, etc.) Nrf2->Antioxidant Inflammation Pro-inflammatory Gene Expression (TNF-α, iNOS, etc.) NFkB_path->Inflammation OxidativeStress Reduced Oxidative Stress Antioxidant->OxidativeStress InflammatoryResponse Reduced Inflammation Inflammation->InflammatoryResponse leads to

Caption: Interplay of signaling pathways modulated by eriodictyol.

Experimental_Workflow start_node start_node process_node process_node stress_node stress_node assay_node assay_node end_node end_node A 1. Cell Culture (e.g., ARPE-19, HUVEC) B 2. Pretreatment (Vehicle vs. Eriodictyol) A->B C 3. Induction of Oxidative Stress (e.g., H₂O₂) B->C D1 4a. ROS Measurement (DCFH-DA Assay) C->D1 D2 4b. Protein Analysis (Western Blot for Nrf2, HO-1) C->D2 D3 4c. Enzyme Activity / GSH Levels (Spectrophotometric Assays) C->D3 E 5. Data Analysis & Interpretation D1->E D2->E D3->E

Caption: Workflow for assessing eriodictyol's cytoprotective effects.

Conclusion

Eriodictyol presents a multifaceted mechanism of action against oxidative stress, positioning it as a compelling candidate for further therapeutic development. Its capacity for direct free radical scavenging provides immediate protection, while its more profound and lasting effects are mediated through the sophisticated modulation of cellular signaling networks. The activation of the Nrf2-ARE pathway is paramount, leading to a coordinated upregulation of a broad spectrum of antioxidant and detoxifying enzymes that significantly enhance cellular resilience.[9][10][13] Concurrently, its ability to suppress the pro-inflammatory NF-κB pathway and modulate MAPK signaling underscores its dual role in combating both oxidative stress and associated inflammation.[1][3][4] The comprehensive data and established experimental protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate and harness the therapeutic potential of eriodictyol in preventing and treating oxidative stress-related pathologies.

References

Eriodictyol: A Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol, a naturally occurring flavanone (B1672756) predominantly found in citrus fruits, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of the mechanisms underlying Eriodictyol's antioxidant effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. Eriodictyol exerts its antioxidant action through a dual mechanism: direct scavenging of reactive oxygen species (ROS) and indirect antioxidant effects via the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This guide aims to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and harness the therapeutic potential of Eriodictyol in combating oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of chronic and degenerative diseases. Flavonoids, a class of polyphenolic compounds, are recognized for their significant antioxidant capacities. Among them, Eriodictyol has emerged as a promising therapeutic agent due to its robust antioxidant and anti-inflammatory activities. This document elucidates the multifaceted antioxidant properties of Eriodictyol, providing a technical foundation for its further investigation and potential clinical application.

Mechanisms of Antioxidant Action

Eriodictyol's antioxidant capabilities are attributed to two primary mechanisms:

Direct Antioxidant Effects

Eriodictyol possesses the ability to directly neutralize free radicals through several mechanisms:

  • Hydrogen Atom Donation: The chemical structure of Eriodictyol, featuring multiple hydroxyl groups on its phenolic rings, allows it to readily donate hydrogen atoms to unstable free radicals, thereby stabilizing them and terminating the oxidative chain reaction.

  • Metal Ion Chelation: Eriodictyol can chelate transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺). By binding to these metals, it prevents their participation in Fenton-like reactions, which are a major source of highly reactive hydroxyl radicals.

Indirect Antioxidant Effects via Nrf2 Pathway Activation

Beyond its direct scavenging activities, Eriodictyol exerts a more sustained antioxidant effect by modulating endogenous defense systems.[1] A primary mechanism is the activation of the Keap1-Nrf2 signaling pathway, a master regulator of cellular redox homeostasis.[1]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Eriodictyol can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation.[2]

Key antioxidant and cytoprotective enzymes induced by the Nrf2 pathway include:

  • Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. Biliverdin is subsequently converted to bilirubin, a potent antioxidant.[2]

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO-1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.[2]

  • Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.

  • Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into oxygen and hydrogen peroxide.

  • Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides by glutathione.[2]

The activation of the Nrf2 pathway by Eriodictyol leads to a broad and sustained enhancement of the cell's intrinsic antioxidant capacity, offering long-term protection against oxidative stress.[2]

Quantitative Antioxidant Data

The antioxidant efficacy of Eriodictyol has been quantified using various in vitro assays. The following table summarizes the available data. Further research is warranted to establish a more comprehensive profile, particularly for ABTS and ORAC assays.

Assay TypeMethodResult (IC50 or equivalent)Reference(s)
DPPH Radical Scavenging Spectrophotometric assay measuring the discoloration of the DPPH radical.IC50: 19.9 ± 0.3 µM
ABTS Radical Scavenging Spectrophotometric assay measuring the discoloration of the ABTS radical cation.Data not available
Oxygen Radical Absorbance Capacity (ORAC) Fluorometric assay measuring the inhibition of peroxyl radical-induced oxidation.Data not available

Note: IC50 represents the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.

Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Signaling Pathway

The following diagram illustrates the activation of the Nrf2 pathway by Eriodictyol, leading to the expression of antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriodictyol Eriodictyol Keap1_Nrf2 Keap1-Nrf2 Complex Eriodictyol->Keap1_Nrf2 Induces dissociation Nrf2_d Nrf2 (degraded) Keap1_Nrf2->Nrf2_d Ubiquitination Nrf2_a Nrf2 (active) Keap1_Nrf2->Nrf2_a Release Ub_Proteasome Ubiquitin- Proteasome System Nrf2_d->Ub_Proteasome Degradation Nrf2_n Nrf2 Nrf2_a->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO-1, CAT, SOD, GPx) ARE->Antioxidant_Genes Promotes transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation cluster_cytoplasm cluster_cytoplasm Antioxidant_Enzymes->cluster_cytoplasm Cellular Protection Antioxidant_Workflow cluster_invitro In Vitro Chemical Assays cluster_cellbased Cell-Based Assays DPPH DPPH Assay CAA Cellular Antioxidant Activity (CAA) Assay DPPH->CAA Initial Screening ABTS ABTS Assay ABTS->CAA ORAC ORAC Assay ORAC->CAA Chelation Metal Chelation Assay Chelation->CAA ROS Intracellular ROS Measurement CAA->ROS Enzyme_Activity Antioxidant Enzyme Activity Assays (SOD, CAT, GPx) ROS->Enzyme_Activity Western_Blot Western Blot (Nrf2, HO-1, NQO-1) Enzyme_Activity->Western_Blot Mechanistic Validation Compound Test Compound (Eriodictyol) Compound->DPPH Compound->ABTS Compound->ORAC Compound->Chelation

References

A Comprehensive Technical Guide to the In Vitro Anti-inflammatory Effects of Eriodictyol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Eriodictyol (B191197), a natural flavonoid compound. Eriodictyol has demonstrated significant potential in modulating key inflammatory pathways, making it a person of interest for therapeutic development. This document summarizes quantitative data from various studies, outlines detailed experimental protocols, and visualizes the involved signaling pathways to support further research and development efforts.

Quantitative Assessment of Anti-inflammatory Activity

Eriodictyol has been shown to inhibit the production of key inflammatory mediators in a dose-dependent manner. The following tables summarize the quantitative data from in vitro studies on its effects on nitric oxide (NO) production and pro-inflammatory cytokine secretion.

Table 1: Effect of Eriodictyol on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Cell LineStimulantEriodictyol Concentration (μM)% Inhibition of NO ProductionReference
RAW 264.7Lipopolysaccharide (LPS)Not specifiedSignificant reduction[1][2]
Murine Peritoneal MacrophagesLipopolysaccharide (LPS)20Reduction to 31.8 μM from 56.3 μM[3]

Table 2: Effect of Eriodictyol on Pro-inflammatory Cytokine Secretion

Cell LineStimulantCytokineEriodictyol TreatmentOutcomeReference
RAW 264.7LPSTNF-α, IL-6, IL-1β, MIP-2Pre-treatmentReduced mRNA expression and secretion[1][3][4]
Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)Not specifiedTNF-α, IL-6, IL-8, IL-1βTreatmentSignificantly reduced secretion[5]
Human Monocyte Leukemia Cell Line (THP-1)LPSIL-1, IL-6, IL-8, TNF-αNot specifiedDownregulated levels[6]
High Glucose-Induced Rat Retinal Ganglial Cells (RGC-5)High GlucoseTNF-α, IL-8TreatmentDiminished production[7]

Key Signaling Pathways Modulated by Eriodictyol

Eriodictyol exerts its anti-inflammatory effects by modulating several key signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), and the activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Eriodictyol has been shown to inhibit NF-κB activation in various cell types.[1][8][9][10] This inhibition is achieved by preventing the degradation of the inhibitory kappa Bα (IκBα), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[9]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB IκBα Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Eriodictyol_node Eriodictyol Eriodictyol_node->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor p38 p38 Receptor->p38 Activation ERK ERK Receptor->ERK Activation JNK JNK Receptor->JNK Activation TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors Eriodictyol_node Eriodictyol Eriodictyol_node->p38 Inhibition of Phosphorylation Eriodictyol_node->ERK Inhibition of Phosphorylation Eriodictyol_node->JNK Inhibition of Phosphorylation Inflammatory_Genes Inflammatory Genes TranscriptionFactors->Inflammatory_Genes Transcription Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Eriodictyol_node Eriodictyol Eriodictyol_node->Keap1_Nrf2 Induces Dissociation ARE ARE Nrf2_nuc->ARE Binding HO1 HO-1 & Antioxidant Enzymes ARE->HO1 Transcription Experimental_Workflow start Start: Hypothesis Eriodictyol has anti-inflammatory effects cell_culture Cell Culture (e.g., RAW 264.7 macrophages) start->cell_culture cytotoxicity Cytotoxicity Assay (MTT Assay) Determine non-toxic concentrations cell_culture->cytotoxicity treatment Treatment 1. Eriodictyol pre-treatment 2. LPS stimulation cytotoxicity->treatment supernatant_collection Collect Supernatant treatment->supernatant_collection cell_lysis Cell Lysis treatment->cell_lysis no_assay NO Assay (Griess Assay) supernatant_collection->no_assay elisa ELISA (TNF-α, IL-6, IL-1β) supernatant_collection->elisa western_blot Western Blot (NF-κB, MAPK, Nrf2 pathways) cell_lysis->western_blot data_analysis Data Analysis and Interpretation no_assay->data_analysis elisa->data_analysis western_blot->data_analysis conclusion Conclusion Elucidate anti-inflammatory mechanism data_analysis->conclusion

References

Eriodictyol's Neuroprotective Potential: A Technical Guide to Core Mechanisms and Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eriodictyol (B191197), a naturally occurring flavonoid found abundantly in citrus fruits and certain medicinal herbs, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Extensive preclinical research highlights its potent neuroprotective effects, suggesting its potential as a therapeutic agent for a range of neurodegenerative and neurological disorders, including Alzheimer's disease, ischemic stroke, and neuroinflammation-induced cognitive decline.[2][3][4][5] This technical guide provides an in-depth overview of the core mechanisms underlying eriodictyol's neuroprotective actions, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the critical signaling pathways involved.

Core Neuroprotective Mechanisms

Eriodictyol exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, suppressing neuroinflammation, inhibiting apoptotic pathways, and modulating autophagy.[5] These effects are orchestrated through its influence on several key cellular signaling cascades.

Attenuation of Oxidative Stress

A primary mechanism of eriodictyol's neuroprotective action is its ability to combat oxidative stress, a key pathological feature in many neurological diseases.[6][7] It achieves this not only through direct radical scavenging but more significantly by activating the endogenous antioxidant defense system via the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][8][9]

Upon stimulation by eriodictyol, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO-1), and γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.[9][10][11] This upregulation of antioxidant defenses enhances cellular resilience against oxidative insults.[9][12]

Nrf2_Pathway cluster_nucleus Nuclear Events Eriodictyol Eriodictyol ROS Oxidative Stress (e.g., H₂O₂, Aβ) Eriodictyol->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex Eriodictyol->Keap1_Nrf2 Induces dissociation ROS->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE Genes Antioxidant Genes (HO-1, NQO-1, γ-GCS) ARE->Genes Promotes Transcription Proteins Antioxidant Proteins (HO-1, NQO-1) Genes->Proteins Translation GSH ↑ Glutathione (GSH) Genes->GSH Synthesis Protection Neuroprotection Proteins->Protection GSH->Protection Nrf2_n->ARE Binds

Caption: Eriodictyol-mediated activation of the Nrf2/ARE antioxidant pathway.
Suppression of Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases. Eriodictyol demonstrates potent anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the NLRP3 Inflammasome pathways.[3][8][13]

Eriodictyol has been shown to block the activation of NF-κB, a master regulator of inflammation, by preventing the degradation of its inhibitor, IκB.[14][15] This action suppresses the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[14][16] Furthermore, eriodictyol can inhibit the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that drives the production of mature IL-1β and IL-18, thereby reducing microglia-mediated inflammatory damage.[3][17][18]

NFkB_Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (LPS, Aβ) PI3K_Akt PI3K/Akt Stimuli->PI3K_Akt Activates Eriodictyol Eriodictyol Eriodictyol->PI3K_Akt Inhibits IKK IKK Eriodictyol->IKK Inhibits PI3K_Akt->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Inflammation Neuroinflammation Cytokines->Inflammation Translation NFkB_n->Cytokines Promotes Transcription

Caption: Inhibition of the PI3K/Akt/NF-κB inflammatory pathway by Eriodictyol.

NLRP3_Pathway Stimuli Stimuli (e.g., Aβ) NLRP3_proteins NLRP3, ASC, pro-Caspase-1 (Expression) Stimuli->NLRP3_proteins Induces Eriodictyol Eriodictyol Eriodictyol->NLRP3_proteins Downregulates Protein Expression NLRP3_inflammasome NLRP3 Inflammasome (Assembly) NLRP3_proteins->NLRP3_inflammasome Assemble Caspase1 Active Caspase-1 NLRP3_inflammasome->Caspase1 Cleaves pro-Caspase-1 IL1b IL-1β Caspase1->IL1b Cleaves IL18 IL-18 Caspase1->IL18 Cleaves Pro_IL1b pro-IL-1β Pro_IL1b->IL1b Pro_IL18 pro-IL-18 Pro_IL18->IL18 Inflammation Neuroinflammation & Neuronal Damage IL1b->Inflammation IL18->Inflammation

Caption: Eriodictyol-mediated inhibition of the NLRP3 inflammasome.

Quantitative Data Summary

The neuroprotective efficacy of eriodictyol has been quantified across various in vivo and in vitro models. The following tables summarize key findings.

Table 1: Neuroprotective Effects of Eriodictyol in Ischemic Stroke Models
ParameterModelTreatmentResultReference
Infarct Volume MCAO Rats40 mg/kg EriodictyolSignificant decrease vs. MCAO group[4][19]
MCAO Rats80 mg/kg EriodictyolSignificant decrease vs. MCAO group[4][19]
Neurological Score MCAO Rats20, 40, 80 mg/kg EriodictyolDose-dependent improvement[4]
Neuronal Viability pMCAO Mice1, 2, 4 mg/kg EriodictyolPrevention of neuronal death[20]
Inflammatory Markers pMCAO Mice1, 2, 4 mg/kg EriodictyolReduced MPO activity, TNF-α, iNOS, GFAP[20]
Apoptosis Markers MCAO Rats40, 80 mg/kg EriodictyolDownregulation of Bax & cleaved-caspase-3[4]
Table 2: Effects of Eriodictyol in Alzheimer's Disease Models
ParameterModelTreatmentResultReference
Cognitive Function APP/PS1 MiceEriodictyolAmeliorated cognitive deficits[2][21]
Aβ₂₅₋₃₅ MiceEriodictyolImproved learning and memory capacity[3][18]
Aβ & Tau Pathology APP/PS1 MiceEriodictyolSuppressed Aβ aggregation & Tau phosphorylation[2][21]
HT-22 cells + Aβ₁₋₄₂< 32 µM EriodictyolInhibited Tau hyperphosphorylation[2]
Oxidative Stress Aβ₂₅₋₃₅ MiceEriodictyol↑ GSH-Px, SOD levels; ↓ MDA, ROS levels[3]
Inflammasome Aβ₂₅₋₃₅ MiceEriodictyol↓ NLRP3, Caspase-1, ASC, IL-1β, IL-18[3]
Ferroptosis APP/PS1 MiceEriodictyolInhibited ferroptosis via VDR-Nrf2/HO-1[2][21]
Table 3: Effects of Eriodictyol in in vitro Neurotoxicity and Inflammation Models
ParameterModelTreatmentResultReference
Cell Viability PC12 cells + H₂O₂20, 40, 80 µM EriodictyolInhibition of H₂O₂-induced cell death[9]
Antioxidant Genes PC12 cellsEriodictyol↑ HO-1 and γ-GCS expression[9]
ARPE-19 cells50 µM Eriodictyol↑ HO-1 and NQO-1 expression[11][12]
Glutathione Levels ARPE-19 cells50 µM Eriodictyol~100% increase in total glutathione[11]
Inflammatory Cytokines LPS-stimulated Microglia50, 100 µM Eriodictyol↓ IL-1β, CXCL8, IL-6, MMP-9 release[16]

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the neuroprotective potential of eriodictyol.

Ischemic Stroke Animal Model (MCAO)
  • Model Induction : Brain injury is induced in adult rats or mice via middle cerebral artery occlusion (MCAO).[4] In the permanent MCAO (pMCAO) model, the middle cerebral artery is permanently occluded, typically by electrocoagulation.[20]

  • Treatment Protocol : Animals are treated with eriodictyol or vehicle (saline). A typical regimen involves oral administration at doses ranging from 1 mg/kg to 80 mg/kg.[4][20] Treatment can be administered before and/or after the ischemic insult. For example, oral treatment 30 minutes before pMCAO, 2 hours after, and then once daily for subsequent days.[20]

  • Outcome Measures :

    • Infarct Volume : 24 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct area.[19]

    • Neurological Deficits : Neurological function is assessed using a scoring system that evaluates motor deficits, balance, and reflexes.[4]

    • Histology : Brain sections are analyzed using Nissl staining to assess neuronal loss and immunofluorescence for markers of apoptosis (e.g., cleaved-caspase-3) and inflammation (e.g., GFAP, iNOS).[4][20]

    • Biochemical Analysis : Brain tissue homogenates are used for Western blotting to measure protein levels (e.g., Bax, Bcl-2, autophagy markers) and ELISA for inflammatory cytokines.[4]

MCAO_Workflow start Adult Rats/Mice mcao Induce Ischemic Stroke (MCAO Surgery) start->mcao groups Divide into Groups mcao->groups control Vehicle Control (Saline) groups->control Group 1 treatment Eriodictyol Treatment (e.g., 20, 40, 80 mg/kg) groups->treatment Group 2+ behavioral Neurological & Behavioral Scoring (24h post-MCAO) control->behavioral treatment->behavioral sacrifice Euthanasia & Brain Collection behavioral->sacrifice analysis Analysis sacrifice->analysis ttc TTC Staining (Infarct Volume) analysis->ttc histology Histology (Nissl, Immunofluorescence) analysis->histology biochem Biochemical Assays (Western Blot, ELISA) analysis->biochem

Caption: General experimental workflow for MCAO stroke model studies.
Alzheimer's Disease Animal Models

  • Models :

    • Aβ Injection Model : An acute model is created by intracerebroventricular (ICV) injection of the amyloid-beta (Aβ)₂₅₋₃₅ peptide into mice.[3][18]

    • Transgenic Model : APP/PS1 transgenic mice, which develop age-dependent Aβ plaques and cognitive deficits, are used as a chronic model of AD.[2][21]

  • Treatment Protocol : Eriodictyol is typically administered orally for several weeks (e.g., 4 weeks for the Aβ injection model).[3][18]

  • Outcome Measures :

    • Cognitive Tests : Learning and memory are assessed using behavioral tests such as the Y-maze and new object recognition experiments.[3][18]

    • Histology : Brain tissue is analyzed for neuronal damage (e.g., Nissl staining), Aβ plaque deposition, and hyperphosphorylated Tau.[2][3]

    • Biochemical Analysis : Brain homogenates are used to measure levels of Aβ, inflammatory proteins (NLRP3, Caspase-1), and oxidative stress markers (ROS, MDA, SOD, GSH-Px) via ELISA, Western blotting, and other assays.[3][18]

In Vitro Neurotoxicity Model
  • Cell Culture : Neuron-like cells, such as rat pheochromocytoma (PC12) cells, are cultured and differentiated.[9]

  • Induction of Toxicity : Neurotoxicity is induced by exposing the cells to an oxidative agent, such as 200 µM hydrogen peroxide (H₂O₂).[9]

  • Treatment Protocol : Cells are pre-treated with eriodictyol (e.g., 20, 40, and 80 µM) before the addition of the toxic agent.[9]

  • Outcome Measures :

    • Cell Viability : Cell survival is quantified using assays such as the MTT assay.[9]

    • Apoptosis : Apoptosis is measured, for example, by flow cytometry analysis of Annexin V/PI stained cells.[9]

    • Mechanism Analysis : Western blotting is used to measure the nuclear translocation of Nrf2 and the expression levels of its downstream targets, HO-1 and γ-GCS. Nrf2's role is confirmed using siRNA to knock down its expression.[9]

Conclusion and Future Directions

The cumulative evidence from preclinical studies strongly supports the neuroprotective potential of eriodictyol. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis through the modulation of key signaling pathways like Nrf2, NF-κB, and the NLRP3 inflammasome makes it a highly promising candidate for further drug development.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability : Detailed studies are needed to understand how eriodictyol and its metabolites cross the blood-brain barrier and their distribution within the central nervous system.[3]

  • Chronic Disease Models : While studies in acute models are promising, further validation in chronic and progressive models of neurodegeneration is essential.

  • Clinical Trials : Ultimately, well-designed, placebo-controlled clinical trials are required to translate these promising preclinical findings into therapeutic applications for human neurological and neurodegenerative diseases.[5]

This guide summarizes the foundational evidence for eriodictyol's neuroprotective actions, providing a technical basis for researchers and developers to advance its investigation as a potential therapeutic agent.

References

Eriodictyol and the Nrf2 Signaling Pathway: A Technical Guide to Mechanism and Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which the flavonoid eriodictyol (B191197) activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It serves as a comprehensive resource, detailing the signaling cascade, summarizing key quantitative data from preclinical studies, and offering detailed protocols for the essential experiments used to investigate this pathway.

Introduction: Eriodictyol and the Nrf2 Antioxidant Response

Eriodictyol is a natural flavonoid found in citrus fruits and certain vegetables, recognized for its potent antioxidant and anti-inflammatory properties.[1][2] A primary mechanism underlying its cytoprotective effects is the activation of the Nrf2 signaling pathway.[2][3] Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant proteins and detoxifying enzymes, collectively known as the antioxidant response element (ARE)-driven genes.[4][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[3] Upon exposure to inducers like eriodictyol, this inhibition is released, allowing Nrf2 to activate a robust, coordinated defense against oxidative stress. This guide elucidates the specifics of this interaction and the methodologies used to quantify it.

Mechanism of Action: Eriodictyol-Mediated Nrf2 Activation

Eriodictyol activates the Nrf2 pathway primarily by disrupting the Nrf2-Keap1 complex. Evidence also suggests the involvement of upstream kinase signaling, such as the Extracellular signal-regulated kinase (ERK) pathway, which can contribute to Nrf2 stabilization and activity.[1][6]

The activation cascade proceeds as follows:

  • Upstream Signaling: In certain cell types, such as human umbilical vein endothelial cells (HUVECs), eriodictyol has been shown to activate the ERK pathway.[1] Phosphorylation events mediated by kinases like ERK can influence the Nrf2-Keap1 interaction.

  • Disruption of Keap1-Nrf2 Complex: Eriodictyol, as an electrophilic compound, is believed to cause conformational changes in the Keap1 protein, leading to the dissociation of Nrf2.

  • Nrf2 Nuclear Translocation: Once freed from Keap1, Nrf2 is no longer targeted for degradation and translocates from the cytoplasm into the nucleus.[4][7]

  • ARE Binding and Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) sequences in the promoter regions of its target genes.[1][8]

  • Upregulation of Cytoprotective Genes: This binding initiates the transcription of numerous phase II detoxifying and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H: Quinone Oxidoreductase 1 (NQO-1), and subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.[4][7][9] The resulting increase in these proteins fortifies the cell's capacity to neutralize reactive oxygen species (ROS) and resist oxidative damage.[10][11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriodictyol Eriodictyol ERK p-ERK Eriodictyol->ERK Activates Keap1_Nrf2 Keap1-Nrf2 Complex Eriodictyol->Keap1_Nrf2 Induces Dissociation ERK->Keap1_Nrf2 Phosphorylates Keap1 Keap1 Keap1_Nrf2->Keap1 Releases Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Target Genes (HO-1, NQO-1, GCLC, etc.) ARE->Genes Activates Transcription G cluster_assays Downstream Analysis start Cell Seeding & Culture (e.g., ARPE-19, HUVEC, PC12) treatment Treatment with Eriodictyol (Dose-response & time-course) start->treatment harvest Cell Harvesting & Lysis treatment->harvest western Western Blot (Nrf2, Keap1, HO-1, NQO1) harvest->western qpcr RT-qPCR (HMOX1, NQO1 mRNA) harvest->qpcr luciferase ARE-Luciferase Assay (Nrf2 Transcriptional Activity) harvest->luciferase caa Cellular Antioxidant Assay (ROS Scavenging) harvest->caa

References

The Discovery and History of Eriodictyol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eriodictyol (B191197) is a naturally occurring flavanone (B1672756), a type of flavonoid, that has garnered significant scientific interest for its diverse biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective properties. First identified in the early 20th century, the journey of eriodictyol from a constituent of a traditional medicinal plant to a subject of modern drug development is a testament to the enduring value of natural products in chemical and pharmacological research. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this important compound.

Discovery and Early History

The discovery of eriodictyol is intrinsically linked to the chemical investigation of the leaves of Eriodictyon californicum, a plant native to North America commonly known as Yerba Santa. The indigenous peoples of this region traditionally used the plant for various medicinal purposes.

The first definitive isolation and characterization of eriodictyol were documented in a 1907 paper by the American chemist Frederick Belding Power and his collaborator Frank Tutin . Their research, conducted at the Wellcome Chemical Research Laboratories in London, was published in the Journal of the Chemical Society, Transactions. This seminal work, titled "The Constituents of Eriodictyon," laid the foundation for all subsequent research on the compound.

In their 1907 publication, Power and Tutin detailed the systematic chemical analysis of Eriodictyon leaves. They successfully isolated several compounds, including a crystalline substance they named eriodictyol , a name derived from the genus of the plant source. Their work was not only a significant contribution to phytochemistry but also provided the first scientific validation of the chemical complexity of this traditional medicinal plant.

A subsequent paper by Frank Tutin and H.W.B. Clewer in 1909, also published in the Journal of the Chemical Society, Transactions, provided further insights into the chemical constituents of Eriodictyon, expanding on the initial findings.

Physicochemical Properties

Eriodictyol is a flavanone with the chemical formula C₁₅H₁₂O₆ and a molecular weight of 288.25 g/mol . Its structure consists of a C6-C3-C6 backbone, characteristic of flavonoids, with hydroxyl groups at positions 3', 4', 5, and 7.

PropertyValue
IUPAC Name (2S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-chromen-4-one
Molecular Formula C₁₅H₁₂O₆
Molar Mass 288.25 g/mol
Appearance Pale yellow crystalline solid
Solubility Soluble in ethanol, methanol, and other organic solvents; sparingly soluble in water

Historical Experimental Protocols

The following sections detail the original experimental methodologies employed by Power and Tutin in their pioneering work on the isolation of eriodictyol from Eriodictyon californicum, as described in their 1907 publication.

Plant Material

The starting material for the investigation consisted of the dried leaves of Eriodictyon californicum.

Extraction of Constituents

The initial step involved the extraction of the active principles from the plant material. The general workflow for this process is outlined below.

Extraction_Workflow A Dried Eriodictyon californicum leaves B Maceration with Alcohol A->B C Concentration of Alcoholic Extract B->C D Distillation with Steam C->D F Extraction of Non-volatile Constituents C->F Residue E Separation of Essential Oil and Aqueous Distillate D->E

Caption: General workflow for the initial extraction of constituents from Eriodictyon californicum leaves.
Isolation of Eriodictyol

Power and Tutin employed a series of chemical treatments and purification steps to isolate eriodictyol from the complex mixture of extracted compounds. The key steps are summarized in the following diagram.

Isolation_of_Eriodictyol A Resinous material from alcoholic extract B Treatment with hot, dilute sodium carbonate solution A->B C Filtration B->C D Acidification of the alkaline liquid with acetic acid C->D Filtrate E Precipitation of a brown, resinous product D->E F Boiling the precipitate with water E->F G Crystallization upon cooling F->G H Recrystallization from dilute alcohol G->H I Pure Eriodictyol H->I

Caption: Key steps in the original isolation of Eriodictyol by Power and Tutin (1907).

The process involved dissolving the resinous material in a hot, dilute solution of sodium carbonate. After filtration, the alkaline liquid was acidified with acetic acid, which resulted in the precipitation of a brown, resinous product. This precipitate was then boiled with water, and upon cooling, a substance crystallized out. This crystalline material was further purified by recrystallization from dilute alcohol to yield pure eriodictyol.

Biological Activities and Signaling Pathways

Subsequent to its discovery, eriodictyol has been the subject of extensive research to elucidate its pharmacological properties. It is now known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cellular protection.

Anti-inflammatory Activity

Eriodictyol has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. One of the key pathways involved is the Nuclear Factor-kappa B (NF-κB) signaling pathway .

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Eriodictyol Eriodictyol Eriodictyol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Genes Promotes Transcription

Caption: Eriodictyol inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.
Antioxidant Activity

Eriodictyol is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant defense systems. A critical pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Eriodictyol Eriodictyol Eriodictyol->Keap1 Inactivates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription

Caption: Eriodictyol activates the Nrf2 signaling pathway, leading to the production of antioxidant enzymes.

Modern Research and Future Directions

Since its initial discovery, eriodictyol has been identified in numerous other plant species. Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), have enabled its precise quantification and characterization from various natural sources.

Current research on eriodictyol is focused on its potential therapeutic applications in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer. The ability of eriodictyol to modulate multiple signaling pathways makes it a promising candidate for the development of novel multi-target drugs. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

An In-depth Technical Guide to the Structure and Chemical Properties of Eriodictyol

Author: BenchChem Technical Support Team. Date: December 2025

Eriodictyol, a naturally occurring flavanone (B1672756), has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its structural characteristics, physicochemical properties, and its modulation of key cellular signaling pathways. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data and methodologies to support further investigation and application of this promising flavonoid.

Chemical Structure and Identity

Eriodictyol, systematically named (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one, is classified as a flavanone, a subclass of flavonoids.[1][2] Its structure consists of a C6-C3-C6 backbone, characteristic of flavonoids, with hydroxyl groups substituted at positions 3', 4', 5, and 7.[3]

Table 1: Chemical Identifiers of Eriodictyol

IdentifierValue
IUPAC Name (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one[1][3]
Systematic IUPAC Name (2S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one[1]
CAS Number 552-58-9[1]
Chemical Formula C₁₅H₁₂O₆[1][2][4]
SMILES O=C2c3c(O--INVALID-LINK--C2)cc(O)cc3O[1]
InChI Key SBHXYTNGIZCORC-ZDUSSCGKSA-N[1]

Physicochemical Properties

The biological activity and pharmacokinetic profile of a compound are intrinsically linked to its physicochemical properties. Eriodictyol is a solid at room temperature and exhibits limited solubility in water.[2][3]

Table 2: Physicochemical Properties of Eriodictyol

PropertyValue
Molecular Weight 288.25 g/mol [1][2][3]
Melting Point 269-270 °C[2][3]
Boiling Point 625.2 ± 55.0 °C (Predicted)[5]
Solubility 0.07 mg/mL in water at 20 °C[2][3]
Soluble in methanol, slightly soluble in boiling water, hot ethanol, ether, and glacial acetic acid[5]
Soluble to 100 mM in DMSO and to 50 mM in ethanol
LogP 2.02[3]
Physical Description Solid[3]

Spectroscopic Data

The structural elucidation of Eriodictyol is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for Eriodictyol

TechniqueKey Observations
¹³C NMR Spectra available, confirming the carbon framework of the flavanone structure.[3][6][7]
Mass Spectrometry (MS) GC-MS and MS-MS data are available, supporting the molecular weight and fragmentation pattern.[3]
Infrared (IR) Spectroscopy Broad, intense peaks after 3000 cm⁻¹ indicate the presence of hydroxyl groups (OH). Vibrations from 2956 to 2847 cm⁻¹ suggest the presence of alkanes (C-H). Peaks between 1609 and 1642 cm⁻¹ represent the aromatic ketonic carbonyl groups (C=O). Aromatic vibrations (C=C) are confirmed by peaks from 1500 to 1580 cm⁻¹, and aliphatic and conjugated ethers (C-O) by peaks from 1060 to 1291 cm⁻¹.[8]
¹H NMR The ¹H NMR spectrum of Eriodictyol shows characteristic signals for the 3,4-disubstituted B-ring.[8][9]

Key Signaling Pathways Modulated by Eriodictyol

Eriodictyol exerts its biological effects by modulating a variety of cellular signaling pathways, primarily those involved in oxidative stress, inflammation, and cell survival.

Eriodictyol is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[2] This pathway is a critical cellular defense mechanism against oxidative stress.

Nrf2_ARE_Pathway Eriodictyol Eriodictyol Keap1 Keap1 Eriodictyol->Keap1 ERK ERK Eriodictyol->ERK activates Nrf2 Nrf2 Keap1->Nrf2 inhibits degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds HO1 HO-1 ARE->HO1 ERK->Nrf2

Caption: Eriodictyol activates the Nrf2/ARE pathway.

Eriodictyol has been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are crucial for cell growth, survival, and inflammation.[2][10] In some cancer cells, Eriodictyol inhibits the PI3K/Akt pathway, leading to apoptosis.[2] It can also regulate MAPK pathways, such as ERK, to exert its protective effects.[11]

PI3K_MAPK_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Eriodictyol Eriodictyol PI3K PI3K Eriodictyol->PI3K inhibits MAPK MAPK (e.g., ERK, p38) Eriodictyol->MAPK modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Cellular_Response Cellular Response (e.g., Inflammation, Survival) MAPK->Cellular_Response

Caption: Eriodictyol's modulation of PI3K/Akt and MAPK pathways.

Experimental Protocols

This section details common methodologies used to investigate the biological activities of Eriodictyol.

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow start Seed cells in a 96-well plate treat Treat cells with varying concentrations of Eriodictyol start->treat incubate Incubate for a specified duration (e.g., 24, 48, 72 hours) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add a solubilizing agent (e.g., DMSO, isopropanol) incubate_mtt->solubilize read Measure absorbance at ~570 nm using a microplate reader solubilize->read end Calculate cell viability read->end

Caption: Workflow for the MTT cell viability assay.

Protocol Details:

  • Human lung cancer A549 cells are seeded at a density of 3 × 10³ cells/ml in a 96-well plate and incubated for 48 hours at 37°C in 5% CO₂.[12]

  • After 24 hours, the medium is replaced with a complete medium containing different concentrations of Eriodictyol (0–100 µM).[12]

  • The cells are then incubated for an additional 12, 24, or 48 hours.[12]

  • Following incubation, 20 μl of MTT solution (5 mg/ml) is added to each well, and the plate is incubated for another 4 hours.[12]

  • The medium is removed, and 150 μl of DMSO is added to dissolve the formazan crystals.[12]

  • The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

Western blotting is employed to detect specific proteins in a sample and assess their expression levels. This is crucial for understanding how Eriodictyol affects protein expression in signaling pathways.

Western_Blot_Workflow start Cell Lysis and Protein Extraction quant Protein Quantification (e.g., BCA assay) start->quant sds_page SDS-PAGE to separate proteins by size quant->sds_page transfer Transfer proteins to a membrane (e.g., PVDF or nitrocellulose) sds_page->transfer block Block the membrane to prevent non-specific antibody binding transfer->block primary_ab Incubate with a primary antibody specific to the target protein block->primary_ab secondary_ab Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) primary_ab->secondary_ab detect Add a chemiluminescent substrate and detect the signal secondary_ab->detect end Analyze protein expression levels detect->end

Caption: General workflow for Western blotting.

Protocol Details:

  • Cells treated with various concentrations of Eriodictyol are harvested and lysed in a lysis buffer (e.g., 20 mM HEPES, 350 mM NaCl, 20% glycerol, 1% Nonidet P-40, 1 mM MgCl₂, 0.5 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 1 mM PMSF, with protease and phosphatase inhibitors).[12]

  • The total protein concentration is determined.

  • A specific amount of protein (e.g., 20 μg) is separated on an SDS-PAGE gel.[12]

  • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • The membrane is blocked with a blocking agent (e.g., 5% BSA) to prevent non-specific antibody binding.[12]

  • The membrane is then incubated with a primary antibody that specifically binds to the protein of interest.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • The signal is detected using a chemiluminescent reagent.[12]

To evaluate the effects of Eriodictyol in a whole organism, animal models are often utilized.

Example: Aβ₂₅₋₃₅-Induced Memory Impairment in Mice This model is used to study the neuroprotective effects of Eriodictyol in the context of Alzheimer's disease.

Protocol Details:

  • Male Kunming mice are housed under controlled conditions (25 ± 2 °C, 60 ± 10% humidity, 12-hour light/dark cycle) with free access to food and water.[13]

  • Mice are administered Eriodictyol or a control substance.

  • Memory impairment is induced by the injection of Aβ₂₅₋₃₅.[13]

  • Behavioral tests, such as the Y-maze, are conducted to assess spatial working memory. In the Y-maze, a mouse is placed in the center and allowed to explore for 5 minutes. The sequence of arm entries is recorded to calculate the alternation percentage.[13]

  • After the behavioral tests, brain tissue can be collected for further analysis, such as measuring oxidative stress markers (e.g., ROS, GSH-Px, MDA, SOD) and inflammatory markers.[13]

  • The content of Eriodictyol and its metabolites in the brain can be analyzed using UPLC-MS/MS to confirm its ability to cross the blood-brain barrier.[13]

Conclusion

Eriodictyol is a flavonoid with a well-defined chemical structure and a range of interesting physicochemical properties. Its biological activities are underpinned by its ability to modulate key cellular signaling pathways involved in cellular defense and homeostasis. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this compound. The continued investigation of Eriodictyol's mechanisms of action will be crucial for its development as a potential therapeutic agent for a variety of diseases.

References

Eriodictyol: A Comprehensive Technical Review of Its Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Eriodictyol (B191197) is a naturally occurring flavanone, a subclass of flavonoids, predominantly found in citrus fruits, vegetables, and medicinal plants such as Yerba Santa (Eriodictyon californicum)[1][2]. With the molecular formula C15H12O6, its structure features key hydroxyl groups that contribute to its potent biological activities[1]. Extensive research has highlighted Eriodictyol's significant therapeutic potential, stemming from its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties[1][2][3][4]. This technical guide provides an in-depth review of the therapeutic effects of Eriodictyol, focusing on the underlying molecular mechanisms, quantitative efficacy data, and detailed experimental protocols for an audience of researchers, scientists, and drug development professionals.

Anticancer Activity

Eriodictyol has demonstrated significant anticancer activity across various cancer cell lines, including lung, breast, colon, and glioma[5][6]. Its primary mechanisms involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that govern cancer cell proliferation and survival[1][7].

Molecular Mechanisms

In human lung cancer (A549) cells, Eriodictyol induces mitochondrial-mediated apoptosis by modulating the Bcl-2/Bax signaling pathway[7][8]. It causes a dose-dependent downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio and triggering apoptosis[8]. Furthermore, it arrests the cell cycle at the G2/M phase and inhibits the mTOR/PI3K/Akt signaling cascade, a critical pathway for cell growth and proliferation[7][8][9]. Studies on glioma cells have corroborated these findings, showing that Eriodictyol suppresses cell growth, migration, and invasion by blocking the PI3K/Akt/NF-κB signaling pathway[5][6].

Quantitative Data: In Vitro Cytotoxicity
CompoundCell LineAssayIC50 ValueSource
EriodictyolA549 (Human Lung Cancer)MTT50 µM[7][8]
EriodictyolFR2 (Non-cancerous)MTT95 µM[7][8]
EriodictyolU87MG (Human Glioma)CCK-8136.2 ± 9.8 µM (48h)[5]
EriodictyolCHG-5 (Human Glioma)CCK-8158.4 ± 11.2 µM (48h)[5]

Signaling Pathway Visualization

G Eriodictyol Eriodictyol PI3K PI3K Eriodictyol->PI3K Bcl2 Bcl-2 Eriodictyol->Bcl2 Bax Bax Eriodictyol->Bax G2M G2/M Arrest Eriodictyol->G2M Akt Akt PI3K->Akt Inactivates mTOR mTOR Akt->mTOR Inactivates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Eriodictyol's anticancer mechanism via PI3K/Akt/mTOR inhibition.

Experimental Protocol: Anti-proliferative (MTT) Assay

This protocol is adapted from the methodology used to evaluate Eriodictyol's effect on A549 human lung cancer cells[8].

  • Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 3 × 10³ cells/ml in 100 µl of culture medium. The plate is incubated at 37°C in a 5% CO₂ environment for 48 hours.

  • Treatment: After 24 hours of initial incubation, an additional 100 µl of complete medium containing various concentrations of Eriodictyol (e.g., 0–100 µM) is added to the wells.

  • Incubation: The cells are then incubated for specified time periods, such as 12, 24, and 48 hours.

  • MTT Addition: Following the treatment incubation, 20 µl of MTT solution (5 mg/ml in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µl of Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Antioxidant and Anti-inflammatory Effects

Eriodictyol's potent antioxidant and anti-inflammatory properties are central to many of its therapeutic benefits[1][10]. It mitigates oxidative stress and inflammation through a dual approach: direct neutralization of reactive oxygen species (ROS) and modulation of key cellular signaling pathways that control the expression of protective enzymes[10][11][12].

Molecular Mechanisms

Eriodictyol directly scavenges free radicals due to the hydrogen-donating capacity of its hydroxyl groups[10]. More significantly, it upregulates the body's endogenous antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[12][13][14]. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the expression of phase II detoxifying enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO-1)[11][14]. This enhances the cell's capacity to neutralize oxidative insults[12].

Its anti-inflammatory effects are largely mediated by the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation[1]. Eriodictyol inhibits the degradation of IκBα, preventing the nuclear translocation of p65 and subsequently reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[13][15].

Quantitative Data: Antioxidant Activity
CompoundAssayResultSource
EriodictyolDPPH Radical ScavengingIC50: 19.9 ± 0.3 µM[12]
Trolox (Control)DPPH Radical ScavengingIC50: 63.8 ± 8.3 µM[12]
EriodictyolH₂O₂-induced GSH depletionRestored GSH levels by 100% at 20 µM[12]

Signaling Pathway Visualization

G cluster_0 Eriodictyol Eriodictyol ROS Oxidative Stress (ROS) Eriodictyol->ROS Keap1 Keap1 Eriodictyol->Keap1 ROS->Keap1 Activates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE HO1 HO-1 ARE->HO1 NQO1 NQO-1 ARE->NQO1 Cytoprotection Cytoprotection HO1->Cytoprotection NQO1->Cytoprotection Nrf2_n Nrf2 Nrf2_n->ARE

Caption: Eriodictyol activates the Nrf2/ARE antioxidant pathway.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for determining antioxidant capacity[16].

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) or ethanol. Store at 4°C in the dark.

    • Test Compound: Prepare stock solutions of Eriodictyol and a positive control (e.g., Trolox, Ascorbic Acid) in a suitable solvent. Create a series of dilutions.

  • Assay Procedure:

    • Control: Add 1 mL of the DPPH working solution to a cuvette and record the absorbance at 517 nm (A_control).

    • Sample: Add a specific volume of the test compound dilution to a cuvette, followed by 1 mL of the DPPH working solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each sample solution at 517 nm (A_sample).

  • Calculation: The scavenging activity is calculated using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

  • IC50 Determination: Plot the % inhibition against the concentration of the test compound to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Neuroprotective Effects

Eriodictyol exhibits significant neuroprotective properties, making it a promising candidate for mitigating neurodegenerative diseases like Alzheimer's disease (AD) and ischemic stroke[13][17]. Its effects are attributed to its ability to cross the blood-brain barrier and combat neuroinflammation, oxidative stress, and apoptosis in the central nervous system[18].

Molecular Mechanisms

In models of AD, Eriodictyol has been shown to improve memory impairment by inhibiting the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a key component of the neuroinflammatory response[13][18]. By suppressing NLRP3 activation, Eriodictyol reduces the production of inflammatory cytokines in the brain[18]. It also protects neurons from amyloid-beta (Aβ)-induced cell death, partly by activating the Nrf2/ARE signaling pathway[13]. Furthermore, it reduces oxidative stress in the brain by increasing levels of antioxidant enzymes like glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD)[18][19]. In experimental stroke models, Eriodictyol reduces infarct area and improves neurological deficits by inhibiting the expression of inflammatory markers like TNF-α and iNOS[20].

Quantitative Data: In Vivo Neuroprotection
CompoundAnimal ModelDosageKey FindingSource
EriodictyolAβ₂₅₋₃₅-induced AD mice4 weeks (oral)Reduced brain Aβ levels, decreased oxidative stress[18]
EriodictyolPermanent MCAO stroke mice1, 2, and 4 mg/kg (oral)Reduced infarct area, improved neurological deficits[20]
EriodictyolFructose-STZ diabetic rats50 mg/kg (oral) for 45 daysRestored hippocampal antioxidant enzyme activity[19]
EriodictyolSTZ-induced diabetic neuropathy rats4 weeksAttenuated hyperglycemia and oxidative stress in sciatic nerve[21]

Logical Relationship Visualization

G Abeta Aβ Deposition & Neurotoxins NLRP3 NLRP3 Inflammasome Abeta->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 IL1b IL-1β / IL-18 Caspase1->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation NeuronalDamage Neuronal Damage & Cognitive Impairment Neuroinflammation->NeuronalDamage Eriodictyol Eriodictyol Eriodictyol->NLRP3 Neuroprotection Neuroprotection & Improved Memory Eriodictyol->Neuroprotection

Caption: Eriodictyol inhibits the NLRP3 inflammasome pathway.

Experimental Protocol: New Object Recognition (NOR) Test

This protocol, adapted from a study on Aβ₂₅₋₃₅-induced mice, evaluates learning and memory[18].

  • Habituation Phase: Individually place each mouse in an open-field test box (e.g., 40x40x40 cm) for 5-10 minutes per day for 2-3 consecutive days to acclimate them to the environment.

  • Training/Familiarization Phase: Place two identical objects (A1 and A2) in opposite corners of the box. Place the mouse in the center of the box, equidistant from both objects, and allow it to explore freely for 5 minutes. Record the time spent exploring each object. Exploration is defined as the mouse's nose pointing toward the object at a distance of ≤2 cm.

  • Retention Interval: Return the mouse to its home cage for a specific period (e.g., 24 hours).

  • Testing Phase: Replace one of the familiar objects (e.g., A2) with a novel object (B). Place the mouse back in the box and record the time spent exploring the familiar object (A1) and the novel object (B) for 5 minutes.

  • Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher positive DI indicates better recognition memory.

Cardioprotective and Metabolic Effects

Eriodictyol has shown promise in protecting against cardiovascular disease and managing metabolic disorders like type 2 diabetes and obesity[13][14][22]. Its benefits are linked to improving endothelial function, regulating lipid metabolism, and enhancing insulin (B600854) sensitivity[14][22][23].

Molecular Mechanisms

In human endothelial cells, Eriodictyol upregulates the expression of the protective enzyme HO-1 via the ERK/Nrf2/ARE signaling pathway, which helps prevent oxidative stress-induced cell death, a key factor in atherosclerosis[13][14]. In the context of metabolic health, Eriodictyol has been shown to increase insulin-stimulated glucose uptake in HepG2 liver cells and 3T3-L1 adipocytes[13][22]. It improves insulin resistance by reactivating Akt phosphorylation through the PI3K/Akt pathway[2][22]. In diet-induced obese mice, Eriodictyol supplementation reduced adiposity, hepatic steatosis (fatty liver), and inflammation, while also improving plasma lipid profiles by lowering total cholesterol and triglycerides[23].

Quantitative Data: Metabolic Regulation in Obese Mice
ParameterHigh-Fat Diet (HFD) ControlHFD + Eriodictyol% ChangeSource
Total White Adipose Tissue (g)10.8 ± 0.68.8 ± 0.5-18.5%[23]
Plasma Total Cholesterol (mg/dL)225.4 ± 8.1185.3 ± 7.9-17.8%[23]
Plasma Triglycerides (mg/dL)68.3 ± 4.248.1 ± 3.5-29.6%[23]
Plasma Free Fatty Acids (µEq/L)1058.4 ± 45.2875.3 ± 40.1-17.3%[23]

Signaling Pathway Visualization

G Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR PI3K PI3K InsulinR->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Eriodictyol Eriodictyol Eriodictyol->Akt Reactivates InsulinResistance High Glucose-Induced Insulin Resistance InsulinResistance->Akt

Caption: Eriodictyol improves insulin sensitivity via the PI3K/Akt pathway.

Experimental Protocol: In Vitro Glucose Uptake Assay

This protocol is based on the methodology for assessing Eriodictyol's effect on HepG2 cells[22].

  • Cell Culture and Differentiation: Culture HepG2 cells or 3T3-L1 preadipocytes. For 3T3-L1, induce differentiation into mature adipocytes using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Induction of Insulin Resistance: To mimic a diabetic state, incubate cells in a high-glucose medium (e.g., 30 mM D-glucose) for 24-48 hours.

  • Eriodictyol Treatment: Pre-treat the insulin-resistant cells with various concentrations of Eriodictyol for a specified duration (e.g., 12-24 hours).

  • Glucose Uptake Measurement:

    • Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES).

    • Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.

    • Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the medium and incubate for 30-60 minutes.

    • Terminate the uptake by washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the fluorescence intensity using a fluorometer. An increase in fluorescence corresponds to an increase in glucose uptake.

Conclusion

Eriodictyol is a multifaceted flavonoid with a broad spectrum of therapeutic activities substantiated by a growing body of scientific evidence. Its ability to modulate critical signaling pathways such as PI3K/Akt, Nrf2/ARE, and NF-κB underpins its potent anticancer, antioxidant, anti-inflammatory, and neuroprotective effects. The quantitative data from in vitro and in vivo studies consistently demonstrate its efficacy in disease models. The detailed protocols provided herein offer a framework for the continued investigation and validation of its therapeutic potential. For drug development professionals, Eriodictyol represents a promising natural lead compound that warrants further preclinical and clinical exploration to translate its benefits into novel therapies for a range of chronic and degenerative diseases.

References

Eriodictyol's Role in Modulating Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197) is a natural polyphenolic flavanone (B1672756) predominantly found in citrus fruits, vegetables, and various medicinal plants.[1][2] Possessing a characteristic flavanone structure, eriodictyol has garnered significant attention within the scientific community for its diverse pharmacological activities.[2] Preclinical studies have demonstrated its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[3][4] These effects stem from its ability to modulate a multitude of cellular signaling cascades, making it a compound of high interest for therapeutic development.[2][5] This technical guide provides an in-depth analysis of the molecular mechanisms through which eriodictyol influences key cellular processes, presents quantitative data from relevant studies, details common experimental protocols, and visualizes the complex signaling pathways involved.

Modulation of Core Signaling Pathways

Eriodictyol exerts its biological effects by interacting with several crucial intracellular signaling pathways. Its modulatory action can be either inhibitory or activatory, depending on the specific pathway and cellular context.

Nrf2/ARE Pathway: The Master Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[6] Eriodictyol is a potent activator of this pathway.[7][8]

Mechanism of Action: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon stimulation by eriodictyol, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1][7][9] In the nucleus, Nrf2 binds to the ARE sequence in the promoter regions of target genes, initiating the transcription of a battery of phase II detoxifying and antioxidant enzymes.[1][9] Key among these are:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have cytoprotective properties.[9][10]

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO-1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[7][8]

  • γ-Glutamylcysteine Synthetase (γ-GCS): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[8][10]

This upregulation of endogenous antioxidant defenses is a cornerstone of eriodictyol's protective effects against oxidative stress-induced cell death in various cell types, including retinal pigment epithelial cells, endothelial cells, and neurons.[7][9][10] The activation of Nrf2 by eriodictyol can be mediated by upstream kinases such as Extracellular signal-regulated kinase (ERK).[9]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriodictyol Eriodictyol ERK ERK Eriodictyol->ERK Activates Keap1_Nrf2 Keap1-Nrf2 Complex ERK->Keap1_Nrf2 Phosphorylates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (DNA) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO-1, GSH) ARE->Genes Activates Transcription

Eriodictyol activates the Nrf2/ARE antioxidant pathway.
PI3K/Akt Pathway: A Hub for Cell Survival and Proliferation

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling node that regulates cell survival, proliferation, growth, and metabolism. In the context of cancer, this pathway is often hyperactivated. Eriodictyol has been shown to be a potent inhibitor of this pathway, which is a key mechanism of its anticancer effects.[11][12][13]

Mechanism of Action: Eriodictyol inhibits the phosphorylation and subsequent activation of key proteins in this cascade.[12][14]

  • PI3K Inhibition: It prevents the activation of PI3K, thereby blocking the conversion of PIP2 to PIP3.

  • Akt Inhibition: This leads to a dose-dependent decrease in the phosphorylation of Akt (Protein Kinase B).[12]

  • Downstream Effects: The inhibition of Akt phosphorylation affects multiple downstream targets:

    • mTOR: Inactivation of the mammalian target of rapamycin (B549165) (mTOR) pathway contributes to cell cycle arrest and inhibition of protein synthesis.[2][11][13]

    • NF-κB: Suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway reduces inflammation and inhibits genes that promote proliferation and survival.[15][12]

    • FOXO1: It can increase the expression of the transcription factor Forkhead Box O1 (FOXO1), which promotes apoptosis and cell cycle arrest.[16]

This inhibitory action on the PI3K/Akt pathway has been demonstrated to induce apoptosis, suppress proliferation, and inhibit metastasis in various cancer cell lines, including lung cancer and glioma.[15][11][12]

G Eriodictyol Eriodictyol PI3K PI3K Eriodictyol->PI3K Inhibits Apoptosis Apoptosis Eriodictyol->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates NFkB NF-κB Akt->NFkB Activates Proliferation Proliferation & Survival mTOR->Proliferation Promotes NFkB->Proliferation Promotes

Eriodictyol inhibits the PI3K/Akt signaling pathway.
MAPK Pathway: A Context-Dependent Role

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, c-Jun N-terminal kinase (JNK), and p38, are involved in diverse cellular functions like inflammation, apoptosis, and proliferation. Eriodictyol's modulation of these pathways is highly context-dependent.

Mechanism of Action:

  • Anti-inflammatory Effects: In lipopolysaccharide (LPS)-stimulated macrophages, eriodictyol suppresses the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).[2][17] This is achieved by downregulating the phosphorylation of p38, ERK, and JNK.[9][17]

  • Apoptosis Induction: In contrast, in pancreatic cancer cells, eriodictyol increases the phosphorylation of JNK while decreasing the phosphorylation of ERK.[18] This differential regulation shifts the cellular balance towards apoptosis.

This dual role highlights the complexity of eriodictyol's interactions and suggests that its ultimate cellular effect depends on the specific cell type and stimulus.

Impact on Cellular Processes

Eriodictyol's modulation of the signaling pathways described above translates into significant effects on fundamental cellular processes.

Anticancer Activity: Apoptosis and Cell Cycle Arrest

Eriodictyol demonstrates potent anticancer activity across a range of cancer cell lines, including lung, glioma, colon, and breast cancer.[15][11][12] Its primary mechanisms involve the induction of apoptosis and cell cycle arrest.

  • Apoptosis Induction: Eriodictyol triggers mitochondrial-mediated apoptosis. It achieves this by altering the ratio of Bcl-2 family proteins, specifically downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[11][12] This increased Bax/Bcl-2 ratio leads to a reduction in the mitochondrial membrane potential, release of cytochrome c, and activation of caspases, ultimately leading to programmed cell death.[11][19]

  • Cell Cycle Arrest: In human lung cancer (A549) and glioma cells, eriodictyol has been shown to cause cell cycle arrest at the G2/M and S phases, respectively, thereby preventing cancer cell proliferation.[2][11][12]

Data Presentation: Anticancer Effects of Eriodictyol
Cell LineCancer TypeEffectMetric / ObservationConcentration(s)Citation(s)
A549Human LungCytotoxicityIC50 = 50 µM0-100 µM[11][13]
FR2Non-cancerousLower CytotoxicityIC50 = 95 µM0-100 µM[11][13]
A549Human LungApoptosis Induction9.7%, 27.4%, 39.5% apoptotic cells25, 50, 100 µM[11]
A549Human LungCell Cycle ArrestG2/M Phase ArrestDose-dependent[11][13]
U87MG, CHG-5Human GliomaProliferation InhibitionDose- and time-dependent0-400 µM[15][12]
U87MG, CHG-5Human GliomaApoptosis InductionDose-dependent increase25, 50, 100 µM[12]
U87MG, CHG-5Human GliomaCell Cycle ArrestS Phase Arrest25, 50, 100 µM[12]
SNU213, Panc-1PancreaticApoptosis InductionIncreased JNK phosphorylationNot specified[18]
Anti-inflammatory and Antioxidant Effects

Eriodictyol's anti-inflammatory properties are well-documented. It significantly reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, IL-8, and IL-1β in various cell models.[2][16][20] This is primarily achieved through the inhibition of the NF-κB and MAPK signaling pathways.[12][17]

Its antioxidant activity is twofold. It can act as a direct scavenger of reactive oxygen species (ROS).[21] More importantly, as detailed in Section 2.1, it provides potent and long-lasting protection by activating the Nrf2 pathway, thereby enhancing the cell's own antioxidant capabilities.[7][8] This dual mechanism makes it highly effective in protecting cells from oxidative damage.[7][21]

Experimental Protocols

The following are summarized methodologies for key experiments frequently cited in eriodictyol research.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Cells (e.g., A549, U87MG) are seeded into 96-well plates at a specific density (e.g., 3 x 10³ cells/well) and allowed to adhere overnight.[12][13]

    • Treatment: Cells are treated with various concentrations of eriodictyol (e.g., 0-400 µM) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).[15][12]

    • MTT Incubation: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow formazan crystal formation.

    • Solubilization: The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 450-570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[12]

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
  • Principle: This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

  • Methodology:

    • Cell Treatment: Cells are cultured and treated with eriodictyol as described for the viability assay.[11]

    • Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

    • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Analysis: The stained cells are analyzed using a flow cytometer. The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[11]

Western Blot Analysis
  • Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

  • Methodology:

    • Protein Extraction: Following treatment with eriodictyol, cells are lysed using a lysis buffer to extract total protein. Protein concentration is determined using an assay like the BCA assay.

    • Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated based on molecular weight.

    • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking & Probing: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein (e.g., Akt, p-Akt, Bcl-2, Bax, Nrf2).[11][12]

    • Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein bands are quantified using densitometry software.

G cluster_workflow Western Blot Workflow A 1. Cell Lysis & Protein Extraction B 2. SDS-PAGE (Separation by Size) A->B C 3. Protein Transfer (to Membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. ECL Detection & Imaging F->G H 8. Densitometry (Quantification) G->H

A simplified workflow for Western Blot analysis.

Conclusion and Future Perspectives

Eriodictyol is a multifaceted flavonoid that modulates fundamental cellular processes through its interaction with key signaling pathways, including Nrf2/ARE, PI3K/Akt, and MAPKs. Its ability to induce an antioxidant response, inhibit pro-survival pathways in cancer cells, and suppress inflammation underscores its significant therapeutic potential. The quantitative data consistently demonstrate its efficacy in preclinical models, often at micromolar concentrations.

For drug development professionals, eriodictyol represents a promising lead compound. Future research should focus on enhancing its bioavailability, conducting rigorous in vivo studies for various disease models, and ultimately translating these preclinical findings into well-designed clinical trials.[22] Further exploration into its context-dependent effects on pathways like MAPK will provide a more nuanced understanding, enabling the development of targeted therapies for diseases ranging from cancer to neurodegenerative and inflammatory disorders.

References

Preliminary Studies on the Anticancer Activity of Eriodictyol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research into the anticancer properties of eriodictyol (B191197), a natural flavonoid compound. Eriodictyol has demonstrated significant potential as a therapeutic agent against various cancers by influencing key cellular processes such as proliferation, apoptosis, and metastasis.[1][2][3][4][5] This document synthesizes quantitative data from in vitro studies, details common experimental protocols, and visualizes the molecular pathways implicated in eriodictyol's mechanism of action.

Quantitative Data Summary: In Vitro Efficacy

The anticancer potential of eriodictyol has been quantified across a range of human cancer cell lines. The following tables summarize the key findings regarding its cytotoxic effects and its impact on apoptosis and the cell cycle.

Table 1: In Vitro Cytotoxicity of Eriodictyol in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Key Findings
A549Lung Cancer50Eriodictyol showed selective cytotoxicity, being less toxic to non-cancerous FR2 cells (IC50 of 95 µM).[6][7]
Hep-G2Liver Cancer37.6Exhibited selective and concentration-dependent cytotoxic effects, with minimal impact on normal AML12 liver cells.[8]
HepG2Liver Cancer45.63Suppressed cell viability in a dose-dependent manner.[9]
Huh-7Liver Cancer78.26Inhibited cell viability at higher concentrations compared to HepG2.[9]
U87MG & CHG-5GliomaNot specifiedDose- and time-dependently suppressed cell proliferation.[1][3][4]
SCC131Oral Squamous Cell CarcinomaNot specifiedInhibited cell viability in a quantity-dependent mode at concentrations of 30 and 40 µM/ml.[10]

Table 2: Effects of Eriodictyol on Apoptosis and Cell Cycle Progression

Cell LineCancer TypeApoptosis InductionCell Cycle Arrest
A549Lung CancerIncreased apoptotic cell population to 9.7%, 27.4%, and 39.5% at 25, 50, and 100 µM, respectively.[6]G2/M phase arrest in a dose-dependent manner.[6][7]
U87MG & CHG-5GliomaMarkedly induced apoptosis by activating Caspase-3, 8, 9 and cleaving PARP.[1]G2/M phase arrest was observed.[3]
Hep-G2Liver CancerInduced morphological changes related to apoptosis, including chromatin condensation.[8]G2/M phase arrest.[8]
SCC131Oral Squamous Cell CarcinomaEnhanced apoptosis in a quantity-dependent mode.[10]Not specified.

Mechanisms of Anticancer Activity

Preliminary studies indicate that eriodictyol exerts its anticancer effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting critical signaling pathways that govern cancer cell growth and survival.

2.1. Induction of Apoptosis Eriodictyol has been shown to be a potent inducer of apoptosis in various cancer cells.[1][8] This is achieved through the mitochondrial-mediated pathway, characterized by a reduction in the mitochondrial membrane potential (MMP).[6][7] Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, which shifts the balance towards cell death.[6][7][8] Furthermore, eriodictyol activates the caspase cascade, leading to the cleavage of PARP, a hallmark of apoptosis.[1][8] In some cancer cells, eriodictyol's pro-apoptotic activity is linked to the upregulation of the TNFR1/FADD/TRADD axis, demonstrating a selective effect on tumor cells.[11]

2.2. Cell Cycle Arrest A common mechanism of action for many anticancer agents is the disruption of the cell cycle. Eriodictyol has been consistently shown to cause cell cycle arrest at the G2/M phase in lung, liver, and glioma cancer cells.[3][6][7][8] This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation.[12]

2.3. Modulation of Key Signaling Pathways Eriodictyol's ability to induce apoptosis and cell cycle arrest is intrinsically linked to its modulation of several crucial intracellular signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Eriodictyol has been found to effectively inhibit the mTOR/PI3K/Akt signaling cascade in lung cancer cells and the broader PI3K/Akt pathway in gastric cancer.[6][7][13]

  • PI3K/Akt/NF-κB Pathway: In glioma cells, eriodictyol suppresses proliferation and metastasis by blocking the PI3K/Akt/NF-κB signaling pathway.[1][3][4]

  • MAPK/STAT-3 Pathway: Research in oral squamous cell carcinoma demonstrates that eriodictyol activates ROS-mediated apoptosis by attenuating MAPK/STAT-3 signaling.[10]

  • NLRP3 Inflammasome: In hepatocellular carcinoma, eriodictyol inhibits tumor growth, motility, and angiogenesis by inactivating the NLRP3 inflammasome.[9]

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by eriodictyol and a typical experimental workflow for its evaluation.

G cluster_0 Eriodictyol's Impact on PI3K/Akt Signaling Eriodictyol Eriodictyol PI3K PI3K Eriodictyol->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NFkB Akt->NFkB Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival NFkB->Survival Metastasis Metastasis NFkB->Metastasis

Caption: Eriodictyol inhibits the PI3K/Akt pathway, affecting downstream targets like mTOR and NF-κB.

G cluster_1 Eriodictyol's Regulation of Apoptosis Eriodictyol Eriodictyol Bcl2 Bcl-2 Eriodictyol->Bcl2 Bax Bax Eriodictyol->Bax MMP Mitochondrial Membrane Potential Bcl2->MMP Bax->MMP Caspases Caspase Activation MMP->Caspases Loss of Apoptosis Apoptosis Caspases->Apoptosis

Caption: Eriodictyol induces apoptosis by modulating Bcl-2 family proteins and mitochondrial function.

G cluster_2 General Experimental Workflow Start Cancer Cell Lines Treatment Treat with Eriodictyol (Varying Concentrations) Start->Treatment Assays Perform Cellular Assays Treatment->Assays Viability Cell Viability (MTT / CCK-8) Assays->Viability Apoptosis Apoptosis Analysis (Flow Cytometry) Assays->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Assays->CellCycle WesternBlot Protein Expression (Western Blot) Assays->WesternBlot Data Data Analysis (IC50, % Apoptosis, etc.) Viability->Data Apoptosis->Data CellCycle->Data WesternBlot->Data

Caption: Workflow for in vitro evaluation of Eriodictyol's anticancer effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of eriodictyol.

4.1. Cell Viability Assay (MTT Assay)

  • Purpose: To determine the cytotoxic effect of eriodictyol and calculate the IC50 value.

  • Protocol:

    • Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of eriodictyol (e.g., 0-100 µM) and incubated for a specified period (e.g., 48 hours).[6]

    • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength. Cell viability is expressed as a percentage relative to the untreated control cells.

4.2. Apoptosis and Cell Cycle Analysis (Flow Cytometry)

  • Purpose: To quantify the percentage of apoptotic cells and determine the distribution of cells in different phases of the cell cycle.

  • Protocol:

    • Cells are treated with eriodictyol at various concentrations (e.g., 0, 25, 50, 100 µM) for 48 hours.[6]

    • For Apoptosis (Annexin V/PI Staining): Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cells, which are then incubated in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.[6]

    • For Cell Cycle: Cells are harvested, fixed in cold ethanol, and then treated with RNase. Propidium Iodide (PI) is added to stain the cellular DNA.[6]

    • The stained cells are analyzed using a flow cytometer. The data is processed to determine the percentage of cells in early apoptosis, late apoptosis, and necrosis, or the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[3][6]

4.3. Western Blot Analysis

  • Purpose: To detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.

  • Protocol:

    • Cells are treated with eriodictyol, and total protein is extracted using a lysis buffer.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, PI3K, Akt, mTOR).[7][8]

    • After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescence detection system, and band intensities are quantified.

Conclusion and Future Directions

The preliminary evidence strongly suggests that eriodictyol is a promising natural compound with significant anticancer activity against a variety of malignancies, including lung, liver, glioma, and oral cancers.[1][2][8][10] Its multi-faceted mechanism of action, involving the induction of apoptosis, G2/M cell cycle arrest, and the inhibition of critical oncogenic signaling pathways like PI3K/Akt/mTOR, makes it an attractive candidate for further drug development.[6][7] Eriodictyol's observed selectivity for cancer cells over non-cancerous cells further enhances its therapeutic potential.[6][8]

Future research should focus on comprehensive in vivo studies using animal models to validate these in vitro findings, assess the compound's bioavailability and safety profile, and explore potential synergistic effects with existing chemotherapeutic agents. Structural modifications of eriodictyol could also be explored to enhance its potency and pharmacological properties.

References

Eriodictyol: A Deep Dive into its Bioavailability and Metabolism for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the bioavailability and metabolism of a natural compound like eriodictyol (B191197) is paramount to unlocking its therapeutic potential. This technical guide provides a comprehensive overview of eriodictyol's journey through the body, from absorption to its effects on cellular signaling.

Executive Summary

Eriodictyol, a flavanone (B1672756) found in citrus fruits and medicinal plants, exhibits a range of promising pharmacological activities. However, its clinical translation is intrinsically linked to its pharmacokinetic profile. This document details the absorption, distribution, metabolism, and excretion (ADME) of eriodictyol, with a focus on quantitative data and the intricate signaling pathways it modulates. Eriodictyol undergoes extensive metabolism, primarily through glucuronidation and sulfation, and is also subject to transformation by the gut microbiota. Its bioavailability is generally low, but its metabolites may contribute significantly to its biological effects. This guide serves as a critical resource for harnessing the therapeutic promise of eriodictyol.

Bioavailability and Pharmacokinetics of Eriodictyol

The bioavailability of eriodictyol is a critical factor influencing its efficacy. Studies in various models indicate that while eriodictyol is absorbed, it undergoes rapid and extensive metabolism, which can limit the concentration of the parent compound in systemic circulation.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of eriodictyol and its related metabolites from various preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Eriodictyol and its Metabolites in Rats

CompoundAdministration RouteDoseCmaxTmax (h)AUC (µg·h/mL)Bioavailability (%)Reference
EriodictyolIntravenous20 mg/kg----[1]
EriodictyolIntragastric-Lower parent concentration---[2]
Eriodictyol MetabolitesOral (Eriocitrin)--~4.0-< 1% (of Eriocitrin)[3][4]
Homoeriodictyol-7-O-beta-D-glucopyranosideIntravenous---16.04 ± 3.19-[5]

Table 2: Pharmacokinetic Parameters of Eriodictyol Metabolites in Humans

CompoundAdministration RouteDoseCmaxTmax (h)AUCBioavailability (%)Reference
Total Plasma Metabolites (from Lemon Extract)Oral260 mg EriocitrinHigher Cmax6.0 ± 0.4Higher AUC-[6]
Total Plasma Metabolites (from Orange Extract)Oral260 mg HesperidinLower Cmax8.0 ± 0.5Lower AUC-[6]

Metabolism of Eriodictyol

Once ingested, eriodictyol is extensively metabolized in the intestines and the liver, as well as by the gut microbiota. The primary metabolic pathways are Phase II conjugation reactions, including glucuronidation and sulfation.

Phase II Metabolism: Glucuronidation and Sulfation

Eriodictyol is a substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which conjugate glucuronic acid and sulfate (B86663) groups, respectively, to the hydroxyl groups of the eriodictyol molecule. This increases its water solubility and facilitates its excretion. Studies have shown that UGT1A1, UGT1A9, UGT1A10, and UGT2B7 are the main UGT isoforms involved in eriodictyol glucuronidation[2]. The resulting glucuronide and sulfate metabolites are the predominant forms found in plasma and urine[3][7][8].

Gut Microbiota Metabolism

The gut microbiota plays a crucial role in the metabolism of eriodictyol. Unabsorbed eriodictyol and its glycosides reach the colon, where bacterial enzymes can hydrolyze the glycosidic bonds and further degrade the aglycone. A key metabolite produced by the gut microbiota is 3,4-dihydroxyhydrocinnamic acid[3][7].

Major Metabolites

The main metabolites of eriodictyol identified in plasma and urine include:

  • Eriodictyol-glucuronides[2]

  • Eriodictyol-sulfates

  • Homoeriodictyol (a methylated metabolite)[3][7]

  • Hesperetin (formed through interconversion)[3][7]

  • 3,4-dihydroxyhydrocinnamic acid[3][7]

Metabolism_of_Eriodictyol Eriodictyol Eriodictyol PhaseII Phase II Metabolism (Liver, Intestine) Eriodictyol->PhaseII GutMicrobiota Gut Microbiota Metabolism Eriodictyol->GutMicrobiota Glucuronides Eriodictyol Glucuronides PhaseII->Glucuronides Sulfates Eriodictyol Sulfates PhaseII->Sulfates Homoeriodictyol Homoeriodictyol PhaseII->Homoeriodictyol Dihydroxyhydrocinnamic_acid 3,4-Dihydroxyhydrocinnamic acid GutMicrobiota->Dihydroxyhydrocinnamic_acid Excretion Excretion (Urine, Feces) Glucuronides->Excretion Sulfates->Excretion Homoeriodictyol->Excretion Dihydroxyhydrocinnamic_acid->Excretion

Metabolism of Eriodictyol.

Key Signaling Pathways Modulated by Eriodictyol

Eriodictyol and its metabolites exert their biological effects by modulating several key intracellular signaling pathways.

Nrf2/ARE Pathway

Eriodictyol is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon stimulation by eriodictyol, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[9][10][11].

Nrf2_Pathway cluster_nucleus Nucleus Eriodictyol Eriodictyol Keap1_Nrf2 Keap1-Nrf2 Complex Eriodictyol->Keap1_Nrf2 dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE ARE Nrf2->ARE binds Nucleus Nucleus Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Nrf2/ARE Signaling Pathway Activation by Eriodictyol.

MAPK/NF-κB Pathway

Eriodictyol has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response. By suppressing the phosphorylation of MAPK proteins (e.g., p38, JNK, ERK) and inhibiting the activation of NF-κB, eriodictyol can reduce the production of pro-inflammatory cytokines[12].

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Eriodictyol has been demonstrated to inhibit this pathway in cancer cells, leading to decreased phosphorylation of PI3K and Akt, which in turn can induce apoptosis and inhibit tumor growth[13][14].

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Eriodictyol Eriodictyol Eriodictyol->PI3K inhibits

PI3K/Akt Signaling Pathway Inhibition by Eriodictyol.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the analysis of eriodictyol.

Quantification of Eriodictyol and its Metabolites

This protocol describes a typical reversed-phase HPLC method for the quantification of eriodictyol and its metabolites in plasma[5][15].

  • Instrumentation: HPLC system with a UV-Vis detector, C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Sample Preparation:

    • To 200 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 1 mL of methanol, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 288 nm.

    • Injection Volume: 20 µL.

  • Quantification: Generate a calibration curve using standards of known concentrations.

This protocol outlines a general approach for the sensitive and selective quantification of eriodictyol glucuronides in urine[6][16][17].

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Dilute urine samples with water.

    • For the analysis of the aglycone, incubate with β-glucuronidase/sulfatase to hydrolyze the conjugates.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid and water with 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of eriodictyol and its metabolites.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Analysis Plasma_Urine Plasma or Urine Sample Protein_Precipitation Protein Precipitation (for Plasma) Plasma_Urine->Protein_Precipitation Hydrolysis Enzymatic Hydrolysis (optional, for aglycone) Plasma_Urine->Hydrolysis SPE Solid-Phase Extraction (for Urine) Protein_Precipitation->SPE Hydrolysis->SPE HPLC HPLC-UV SPE->HPLC LCMSMS LC-MS/MS SPE->LCMSMS Quantification Quantification (Calibration Curve) HPLC->Quantification LCMSMS->Quantification

General Analytical Workflow for Eriodictyol Quantification.

In Vitro and In Vivo Assessment of Signaling Pathway Modulation

This protocol describes the use of Western blotting to assess the activation of the Nrf2 and PI3K/Akt pathways in cells treated with eriodictyol[9][11].

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2, ARPE-19) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of eriodictyol for the desired time.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

    • For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-Nrf2, anti-p-PI3K, anti-p-Akt, anti-HO-1) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

This assay is used to measure the effect of eriodictyol on NF-κB transcriptional activity[18][19][20].

  • Cell Transfection and Treatment:

    • Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

    • After 24 hours, treat cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of eriodictyol for 6-24 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly luciferase activity (NF-κB-driven) and Renilla luciferase activity (internal control) using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the fold change in NF-κB activity relative to the control.

Conclusion

Eriodictyol presents a compelling profile as a bioactive compound with significant therapeutic potential. However, its low bioavailability due to extensive metabolism is a key challenge for its development as a pharmaceutical agent. A thorough understanding of its pharmacokinetic properties and metabolic fate is essential for designing effective delivery systems, such as nanoformulations or co-administration with metabolic inhibitors, to enhance its systemic exposure. Furthermore, elucidating the precise mechanisms by which eriodictyol and its metabolites modulate cellular signaling pathways will be critical for identifying its most promising therapeutic applications and for the rational design of future clinical trials. This guide provides a foundational understanding for researchers and drug developers to navigate the complexities of eriodictyol's bioavailability and metabolism, ultimately paving the way for its successful clinical translation.

References

Eriodictyol's Interaction with Cellular Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197), a flavonoid predominantly found in citrus fruits and certain medicinal plants, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Possessing antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties, eriodictyol exerts its effects through complex interactions with various cellular receptors and subsequent modulation of intracellular signaling pathways. This technical guide provides an in-depth overview of the current understanding of eriodictyol's engagement with cellular targets, offering a valuable resource for researchers and professionals in drug discovery and development.

Quantitative Data on Eriodictyol-Receptor Interactions

The following tables summarize the available quantitative data on the interaction of eriodictyol with specific cellular targets and its biological effects.

Table 1: Receptor Binding Affinity and Agonist/Antagonist Activity

Target Receptor/ChannelInteraction TypeMetricValueCell/SystemReference
Transient Receptor Potential Vanilloid 1 (TRPV1)AntagonistIC₅₀ ([³H]-resiniferatoxin binding displacement)47 nM (95% CI: 21-119 nM)Not specified[1]
Transient Receptor Potential Vanilloid 1 (TRPV1)AntagonistIC₅₀ (capsaicin-mediated calcium influx inhibition)44 nM (95% CI: 16-125 nM)Not specified[1]
G-Protein Coupled Receptor 35 (GPR35)AgonistEC₅₀5.48 µMNot specified
Jun-N terminal Kinase (JNK)Binding AffinityKₐ8.79 x 10⁵ M⁻¹In vitro (fluorescence quenching)[2]

Table 2: Cellular and Physiological Effects

Biological EffectMetricValueCell Line/ModelReference
Antioxidant ActivityEC₅₀13 µMSplenocytes
Antioxidant ActivityEC₅₀14 µMMacrophages
Inhibition of A549 Lung Cancer Cell ViabilityIC₅₀50 µMA549 cells
Inhibition of Gastric Cancer Cell ViabilityIC₅₀~150 µM (for AGS and HGC-27 cells)AGS, HGC-27, and MKN-45 cells
Antinociception (oral administration)ID₅₀2.3 mg/kg (95% CI: 1.1-5.7 mg/kg)Mice (intraplantar capsaicin (B1668287) test)[1]
Antinociception (intrathecal administration)ID₅₀2.2 nmol/site (95% CI: 1.7-2.9 nmol/site)Mice (intraplantar capsaicin test)[1]

Modulation of Key Signaling Pathways

Eriodictyol's therapeutic potential stems from its ability to modulate several critical intracellular signaling pathways. While direct binding to upstream receptors is not always fully elucidated, its influence on downstream effectors is well-documented.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress. Eriodictyol is a known activator of this pathway.[3][4][5][6]

Experimental Protocol: Nrf2 Nuclear Translocation Assay

A common method to assess Nrf2 activation is to measure its translocation from the cytoplasm to the nucleus upon stimulation.

  • Cell Culture: Human retinal pigment epithelial (ARPE-19) cells are cultured in appropriate media.[3]

  • Treatment: Cells are treated with varying concentrations of eriodictyol for a specified time.

  • Cell Lysis and Fractionation: Cytoplasmic and nuclear fractions are separated using a commercial kit.

  • Western Blotting: Protein concentrations of each fraction are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody against Nrf2, followed by a secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) system. An increase in the Nrf2 band intensity in the nuclear fraction indicates activation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriodictyol Eriodictyol Keap1 Keap1 Eriodictyol->Keap1 Inhibits CellMembrane Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters & Promotes Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Eriodictyol-mediated activation of the Nrf2/ARE pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Eriodictyol has been shown to modulate the phosphorylation of key MAPK members, including ERK, JNK, and p38.[2]

Experimental Protocol: Western Blot for Phosphorylated MAPKs

  • Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and treated with eriodictyol, with or without a stimulant like lipopolysaccharide (LPS).[2]

  • Protein Extraction: Whole-cell lysates are prepared.

  • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38. Total protein levels for each MAPK are also assessed as a loading control.

  • Analysis: Changes in the phosphorylation status of these proteins indicate the modulatory effect of eriodictyol.

MAPK_Pathway Eriodictyol Eriodictyol ERK ERK Eriodictyol->ERK Modulates JNK JNK Eriodictyol->JNK Inhibits p38 p38 Eriodictyol->p38 Modulates Upstream_Signal Upstream Signal (e.g., Stress, Growth Factors) MAPKKK MAPKKK Upstream_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->ERK MAPKK->JNK MAPKK->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: Modulation of the MAPK signaling pathway by eriodictyol.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Eriodictyol has demonstrated inhibitory effects on this pathway.[7][8]

Experimental Protocol: NF-κB p65 Nuclear Translocation by Immunofluorescence

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with eriodictyol followed by an inflammatory stimulus (e.g., TNF-α).

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Immunostaining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Microscopy: Coverslips are mounted and imaged using a fluorescence microscope. A reduction in the nuclear localization of p65 in eriodictyol-treated cells indicates inhibition.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriodictyol Eriodictyol IKK IKK Complex Eriodictyol->IKK Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Inflammatory_Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_cyto NF-κB (p50/p65) IkB->NFkB_cyto Releases NFkB_nuc NF-κB (p50/p65) NFkB_cyto->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) NFkB_nuc->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by eriodictyol.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Eriodictyol has been shown to inhibit this pathway in various cancer cell lines.[7][8][9][10][11]

Experimental Protocol: Western Blot for Phosphorylated Akt

  • Cell Culture and Treatment: Cancer cells (e.g., glioma or gastric cancer cell lines) are treated with different concentrations of eriodictyol.[7][9]

  • Protein Extraction: Whole-cell lysates are prepared.

  • Western Blotting: Proteins are separated and probed with antibodies against phosphorylated Akt (at Ser473 or Thr308) and total Akt.

  • Analysis: A decrease in the ratio of phosphorylated Akt to total Akt indicates inhibition of the PI3K/Akt pathway.

PI3K_Akt_Pathway Eriodictyol Eriodictyol PI3K PI3K Eriodictyol->PI3K Inhibits Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors Phosphorylates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by eriodictyol.

Direct Receptor Interactions

While much of the research has focused on downstream signaling, direct interactions of eriodictyol with specific cell surface receptors have been identified.

TRPV1 Antagonism

Eriodictyol acts as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling.[1][12]

Experimental Protocol: [³H]-Resiniferatoxin (RTX) Binding Assay

  • Membrane Preparation: Membranes expressing TRPV1 are prepared from appropriate cells or tissues.

  • Binding Reaction: The membranes are incubated with a fixed concentration of [³H]-RTX (a potent TRPV1 agonist) and varying concentrations of eriodictyol.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Scintillation Counting: The radioactivity of the filters is measured.

  • Data Analysis: The concentration of eriodictyol that inhibits 50% of the specific binding of [³H]-RTX (IC₅₀) is determined.

GPR35 Agonism

Eriodictyol has been identified as an agonist for the G-Protein Coupled Receptor 35 (GPR35), a receptor implicated in antioxidant and anti-inflammatory responses.

Experimental Protocol: GPR35 Agonist Activity Assay

The specific methodology for determining the EC₅₀ value for eriodictyol's agonistic activity on GPR35 would typically involve a cell-based reporter assay.

  • Cell Line: A cell line stably expressing GPR35 and a reporter system (e.g., β-arrestin recruitment or a downstream second messenger like cAMP) is used.

  • Treatment: Cells are treated with a range of eriodictyol concentrations.

  • Signal Detection: The reporter signal is measured (e.g., luminescence, fluorescence).

  • Data Analysis: The concentration of eriodictyol that produces 50% of the maximal response (EC₅₀) is calculated.

Conclusion and Future Directions

Eriodictyol presents a compelling profile as a multi-target therapeutic agent. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and cell survival underscores its potential in the development of novel treatments for a range of diseases. The quantitative data provided in this guide offers a valuable starting point for dose-response studies and further preclinical development.

Future research should focus on elucidating the direct upstream receptors that initiate the Nrf2, MAPK, NF-κB, and PI3K/Akt signaling cascades in response to eriodictyol. A more comprehensive understanding of its binding affinities (Kᵢ, Kₑ) for a wider range of receptors will be crucial for predicting off-target effects and optimizing its therapeutic index. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are necessary to translate the promising in vitro findings into effective clinical applications. The development of detailed experimental protocols, moving beyond the general outlines presented here, will be essential for the rigorous and reproducible investigation of eriodictyol's mechanisms of action.

References

toxicological profile of Eriodictin in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197) is a naturally occurring flavonoid found in citrus fruits and a variety of medicinal plants.[1] It has garnered significant interest within the scientific community for its potential therapeutic applications, attributed to its well-documented antioxidant and anti-inflammatory properties.[2][3][4] Preclinical studies have explored its efficacy in models of neuroprotection, cardioprotection, hepatoprotection, and diabetes, among other conditions.[1][2][4] This technical guide provides a comprehensive overview of the preclinical toxicological profile of eriodictyol, summarizing available data, detailing relevant experimental methodologies, and visualizing key signaling pathways. The information presented herein is intended to support further research and development of eriodictyol as a potential therapeutic agent.

Acute Oral Toxicity

No formal acute oral toxicity studies determining the median lethal dose (LD50) of eriodictyol following OECD Guideline 423 were identified in the public domain. However, various preclinical studies utilizing eriodictyol have not reported acute toxic effects at the doses administered.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.[5][6][7]

Principle: The test involves administering the substance to a small group of animals (typically three) of a single sex (usually females) in a stepwise manner using defined doses (e.g., 5, 50, 300, and 2000 mg/kg body weight).[5][7] The outcome (mortality or survival) in one step determines the dose for the next step.[5]

Procedure:

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) are used.[5]

  • Housing and Fasting: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles.[7] Prior to dosing, animals are fasted (food, but not water, is withheld) for a specified period.[5]

  • Dose Administration: The test substance is administered orally by gavage in a single dose.[5]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[6]

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[6]

Figure 1: Experimental workflow for the Acute Toxic Class Method (OECD 423).

Sub-acute and Chronic Toxicity

Specific sub-acute (28-day) or chronic (90-day) oral toxicity studies for eriodictyol following OECD Guidelines 407 and 408, respectively, were not found in the available literature. Such studies are crucial for determining the No-Observed-Adverse-Effect-Level (NOAEL).[8][9][10]

Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.[8][9]

Principle: The test substance is administered orally to several groups of experimental animals at different dose levels for 28 days.[8][9]

Procedure:

  • Animal Selection: Healthy, young adult rodents are used.[8]

  • Dose Groups: At least three dose groups and a control group are used, with at least 10 animals (5 male, 5 female) per group.[8][9]

  • Dose Administration: The substance is administered daily by gavage or in the diet/drinking water.[9]

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.[11]

  • Clinical Pathology: Towards the end of the study, blood samples are collected for hematological and clinical biochemistry analysis.[8]

  • Pathology: All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of selected organs is performed.[8]

G cluster_0 Dosing Phase (28 Days) cluster_1 Observation & Analysis A Control Group E Daily Clinical Observations A->E F Weekly Body Weight & Food Intake A->F B Low Dose Group B->E B->F C Mid Dose Group C->E C->F D High Dose Group D->E D->F G Hematology & Clinical Biochemistry E->G F->G H Necropsy & Histopathology G->H

Figure 2: Workflow for a 28-day repeated dose oral toxicity study (OECD 407).

Genotoxicity and Mutagenicity

No specific studies evaluating the genotoxic or mutagenic potential of eriodictyol using standard assays like the Ames test or in vitro micronucleus assay were identified. However, some studies on other flavonoids have shown mutagenic potential in the Ames test, suggesting that this is an important area for investigation for eriodictyol.[12]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical substances.[13]

Principle: The assay uses several strains of bacteria (e.g., Salmonella typhimurium) with mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[13] A test substance is considered mutagenic if it causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[13]

Procedure:

  • Bacterial Strains: Specific tester strains of Salmonella typhimurium (e.g., TA98, TA100) are used.[14]

  • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[13][14]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.[14]

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.[13]

  • Incubation and Scoring: Plates are incubated for 48-72 hours, and the number of revertant colonies is counted.[13] A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[13]

Ames_Test A S. typhimurium (His-) D Incubate A->D B Test Compound B->D C S9 Mix (Metabolic Activation) C->D E Plate on Histidine-free medium D->E F Incubate 48-72h E->F G Count Revertant Colonies (His+) F->G

Figure 3: Simplified workflow of the Ames test for mutagenicity.
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm.[15][16]

Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from chromosome breaks or whole chromosome loss during cell division.[15][16]

Procedure:

  • Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured.[17][18]

  • Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).[17][18]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which ensures that the cells have undergone one round of division.[16]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.[19]

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis or flow cytometry.[18][19]

Carcinogenicity

A formal carcinogenicity study of eriodictyol has not been reported. However, one study investigated the chemopreventive effect of eriodictyol in a 1,2-dimethylhydrazine (B38074) (DMH)-induced rat colon carcinogenesis model.[20][21] In this study, eriodictyol supplementation was shown to reduce the incidence of aberrant crypt foci (ACF), which are preneoplastic lesions.[20]

Table 1: Effect of Eriodictyol on Aberrant Crypt Foci (ACF) in DMH-Treated Rats

Treatment GroupDoseMean Number of ACF% Reduction in ACF
DMH alone20 mg/kg b.w.62.37 ± 9.79-
DMH + Eriodictyol (Initiation)200 µg/kg b.w.52.58 ± 8.8315.7
DMH + Eriodictyol (Post-initiation)200 µg/kg b.w.29.52 ± 4.8352.7
DMH + Eriodictyol (Entire period)200 µg/kg b.w.17.26 ± 2.9772.3

Data adapted from a study on DMH-induced colon carcinogenesis in rats.[20]

Organ-Specific Toxicity

While formal toxicology studies are lacking, several preclinical studies have investigated the effects of eriodictyol on specific organs, generally showing protective effects rather than toxicity.

Hepatotoxicity

Studies have shown that eriodictyol can protect against liver injury induced by various toxins. For instance, it has been shown to attenuate acetaminophen-induced hepatotoxicity in mice.[22] Another study demonstrated its protective effect against furan-induced testicular toxicity in rats, which also has implications for liver metabolism.[23]

Nephrotoxicity

Eriodictyol has demonstrated protective effects against drug-induced kidney damage in preclinical models.

Signaling Pathways

Eriodictyol exerts its biological effects through the modulation of several key signaling pathways, primarily related to its antioxidant and anti-inflammatory activities.

Nrf2/ARE Signaling Pathway

Eriodictyol is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[24] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway Eriodictyol Eriodictyol Keap1 Keap1 Eriodictyol->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Figure 4: Eriodictyol-mediated activation of the Nrf2/ARE signaling pathway.
NF-κB Signaling Pathway

Eriodictyol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[1]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Eriodictyol Eriodictyol Eriodictyol->IKK Inhibits IkB IkB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Translocates to Nucleus & Induces Transcription

Figure 5: Inhibition of the NF-κB signaling pathway by Eriodictyol.

Conclusion

The available preclinical data suggest that eriodictyol possesses a favorable safety profile, with numerous studies highlighting its protective effects in various disease models. However, there is a notable absence of comprehensive, standardized toxicological studies. To advance the clinical development of eriodictyol, it is imperative to conduct formal assessments of its acute, sub-acute, and chronic toxicity, as well as its genotoxic and carcinogenic potential, following established international guidelines. Such studies will be critical in establishing a definitive safety profile and determining appropriate dosage for human clinical trials.

References

Methodological & Application

Eriodictyol from Yerba Santa: A Detailed Protocol for Extraction, Quantification, and Exploration of its Bioactive Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Eriodictyol (B191197) is a flavonoid found in a variety of plants, most notably Yerba Santa (Eriodictyon californicum), a plant native to North America.[1] This compound has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1] Eriodictyol's therapeutic potential is linked to its ability to modulate key cellular signaling pathways, making it a promising candidate for drug development and nutraceutical applications. This document provides detailed protocols for the extraction and quantification of eriodictyol from Yerba Santa and explores its interaction with critical biological signaling pathways.

Yerba Santa has been traditionally used for its medicinal properties, and modern research has identified eriodictyol as one of its key bioactive components.[2] Understanding the efficient extraction and mechanism of action of eriodictyol is crucial for its development as a therapeutic agent.

Data Presentation

The following tables summarize quantitative data related to the extraction and composition of bioactive compounds from Eriodictyon californicum.

Table 1: Phytochemical Content of 95% Ethanol (B145695) Extract of Eriodictyon californicum

Phytochemical ClassContent (mean ± SD)Method of Quantification
Total Phenolic Content78.58 ± 0.016 µg GAE/mg of extractFolin-Ciocalteu method
Total Flavonoid Content6.76 ± 0.003 µg QE/mg of extractAluminum chloride method

*GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data sourced from a study on the antioxidant potential of Yerba Santa.[3]

Table 2: Quantitative Analysis of Eriodictyol and Other Major Flavonoids in Eriodictyon californicum by UHPLC/DAD

CompoundConcentration Range (µg/mL)
Eriodictyol0.05 - 50
Homoeriodictyol0.1 - 100
Chrysoeriol0.05 - 50
Hesperetin0.05 - 50
Luteolin0.05 - 50

This table presents a summary of the quantification of 14 compounds, including key flavonoids, in various Eriodictyon species. The method demonstrated excellent linearity (R² > 0.99) and sensitivity (LOD 0.01-0.1 µg/mL; LOQ 0.05-0.2 µg/mL).[4]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of eriodictyol from Yerba Santa.

Protocol 1: Soxhlet Extraction of Eriodictyol

This protocol is adapted from a method for extracting bioactive compounds from Eriodictyon californicum leaves.[5]

Materials:

  • Dried and ground leaves of Eriodictyon californicum

  • 95% Ethanol

  • Soxhlet apparatus

  • Heating mantle

  • Rotary evaporator

  • Thimble

  • Deionized water

  • Tween 20

Procedure:

  • Place approximately 50 g of dried, coarsely powdered Yerba Santa leaves into a porous thimble.[6]

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 95% ethanol, ensuring the volume is sufficient to cycle through the apparatus.

  • Assemble the Soxhlet apparatus with the flask on a heating mantle and a condenser on top.

  • Heat the ethanol to its boiling point (60-80°C) and allow the extraction to proceed for 12 hours.[5] The solvent will repeatedly cycle through the plant material, extracting the desired compounds.

  • After extraction, concentrate the ethanolic extract using a rotary evaporator to remove the ethanol.

  • The resulting concentrated extract can be further purified or diluted for analysis. For bioassays, a 10 mg/mL stock solution can be prepared by combining 0.2 g of the solid extract with 2 mL of Tween 20 and 18 mL of deionized water.[5]

Protocol 2: Purification of Eriodictyol by Precipitation

This protocol is adapted from a patented process for isolating flavanones from Eriodictyon californicum and can be used to purify eriodictyol from the crude extract.[7]

Materials:

  • Crude Yerba Santa extract (from Protocol 1)

  • Ethyl acetate (B1210297)

  • Ice-cold 3% (w/v) sodium hydroxide (B78521) solution or 10% (w/v) sodium carbonate solution

  • Deionized water

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the crude extract in ethyl acetate.

  • Concentrate the ethyl acetate extract under vacuum at a temperature below 40°C to approximately 20% of its original volume.

  • Store the concentrated extract at 4°C overnight to precipitate waxes.

  • Remove the precipitated waxes by filtration.

  • Treat the dewaxed filtrate with an ice-cold basic aqueous solution (3% NaOH or 10% Na₂CO₃). This will cause the precipitation of a yellow solid, which is the sodium salt of the flavanones, including eriodictyol.

  • Collect the crude precipitate by filtration and wash it with deionized water.

  • Further purification can be achieved by recrystallization from a suitable solvent like aqueous alcohol.[8]

Protocol 3: Quantification of Eriodictyol by UHPLC/DAD

This protocol outlines a validated method for the quantitative analysis of eriodictyol in Yerba Santa extracts.[4]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode-Array Detector (DAD)

Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase: A gradient of water with formic acid and acetonitrile (B52724) with formic acid is typically used.

  • Flow Rate: Optimized for the specific column dimensions.

  • Detection Wavelength: Set at the maximum absorbance for eriodictyol (typically around 288 nm).

  • Injection Volume: Typically 1-5 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

Procedure:

  • Prepare a standard stock solution of eriodictyol of known concentration in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by diluting the stock solution to different concentrations.

  • Prepare the Yerba Santa extract sample by dissolving a known amount in the mobile phase or a suitable solvent and filtering it through a 0.22 µm syringe filter.

  • Inject the calibration standards and the sample extract into the UHPLC system.

  • Identify the eriodictyol peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Quantify the amount of eriodictyol in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflow for eriodictyol extraction and the key signaling pathways it modulates.

Extraction_Workflow Start Dried Yerba Santa Leaves Grinding Grinding Start->Grinding Extraction Soxhlet Extraction (95% Ethanol, 60-80°C, 12h) Grinding->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification_Start Purification Crude_Extract->Purification_Start Dissolution Dissolve in Ethyl Acetate Purification_Start->Dissolution Dewaxing Dewaxing (Concentration & Refrigeration) Dissolution->Dewaxing Precipitation Precipitation with Ice-Cold Base Dewaxing->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purified_Eriodictyol Purified Eriodictyol Filtration->Purified_Eriodictyol Analysis UHPLC/DAD Analysis Purified_Eriodictyol->Analysis

Eriodictyol Extraction and Purification Workflow.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., PMA, LPS) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB Degradation of IκBα & Release of NF-κB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Eriodictyol Eriodictyol Eriodictyol->IKK Inhibits Eriodictyol->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (e.g., MUC5AC, TNF-α, IL-6) DNA->Gene_Expression Induces

Eriodictyol's Inhibition of the NF-κB Signaling Pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release of Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Eriodictyol Eriodictyol Eriodictyol->Keap1_Nrf2 Promotes Dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Induces

Activation of the Nrf2 Signaling Pathway by Eriodictyol.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Growth_Factor Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds & Activates PI3K PI3K Receptor->PI3K Recruits & Activates Akt Akt PI3K->Akt Phosphorylates p_Akt p-Akt (Active) Akt->p_Akt mTOR mTOR p_Akt->mTOR Activates Apoptosis Inhibition of Apoptosis p_Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Eriodictyol Eriodictyol Eriodictyol->PI3K Inhibits

Inhibition of the PI3K/Akt Signaling Pathway by Eriodictyol.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Eriodictin from Citrus Peel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictin, also known as eriocitrin (B1671051) or eriodictyol-7-O-rutinoside, is a flavanone (B1672756) glycoside predominantly found in citrus fruits, particularly in the peel of lemons and oranges.[1][2][3] This bioactive compound has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][4][5] Research suggests that this compound may play a role in mitigating oxidative stress, supporting cardiovascular health, and modulating inflammatory responses.[4][5] Ultrasound-assisted extraction (UAE) is an efficient and green technology for recovering bioactive compounds from plant matrices.[6] The application of ultrasonic waves creates cavitation, which disrupts cell walls and enhances mass transfer, leading to higher extraction yields in shorter times with reduced solvent consumption compared to conventional methods.[6][7]

These application notes provide a detailed protocol for the efficient extraction of this compound from citrus peel using ultrasound-assisted extraction. The subsequent sections include optimized experimental parameters, quantification methods, and a summary of expected yields based on current literature.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound content in citrus peel and the typical yields obtained using various extraction methods.

Table 1: this compound Content in Citrus Peel

Citrus VarietyPeel PartThis compound ContentReference
LemonPeel (general)~1500 ppm[2]
LemonPeel (micropowder)23.2 µg/mg[8]
OrangePeel powder31.57 µg/mL (in ethyl acetate (B1210297) extract)[3]
OrangePeel powder37.68 µg/mL (in ethyl acetate extract)[9]
LemonPeel extract159.43 mg/L[10]

Table 2: Extraction Parameters and Yields for Flavonoids from Citrus Peel using UAE

ParameterOptimized Value/RangeExpected OutcomeReference
Solvent 45-75% Ethanol (B145695) in waterHigher extraction efficiency for flavonoids[8][11][12]
Temperature 40-60 °CIncreased solubility and diffusion rate[6][13]
Extraction Time 30-45 minutesSufficient time for mass transfer without degradation[8][11]
Ultrasonic Power/Amplitude 90-110 W / 90% amplitudeEnhanced cell wall disruption and solvent penetration[11]
Solid-to-Liquid Ratio 1:20 to 1:30 g/mLOptimal solvent volume for efficient extraction[14]
pH 4-5 (acidified ethanol)Increased polyphenol yields[8]

Experimental Protocols

This section provides a detailed methodology for the ultrasound-assisted extraction, purification, and quantification of this compound from citrus peel.

Preparation of Citrus Peel Powder
  • Sourcing and Washing: Obtain fresh citrus fruits (e.g., lemons or oranges). Thoroughly wash the fruits under running water to remove any surface impurities.

  • Peeling and Drying: Carefully peel the fruits. The peels can be used fresh or dried. For drying, cut the peels into smaller pieces and oven-dry at 40-50°C for 24-48 hours or until a constant weight is achieved.

  • Pulverization: Grind the dried peels into a fine powder using a laboratory mill. Sieve the powder to obtain a uniform particle size (e.g., 40-60 mesh).

  • Storage: Store the citrus peel powder in an airtight container in a cool, dark, and dry place until extraction.

Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Weigh 10 g of dried citrus peel powder and place it in a 500 mL beaker.

  • Solvent Addition: Add 200 mL of 75% ethanol in water (v/v), acidified to pH 4 with citric acid, to the beaker. This creates a solid-to-liquid ratio of 1:20 g/mL.

  • Ultrasonic Treatment: Place the beaker in an ultrasonic bath or use a probe-type sonicator. Set the following parameters:

    • Temperature: 50°C

    • Time: 30 minutes

    • Ultrasonic Power: 100 W (or 90% amplitude for probe sonicators)

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to remove the ethanol.

  • Lyophilization: Freeze-dry the concentrated aqueous extract to obtain the crude this compound-rich powder.

  • Storage: Store the crude extract at -20°C for further purification and analysis.

Purification of this compound (Optional)

For obtaining a higher purity of this compound, column chromatography can be employed.

  • Column Preparation: Pack a silica (B1680970) gel column (e.g., 300mm x 10mm) using a suitable solvent system.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate and n-hexane).

  • Fraction Collection: Collect the fractions and monitor them for the presence of this compound using Thin Layer Chromatography (TLC).

  • Analysis: Pool the fractions containing pure this compound and confirm the purity using HPLC.

Quantification of this compound by HPLC
  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in HPLC-grade methanol. Prepare a series of working standard solutions of known concentrations (e.g., 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the crude or purified extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (B52724) (Solvent A) and 0.1% formic acid in water (Solvent B).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV detector at 280 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis & Purification start Fresh Citrus Peel wash Washing start->wash dry Drying (40-50°C) wash->dry grind Grinding & Sieving dry->grind powder Citrus Peel Powder grind->powder mix Mixing with Solvent (75% Acidified Ethanol) powder->mix uae Ultrasonic Treatment (50°C, 30 min, 100 W) mix->uae filter Filtration uae->filter evap Solvent Evaporation filter->evap crude Crude Extract evap->crude purify Column Chromatography (Optional) crude->purify hplc HPLC Quantification crude->hplc purify->hplc result Pure this compound / Quantitative Data hplc->result

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

Antioxidant Mechanism of this compound

antioxidant_mechanism cluster_ros Oxidative Stress cluster_this compound This compound Action cluster_outcome Cellular Protection ROS Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2, •OH) damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->damage causes protection Reduced Oxidative Stress & Cell Protection This compound This compound scavenging Direct ROS Scavenging This compound->scavenging pathway Activation of Antioxidant Pathways (e.g., Nrf2-ARE) This compound->pathway scavenging->ROS neutralizes pathway->protection leads to

References

Application Note: High-Efficiency Extraction of Eriodictin from Eriodictyon californicum using the Soxhlet Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eriodictin is a flavanone (B1672756) glycoside found abundantly in plants such as Eriodictyon californicum, commonly known as Yerba Santa.[1][2][3] Its aglycone, eriodictyol (B191197), exhibits a wide range of therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer activities.[4][5][6] These beneficial effects are mediated through various cellular and molecular signaling pathways.[4][7] The effective extraction of this compound from its natural sources is a critical first step for research and development. Soxhlet extraction is a classic, continuous solid-liquid extraction technique that offers high efficiency for isolating compounds like flavonoids from plant materials.[8][9] This method is particularly advantageous as it uses a continuous reflux of fresh, hot solvent to achieve a thorough extraction.[9]

This document provides a detailed protocol for the Soxhlet extraction of this compound from the dried leaves of Eriodictyon californicum. It also includes data on expected yields and discusses key parameters for process optimization.

Experimental Protocols

Materials and Equipment
  • Plant Material: Dried leaves of Eriodictyon californicum (Yerba Santa)

  • Solvent: 95% Ethanol (B145695) (EtOH)

  • Apparatus:

    • Soxhlet extractor (including boiling flask, extraction chamber, and condenser)

    • Heating mantle

    • Cellulose (B213188) extraction thimble

    • Grinder or mill

    • Oven for drying

    • Rotary evaporator

    • Glass wool

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves

Plant Material Preparation

Proper sample preparation is crucial for achieving high extraction efficiency.[8]

  • Procurement: Obtain dried leaves of E. californicum.[10]

  • Drying: Ensure the leaves are thoroughly dried to remove moisture, which can interfere with the extraction process.[8] This can be done in an oven at a controlled temperature (e.g., 40-50°C) to avoid degradation of thermolabile compounds.

  • Grinding: Grind the dried leaves into a coarse powder using a grinder or mill.[10] Reducing the particle size increases the surface area available for solvent contact, thereby improving extraction efficiency.[8][9]

Soxhlet Extraction Protocol

This protocol is based on a successful extraction of flavonoids from E. californicum.[10]

  • Thimble Packing: Accurately weigh approximately 50 g of the ground E. californicum powder. Place the weighed powder into a cellulose extraction thimble. Lightly plug the top of the thimble with glass wool to prevent the plant material from entering the siphon tube.

  • Apparatus Assembly: Place the packed thimble inside the Soxhlet extraction chamber. Assemble the complete Soxhlet apparatus, connecting the boiling flask (filled with 95% ethanol) to the extraction chamber and the condenser to the top of the chamber. Ensure all glass joints are properly sealed.

  • Extraction Process:

    • Heat the boiling flask using a heating mantle to a temperature range of 60–80°C.[10] The ethanol will boil, and its vapor will travel up the distillation arm.

    • The vapor will condense in the condenser and drip down onto the thimble containing the plant material.

    • The extraction chamber will slowly fill with the warm solvent, extracting the desired compounds.

    • Once the solvent reaches the top of the siphon arm, the entire liquid content of the chamber is siphoned back into the boiling flask.

    • This process constitutes one cycle. Allow the extraction to run continuously for approximately 12 hours to ensure exhaustive extraction.[10]

  • Post-Extraction Processing:

    • After 12 hours, turn off the heating mantle and allow the apparatus to cool completely.

    • Dismantle the setup and carefully remove the thimble.

    • The resulting solution in the boiling flask is the crude plant extract.

    • Concentrate the extract by removing the ethanol using a rotary evaporator under reduced pressure.[10]

Optional Purification Steps

For isolating pure this compound, further purification of the crude extract is necessary. A common approach involves liquid-liquid extraction followed by chromatography.

  • Liquid-Liquid Extraction: The concentrated crude extract can be redissolved in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their solubility.[11]

  • Chromatography: The fraction containing the highest concentration of this compound can be further purified using techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[11]

Data Presentation

Quantitative data from the extraction process provides a benchmark for success and optimization.

Table 1: Example Extraction Parameters and Results for Eriodictyon californicum [10][12]

ParameterValue
Plant Material Eriodictyon californicum (Dried Leaves)
Sample Weight 50 g
Solvent 95% Ethanol
Temperature 60–80°C
Extraction Time 12 hours
Extraction Yield 35.07%
Total Phenolic Content 78.58 ± 0.016 µg GAE/mg
Total Flavonoid Content 6.76 ± 0.003 µg QE/mg

Table 2: General Parameters for Optimization of Flavonoid Soxhlet Extraction

ParameterGeneral Range/ConsiderationsRationale & References
Solvent Choice Ethanol, Methanol (B129727), Water, Acetone, or mixtures. Polarity is key.Ethanol is often the most suitable solvent for extracting flavonoids.[8] The choice depends on the polarity of the target flavonoid. Highly polar solvents like methanol and ethanol/water mixtures are generally effective.[13][14]
Extraction Time 4 - 24 hoursIncreasing extraction time generally improves yield, but prolonged exposure to high temperatures can cause degradation of thermolabile compounds.[8][9] An optimal time must be determined experimentally.[8]
Temperature 40 - 80°CHigher temperatures increase solubility and diffusion rates, enhancing extraction efficiency. However, excessive heat can degrade flavonoids.[8][9] The temperature should be kept close to the boiling point of the solvent without causing decomposition.
Solid-to-Solvent Ratio Varies (e.g., 1:5 to 1:20 g/mL)A higher ratio ensures that the sample is fully immersed in the solvent, but an excessively large volume of solvent can be inefficient and costly to remove post-extraction. This parameter should be optimized for each specific application.[15]
Particle Size Fine powderGrinding the plant material to a fine powder increases the surface area for extraction. However, particles that are too fine may clog the thimble and impede solvent flow.[8][16]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Soxhlet Extraction cluster_post Post-Extraction cluster_purification Optional Purification p1 Dry E. californicum Leaves p2 Grind to Coarse Powder p1->p2 e1 Weigh & Pack into Thimble p2->e1 e2 Assemble Apparatus with 95% Ethanol e1->e2 e3 Heat (60-80°C) for 12h e2->e3 e4 Cool & Disassemble e3->e4 post1 Concentrate Extract (Rotary Evaporator) e4->post1 post2 Crude this compound Extract post1->post2 pur1 Liquid-Liquid Extraction post2->pur1 pur2 Chromatography (HPLC) pur1->pur2 pur3 Pure this compound pur2->pur3

Caption: Workflow for the Soxhlet extraction and purification of this compound.

Signaling Pathways Modulated by Eriodictyol

G cluster_ox Antioxidant Response cluster_inflam Anti-inflammatory Response Eriodictyol Eriodictyol Keap1 Keap1 Eriodictyol->Keap1 PI3K_Akt PI3K/Akt Eriodictyol->PI3K_Akt Inflammation Inflammation Eriodictyol->Inflammation Inhibits Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE HO1 HO-1 OxStress Oxidative Stress (ROS) HO1->OxStress Inhibition ARE->HO1 Activation OxStress->PI3K_Akt Activates NFkB NF-κB PI3K_Akt->NFkB NFkB->Inflammation

Caption: Key signaling pathways modulated by Eriodictyol.[4][5][7]

References

Application Notes: HPLC Analysis of Eriodictyol on a C18 Column

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol is a flavonoid found in a variety of plants, notably citrus fruits and certain medicinal herbs. It is recognized for its potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and reliable quantification of Eriodictyol in various matrices, such as plant extracts, dietary supplements, and biological samples, is crucial for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is a widely used and robust method for the analysis of Eriodictyol. This document provides a detailed protocol and application notes for this analytical technique.

Principle

Reversed-phase HPLC on a C18 column separates compounds based on their hydrophobicity. The stationary phase consists of silica (B1680970) particles chemically bonded with C18 alkyl chains, creating a nonpolar surface. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the analytes. Compounds with higher polarity will have a weaker interaction with the stationary phase and elute earlier, while more nonpolar compounds, like Eriodictyol, will be retained longer. By using a gradient elution, where the proportion of the organic solvent is increased over time, a wide range of compounds with varying polarities can be effectively separated and quantified. Detection is commonly performed using an ultraviolet (UV) detector, as flavonoids like Eriodictyol exhibit strong absorbance in the UV region.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Eriodictyol reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or deionized).

    • Formic acid or acetic acid (analytical grade).

    • Syringe filters (0.45 µm or 0.22 µm).

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in water (v/v).

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of Eriodictyol reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.5 to 100 µg/mL.[1]

  • Sample Preparation:

    • For plant materials, a common extraction method involves using methanol or ethanol, often aided by ultrasonication.[2]

    • The crude extract may then be purified using solid-phase extraction (SPE) to remove interfering substances.[2]

    • Prior to injection, filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter.

Chromatographic Conditions

A typical gradient elution method for the analysis of Eriodictyol and other flavonoids on a C18 column is as follows:

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile
Gradient Program 0-7 min, 5-30% B; 7-18 min, 30-60% B; 18-35 min, 60-95% B; 35-40 min, 95% B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection Wavelength 288 nm[1]

Note: This gradient program is a general guideline. Optimization may be required based on the specific column and HPLC system used.

Data Presentation

The following table summarizes the quantitative data for a typical HPLC-UV method for the analysis of Eriodictyol, compiled from various sources analyzing Eriodictyol or its derivatives.

ParameterTypical ValueReference
Retention Time (RT) Dependent on specific gradient and columnN/A
Linearity Range 0.5 - 100 µg/mL[1]
Correlation Coefficient (r²) > 0.999[2]
Limit of Detection (LOD) 0.1 - 0.5 µg/mL[2]
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL[2]
Accuracy (% Recovery) 95 - 105%[2]
Precision (% RSD) < 5%[2]

Experimental Workflow

The logical flow of the HPLC analysis of Eriodictyol can be visualized in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction with Methanol/Ethanol Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC Filtration->Injection Standard Standard Preparation Standard->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (288 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of Eriodictyol.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key stages of the analytical method development and validation process for Eriodictyol analysis.

Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application Col_Select Column Selection (C18) MP_Opt Mobile Phase Optimization (Acetonitrile/Water + Acid) Col_Select->MP_Opt Grad_Dev Gradient Development MP_Opt->Grad_Dev Det_Wavelength Detection Wavelength (288 nm) Grad_Dev->Det_Wavelength Linearity Linearity & Range Det_Wavelength->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy (Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability) Accuracy->Precision Specificity Specificity Precision->Specificity Routine_Analysis Routine Sample Analysis Specificity->Routine_Analysis

Caption: Logical flow of HPLC method development and validation.

References

Application Note: A Validated HPLC Method for the Quantification of Eriodictin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictin, a flavonoid predominantly found in citrus fruits and medicinal plants such as Yerba Santa (Eriodictyon californicum), has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Accurate and precise quantification of this compound in various matrices is crucial for quality control of herbal products, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of phytochemicals like this compound.[2] This application note provides a detailed, validated HPLC method for the reliable quantification of this compound.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous solution with an acid modifier and an organic solvent allows for the efficient separation of this compound from other components in the sample matrix. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₂₁H₂₂O₁₀[1]
Molar Mass434.39 g/mol [1]
IUPAC Name(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy}-2,3-dihydrochromen-4-one[1]
SynonymsEriodictyol 7-rhamnoside, Eriodictyol-L-rhamnoside[1]

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥ 98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Plant material (e.g., dried Yerba Santa leaves)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-25 min: 15-40% B25-30 min: 40-80% B30-35 min: 80% B35-40 min: 80-15% B40-45 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 288 nm

Note: A closely related compound, homoeriodictyol (B191827), has a UV detection maximum at 288 nm, which is a suitable starting point for this compound.[3] Optimization may be required for specific instruments and matrices.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered plant material into a centrifuge tube. Add 20 mL of 80% methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully transfer the supernatant to a clean flask.

  • Re-extraction: Repeat the extraction process (steps 2-5) twice more on the plant residue.

  • Pooling and Filtration: Combine all the supernatants and filter through a 0.45 µm syringe filter before HPLC analysis.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

Precision

The precision of the method was determined by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of this compound standard was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%). The spiked samples were then analyzed, and the percentage recovery was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 3.0%
Accuracy (Recovery %) 98.5% - 102.3%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Stock_Solution Stock Solution (1 mg/mL in Methanol) Standard->Stock_Solution Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding Working_Standards Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards HPLC_System HPLC System (C18 Column) Working_Standards->HPLC_System Extraction Ultrasonic Extraction (80% Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Filtration->HPLC_System Data_Acquisition Data Acquisition (288 nm) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of this compound Data_Acquisition->Quantification Calibration_Curve->Quantification Validation Method Validation (Linearity, Precision, Accuracy) Quantification->Validation

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The described HPLC method provides a simple, accurate, and reliable approach for the quantification of this compound in plant materials. This validated method can be effectively utilized for the quality control of herbal medicines and in various stages of drug development and research involving this promising flavonoid.

References

Eriodictyol Analysis by Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197) is a flavonoid belonging to the flavanone (B1672756) subclass, naturally occurring in citrus fruits, vegetables, and various medicinal plants. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate and sensitive analytical methods are crucial for the pharmacokinetic, bioavailability, and metabolism studies of eriodictyol, as well as for its quantification in various biological and botanical matrices. This application note provides detailed protocols for the analysis of eriodictyol using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique offering high sensitivity and selectivity.

Quantitative Analysis by LC-MS/MS

LC-MS/MS is a preferred method for the quantification of eriodictyol in complex matrices due to its ability to provide structural information and achieve low detection limits. The following table summarizes typical validation parameters for the quantification of eriodictyol and its metabolites using LC-MS/MS.

Validation ParameterTypical Performance
Linearity Range1.0 - 5000 ng/mL
Limit of Detection (LOD)< 1.0 ng/mL
Limit of Quantification (LOQ)0.2 - 4.0 ng/mL[1]
Precision (%RSD)< 15%[1]
Accuracy (% Recovery)> 80%[1]
SelectivityHigh
Matrix EffectsCan be significant, often mitigated with stable isotope-labeled internal standards.

Experimental Protocols

Sample Preparation

a) Plant Material (e.g., Leaves, Flowers)

  • Drying and Grinding: Dry the plant material at room temperature or in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder using a blender or mill.

  • Extraction:

    • Accurately weigh a specific amount of the powdered plant material (e.g., 1 g).

    • Add a suitable extraction solvent. Common solvents include methanol (B129727), ethanol, or mixtures with water (e.g., 70% methanol in water). The choice of solvent can influence the extraction efficiency of different compounds.

    • Employ an extraction technique such as sonication or Soxhlet extraction for a defined period (e.g., 30-60 minutes for sonication).

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant. For exhaustive extraction, the process can be repeated multiple times, and the supernatants pooled.

  • Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before LC-MS/MS analysis.

b) Cell Cultures (Adherent Cells)

  • Cell Lysis:

    • After the desired cell treatment, remove the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a suitable lysis buffer (e.g., RIPA buffer) to the culture dish and incubate on ice for 5-10 minutes.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation:

    • To remove proteins that can interfere with the analysis, add three volumes of ice-cold acetonitrile (B52724) to the cell lysate.

    • Vortex the mixture thoroughly and incubate at -20°C for at least 2 hours to allow for complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

  • Supernatant Collection and Evaporation:

    • Carefully collect the supernatant containing eriodictyol.

    • Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.

Liquid Chromatography
  • Column: A reversed-phase C18 column is commonly used for the separation of eriodictyol.

  • Mobile Phase: A gradient elution is typically employed using:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is commonly used, and can be operated in both positive and negative ion modes.

  • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, offering high selectivity and sensitivity.

    • Precursor Ion: For eriodictyol (C15H12O6, molecular weight 288.25 g/mol ), the protonated molecule [M+H]⁺ at m/z 289 is often monitored in positive mode.

    • Product Ions: Characteristic product ions are selected for quantification and confirmation.

Mass Spectrometry Fragmentation of Eriodictyol

The fragmentation of eriodictyol in the mass spectrometer provides structural information that is crucial for its identification. A key fragmentation mechanism for flavonoids is the Retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring.

eriodictyol_fragmentation cluster_rda Retro-Diels-Alder (RDA) Fragmentation cluster_neutral_loss Neutral Loss parent Eriodictyol [M+H]⁺ m/z 289 rda_ion1 1,3A⁺ Fragment m/z 153 parent->rda_ion1 Cleavage of C-ring rda_ion2 1,3B⁺ Fragment m/z 137 parent->rda_ion2 Cleavage of C-ring nl_ion1 [M+H-H₂O]⁺ m/z 271 parent->nl_ion1 - H₂O nl_ion2 [M+H-H₂O-CO]⁺ m/z 243 nl_ion1->nl_ion2 - CO

Caption: Proposed mass fragmentation pathway of protonated eriodictyol.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of eriodictyol from sample collection to data analysis.

experimental_workflow start Sample Collection (e.g., Plant material, Cell culture) prep Sample Preparation (Extraction / Lysis, Protein Precipitation) start->prep filtration Filtration / Centrifugation prep->filtration lcms LC-MS/MS Analysis (C18 column, Gradient elution) filtration->lcms ms_detection Mass Spectrometric Detection (ESI, MRM mode) lcms->ms_detection data_analysis Data Analysis (Quantification, Identification) ms_detection->data_analysis end Results data_analysis->end

Caption: General experimental workflow for eriodictyol analysis.

Eriodictyol and Cellular Signaling Pathways

Eriodictyol has been reported to exert its biological effects by modulating various cellular signaling pathways. One of the key pathways is the Nrf2/HO-1 pathway, which plays a crucial role in the cellular antioxidant response. Eriodictyol can also influence inflammatory responses through the NF-κB pathway.

signaling_pathway cluster_nrf2 Nrf2/HO-1 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) eriodictyol Eriodictyol keap1 Keap1 eriodictyol->keap1 Inhibits ikk IKK eriodictyol->ikk Inhibits nrf2 Nrf2 keap1->nrf2 Inhibition are ARE nrf2->are Translocation & Activation ho1 HO-1 (Antioxidant Enzymes) are->ho1 Gene Expression ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB ikb->nfkb Release nucleus Nucleus nfkb->nucleus Translocation inflammation Inflammatory Genes nucleus->inflammation Gene Expression

Caption: Modulation of Nrf2/HO-1 and NF-κB signaling pathways by eriodictyol.

References

Application Notes and Protocols for In Vitro Cell Culture Assays of Eriodictyol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eriodictyol (B191197) is a flavonoid commonly found in citrus fruits and certain medicinal plants, recognized for its diverse pharmacological properties.[1][2][3] These properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, make it a compound of significant interest for therapeutic drug development.[1][2][4][5] This document provides detailed application notes and standardized protocols for a range of in vitro cell culture assays to evaluate the bioactivity of Eriodictyol. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this promising natural compound.

Anticancer Activity of Eriodictyol

Eriodictyol has demonstrated selective cytotoxic effects against various cancer cell lines while exhibiting lower toxicity towards normal cells.[1][6][7] Its anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][4][6][8][9][10]

Cell Viability and Cytotoxicity Assays

A fundamental step in assessing the anticancer potential of Eriodictyol is to determine its effect on the viability and proliferation of cancer cells.

1.1.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[11][12] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[11][12] The amount of formazan produced is directly proportional to the number of living cells.[11]

Note on Flavonoids and MTT Assay: It is important to note that some flavonoids, like quercetin (B1663063) and luteolin, have been shown to reduce MTT in the absence of cells, which could interfere with the assay results.[13][14][15] It is advisable to include appropriate controls, such as wells with Eriodictyol and MTT but without cells, to account for any direct reduction of MTT by the compound.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare various concentrations of Eriodictyol (e.g., 0-400 µM) in the appropriate cell culture medium.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Eriodictyol. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[11]

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm or 570 nm using a microplate reader.[1][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

1.1.2. Data Presentation: Cytotoxicity of Eriodictyol

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference
A549Human Lung Cancer5048[6][8]
FR2Non-cancerous cells9548[6][8]
SK-RC-45Human Renal Cancer>3.72 (SI)72[7]
HeLaHuman Cervical Cancer>1.86 (SI)72[7]
HCT-116Human Colorectal Carcinoma-72[7]
MCF-7Human Breast Adenocarcinoma>2.66 (SI)72[7]
U87MGHuman Glioma-48[1]
CHG-5Human Glioma-48[1]
CaoV3Human Ovarian Cancer229.74 (24h), 38.44 (48h)24, 48[16]
A2780Human Ovarian Cancer248.32 (24h), 64.28 (48h)24, 48[16]

SI: Selectivity Index (IC₅₀ of normal cell line / IC₅₀ of cancer cell line)

Signaling Pathways in Anticancer Activity

Eriodictyol exerts its anticancer effects by modulating several key signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[1][6][8][9][10]

1.2.1. PI3K/Akt/mTOR Pathway

This pathway is crucial for cell survival, proliferation, and growth. Eriodictyol has been shown to inhibit this pathway in cancer cells, leading to apoptosis and cell cycle arrest.[6][8]

1.2.2. NF-κB Signaling Pathway

The NF-κB pathway is involved in inflammation and cell survival. Eriodictyol can suppress the activation of NF-κB, contributing to its anti-inflammatory and pro-apoptotic effects in cancer cells.[1][9][17]

Diagram: Eriodictyol's Anticancer Signaling Pathways

Eriodictyol_Anticancer_Signaling cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Bcl2 Apoptosis Regulation cluster_NFkB NF-κB Pathway Eriodictyol Eriodictyol PI3K PI3K Eriodictyol->PI3K inhibits Bcl2 Bcl-2 Eriodictyol->Bcl2 downregulates Bax Bax Eriodictyol->Bax upregulates NFkB NF-κB Eriodictyol->NFkB inhibits CellCycleArrest G2/M Cell Cycle Arrest Eriodictyol->CellCycleArrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes NFkB->Proliferation

Caption: Eriodictyol's anticancer mechanisms.

Antioxidant Activity of Eriodictyol

Eriodictyol's antioxidant properties are central to its protective effects against oxidative stress-related diseases.[2][3][5] It can directly scavenge free radicals and also enhance the endogenous antioxidant defense systems.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[18] DPPH is a stable free radical that shows a deep purple color, which turns to yellow upon reduction by an antioxidant.[18]

Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a 0.1 mM DPPH stock solution in methanol (B129727) or ethanol.[18] Prepare various concentrations of Eriodictyol and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.[18]

  • Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution to separate wells.

  • DPPH Addition: Add an equal volume of the DPPH working solution to all wells.[18] Include a blank containing only the solvent and DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[18][19]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Cellular Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular levels of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[20][21] DCFH-DA is a cell-permeable, non-fluorescent compound that is hydrolyzed by intracellular esterases to DCFH.[21] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[21]

Experimental Protocol: Cellular ROS Assay

  • Cell Seeding: Seed adherent cells (e.g., HUVECs, PC12) in a 24-well or 96-well plate and allow them to reach 70-90% confluency.[21]

  • Compound Pre-treatment: Treat the cells with different concentrations of Eriodictyol for a specified period (e.g., 1-24 hours).

  • Induction of Oxidative Stress: Induce ROS production by treating the cells with an oxidizing agent (e.g., H₂O₂).

  • DCFH-DA Staining: Remove the medium and wash the cells with pre-warmed PBS. Add DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes.[20][21][22]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[20]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[20][22][23] Alternatively, visualize ROS production using a fluorescence microscope.[20]

  • Data Analysis: Quantify the relative fluorescence intensity compared to the control group.

Nrf2/ARE Signaling Pathway

Eriodictyol is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[2][3][24][25][26][27] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and phase II detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[24][27]

Diagram: Eriodictyol's Antioxidant Signaling Pathway

Eriodictyol_Antioxidant_Signaling cluster_Nrf2 Nrf2/ARE Pathway cluster_Enzymes Antioxidant Enzymes Eriodictyol Eriodictyol ROS Reactive Oxygen Species (ROS) Eriodictyol->ROS scavenges Nrf2 Nrf2 Eriodictyol->Nrf2 activates (induces nuclear translocation) CellularProtection Cellular Protection against Oxidative Stress ROS->CellularProtection counteracted by Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE binds HO1 HO-1 ARE->HO1 upregulates NQO1 NQO1 ARE->NQO1 upregulates GCS γ-GCS ARE->GCS upregulates HO1->CellularProtection NQO1->CellularProtection GCS->CellularProtection

Caption: Eriodictyol's antioxidant mechanisms.

Anti-inflammatory Activity of Eriodictyol

Chronic inflammation is implicated in a wide range of diseases. Eriodictyol has shown potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[2][5][28]

Nitric Oxide (NO) Production Assay

Nitric oxide is a key signaling molecule in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite (B80452) (NO₂⁻).[29][30]

Experimental Protocol: Griess Assay

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and pre-treat them with various concentrations of Eriodictyol for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.[29]

  • Griess Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water).[29]

  • Assay Procedure:

    • Add 50 µL of each supernatant sample to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to all wells and incubate for 5-10 minutes at room temperature, protected from light.[29]

    • Add 50 µL of Griess Reagent B to all wells.[29]

  • Incubation and Measurement: Incubate for another 5-10 minutes at room temperature, protected from light, allowing a purple/magenta color to develop.[29] Measure the absorbance at 540 nm using a microplate reader.[29][30]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Eriodictyol can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying these cytokines in cell culture supernatants.

Experimental Protocol: ELISA for TNF-α and IL-6

  • Sample Collection: Collect cell culture supernatants from cells treated with Eriodictyol and/or an inflammatory stimulus (e.g., LPS).

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., Human TNF-α ELISA kit).[31][32][33] The general steps include:

    • Coating the microplate wells with a capture antibody.

    • Adding standards and samples to the wells.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody (e.g., Streptavidin-HRP).[31]

    • Adding a substrate (e.g., TMB) to produce a colorimetric signal.[32]

    • Stopping the reaction and measuring the absorbance at 450 nm.[31][32]

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38, JNK, and ERK, plays a critical role in inflammation. Eriodictyol has been found to suppress the phosphorylation of these MAPKs in response to inflammatory stimuli.[28]

Diagram: Eriodictyol's Anti-inflammatory Signaling

Eriodictyol_Anti_inflammatory_Signaling cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Mediators Pro-inflammatory Mediators Eriodictyol Eriodictyol p38 p38 Eriodictyol->p38 inhibits JNK JNK Eriodictyol->JNK inhibits ERK ERK Eriodictyol->ERK inhibits IκBα IκBα Eriodictyol->IκBα prevents degradation LPS LPS LPS->p38 activates LPS->JNK activates LPS->ERK activates LPS->IκBα degrades NFkB NF-κB p38->NFkB activates JNK->NFkB activates ERK->NFkB activates IκBα->NFkB inhibits NO Nitric Oxide (NO) NFkB->NO induces TNFa TNF-α NFkB->TNFa induces IL6 IL-6 NFkB->IL6 induces Inflammation Inflammation NO->Inflammation TNFa->Inflammation IL6->Inflammation

Caption: Eriodictyol's anti-inflammatory mechanisms.

General Workflow for In Vitro Evaluation

The following diagram outlines a general workflow for the in vitro evaluation of Eriodictyol's bioactivity.

Diagram: General Experimental Workflow

Experimental_Workflow cluster_assays Bioactivity Assays cluster_mechanism Mechanism of Action start Start: Select Cell Line (e.g., Cancer, Immune, Neuronal) culture Cell Culture & Seeding start->culture treatment Treat with Eriodictyol (Dose-response & Time-course) culture->treatment cytotoxicity Cytotoxicity/Viability (MTT Assay) treatment->cytotoxicity antioxidant Antioxidant (DPPH, ROS Assay) treatment->antioxidant anti_inflammatory Anti-inflammatory (Griess, ELISA) treatment->anti_inflammatory data_analysis Data Analysis (IC50, Statistical Significance) cytotoxicity->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis western_blot Protein Expression (Western Blot for p-Akt, Nrf2, etc.) conclusion Conclusion western_blot->conclusion qpcr Gene Expression (qPCR for MUC5AC, etc.) qpcr->conclusion data_analysis->western_blot data_analysis->qpcr

Caption: General workflow for Eriodictyol evaluation.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the in vitro investigation of Eriodictyol's pharmacological properties. By employing these standardized assays, researchers can obtain reliable and reproducible data on its anticancer, antioxidant, and anti-inflammatory activities, thereby facilitating its further development as a potential therapeutic agent. Careful consideration of appropriate controls and a thorough understanding of the underlying signaling pathways are essential for the accurate interpretation of the experimental results.

References

Application Notes and Protocols: The Use of Eriodictyol in U87MG Glioma Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197), a natural flavonoid compound found in a variety of plants, has garnered significant interest in oncological research due to its potential anti-tumor properties.[1][2][3] Glioma, the most common and aggressive type of malignant brain tumor, is characterized by rapid proliferation, invasion, and resistance to conventional therapies, leading to a poor prognosis.[1][2][3][4] The human glioblastoma U87MG cell line is a well-established in vitro model for studying the pathology of glioma and for the preliminary screening of potential therapeutic agents.[5] This document provides detailed application notes and protocols for studying the effects of eriodictyol on the U87MG glioma cell line, with a focus on its inhibitory effects on proliferation, metastasis, and the induction of apoptosis through the modulation of key signaling pathways.[1][2][3]

Effects of Eriodictyol on U87MG Cells

Eriodictyol has been shown to exert multiple anti-cancer effects on U87MG glioma cells in a dose- and time-dependent manner.[1][2][3][6] These effects include the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis and cell cycle arrest.[1][6]

Quantitative Data Summary

The following tables summarize the quantitative data from studies of eriodictyol on the U87MG cell line.

Table 1: IC50 Values of Eriodictyol on U87MG Cells [1]

Treatment TimeIC50 (µM)
24 h125.3 ± 1.8
48 h87.2 ± 1.5
72 h63.8 ± 1.3

Table 2: Effect of Eriodictyol on U87MG Cell Cycle Distribution (48h treatment) [1]

Eriodictyol (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
058.1 ± 2.125.3 ± 1.516.6 ± 1.2
2552.4 ± 1.835.1 ± 1.712.5 ± 1.1
5045.3 ± 1.543.2 ± 1.911.5 ± 1.0
10038.7 ± 1.350.8 ± 2.210.5 ± 0.9

Table 3: Effect of Eriodictyol on U87MG Cell Apoptosis (48h treatment) [1][4]

Eriodictyol (µM)Apoptotic Cells (%)
03.2 ± 0.5
2512.5 ± 1.1
5025.8 ± 1.8
10045.3 ± 2.5

Signaling Pathway Analysis

Eriodictyol has been demonstrated to inhibit the PI3K/Akt/NF-κB signaling pathway in U87MG cells.[1][2][3] This pathway is crucial for cell survival, proliferation, and inflammation. By downregulating the phosphorylation of key proteins in this pathway, eriodictyol promotes apoptosis and reduces the malignant phenotype of glioma cells.[1][7] Furthermore, eriodictyol has been shown to inhibit the migration and invasion of glioblastoma cells by down-regulating the p38 MAPK/GSK-3β/ZEB1 signaling pathway.[8]

G Eriodictyol's Mechanism of Action in U87MG Cells cluster_pi3k PI3K/Akt/NF-κB Pathway cluster_apoptosis Apoptosis Regulation cluster_cell_effects Cellular Effects Eriodictyol Eriodictyol PI3K PI3K Eriodictyol->PI3K Inhibits Bcl2 Bcl-2 Eriodictyol->Bcl2 Downregulates Bax Bax Eriodictyol->Bax Upregulates Akt Akt PI3K->Akt IκBα IκBα Akt->IκBα Akt->Bcl2 Inhibits Apoptosis via NFκB NF-κB IκBα->NFκB NFκB->Bcl2 Regulates Proliferation Proliferation NFκB->Proliferation Promotes Metastasis Metastasis NFκB->Metastasis Promotes Caspase3 Caspase-3 Bcl2->Caspase3 Bax->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Eriodictyol inhibits the PI3K/Akt/NF-κB pathway, leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

The U87MG human glioblastoma cell line should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9] Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[9]

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of eriodictyol on U87MG cells.

Materials:

  • U87MG cells

  • 96-well plates

  • Eriodictyol stock solution (dissolved in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed U87MG cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.[10]

  • Treat the cells with various concentrations of eriodictyol (e.g., 0, 25, 50, 100, 200, 400 µM) for 24, 48, or 72 hours.[1] A vehicle control (DMSO) should be included.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]

  • Measure the absorbance at 490 nm using a microplate reader.[11] Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in U87MG cells treated with eriodictyol using flow cytometry.

Materials:

  • U87MG cells

  • 6-well plates

  • Eriodictyol

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed U87MG cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 12 hours.[1]

  • Treat the cells with different concentrations of eriodictyol (e.g., 0, 25, 50, 100 µM) for 48 hours.[1][4]

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[1][12]

  • Resuspend the cells in 1X binding buffer.[12]

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate for 15-20 minutes at room temperature in the dark.[12][13]

  • Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[13]

Cell Cycle Analysis

This protocol is for determining the effect of eriodictyol on the cell cycle distribution of U87MG cells.

Materials:

  • U87MG cells

  • 6-well plates

  • Eriodictyol

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed U87MG cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 12 hours.[1]

  • Treat the cells with various concentrations of eriodictyol (e.g., 0, 25, 50, 100 µM) for 48 hours.[1]

  • Collect both floating and adherent cells and wash with PBS.[1]

  • Fix the cells in 70% ethanol overnight at -20°C.[1]

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.[1]

Western Blot Analysis

This protocol is for detecting the expression levels of proteins involved in the PI3K/Akt/NF-κB signaling pathway and apoptosis.

Materials:

  • U87MG cells

  • Eriodictyol

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-NF-κB, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat U87MG cells with eriodictyol at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system. β-actin is typically used as a loading control.

Experimental Workflow Visualization

G General Experimental Workflow for Studying Eriodictyol in U87MG Cells cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Molecular Analysis cluster_data Data Analysis and Interpretation CellCulture U87MG Cell Culture Seeding Cell Seeding CellCulture->Seeding EriodictyolPrep Eriodictyol Preparation EriodictyolPrep->Seeding Treatment Eriodictyol Treatment Seeding->Treatment Viability Cell Viability (MTT) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle Migration Migration/Invasion Assays Treatment->Migration ProteinExtraction Protein Extraction Treatment->ProteinExtraction DataAnalysis Data Analysis Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Migration->DataAnalysis WesternBlot Western Blot ProteinExtraction->WesternBlot WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A generalized workflow for investigating the effects of Eriodictyol on U87MG cells.

References

Application Notes and Protocols: Eriodictyol Treatment in HeLa Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197), a natural flavonoid predominantly found in citrus fruits and certain medicinal plants, has garnered significant attention for its potential anti-cancer properties.[1][2] This document provides detailed application notes and protocols for assessing the effects of eriodictyol on the proliferation of HeLa cells, a human cervical cancer cell line. The provided methodologies are based on established research and are intended to guide researchers in conducting similar assays.

Data Summary

The anti-proliferative and cytotoxic effects of eriodictyol on HeLa cells have been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Cell Line Assay Incubation Time IC50 Value (µM) Reference
HeLaMTT72 hours107.5[3]

Furthermore, eriodictyol has been shown to inhibit the colony-forming ability of HeLa cells at much lower concentrations, with significant inhibition observed at concentrations as low as 2.5 µM and near-complete regression at 10 µM.[4]

Mechanism of Action

Eriodictyol exerts its anti-proliferative effects on HeLa cells through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][5] Research indicates that eriodictyol upregulates the expression of Tumor Necrosis Factor Receptor 1 (TNFR1), leading to the activation of the extrinsic apoptosis pathway.[3] This involves the recruitment of adaptor proteins like FADD and TRADD, initiating a caspase cascade that culminates in cell death.[3] Additionally, eriodictyol has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[6][7]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: HeLa (human cervical adenocarcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of eriodictyol on HeLa cells.

  • Materials:

    • HeLa cells

    • DMEM with 10% FBS

    • Eriodictyol (stock solution in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed HeLa cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of eriodictyol in culture medium from a stock solution. The final concentrations should typically range from 0 to 200 µM.[5]

    • Remove the medium from the wells and add 100 µL of the various concentrations of eriodictyol. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

    • Incubate the plates for 48-72 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method quantifies the extent of apoptosis induced by eriodictyol.

  • Materials:

    • HeLa cells

    • 6-well plates

    • Eriodictyol

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed HeLa cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of eriodictyol (e.g., 0, 50, 100, 150 µM) for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Flow Cytometry for Cell Cycle Analysis

This protocol determines the effect of eriodictyol on the cell cycle progression of HeLa cells.

  • Materials:

    • HeLa cells

    • 6-well plates

    • Eriodictyol

    • PBS

    • 70% Ethanol (B145695) (ice-cold)

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Seed and treat HeLa cells with eriodictyol as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture HeLa Cell Culture seeding Seed Cells in Plates cell_culture->seeding erio_prep Prepare Eriodictyol Dilutions treatment Treat Cells seeding->treatment erio_prep->treatment mtt MTT Assay (Viability) treatment->mtt flow_apoptosis Flow Cytometry (Apoptosis) treatment->flow_apoptosis flow_cellcycle Flow Cytometry (Cell Cycle) treatment->flow_cellcycle ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis flow_apoptosis->apoptosis_quant cellcycle_dist Analyze Cell Cycle Distribution flow_cellcycle->cellcycle_dist

Caption: Experimental workflow for assessing Eriodictyol's effects on HeLa cells.

signaling_pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic PI3K/Akt Pathway Inhibition Eriodictyol Eriodictyol TNFR1 TNFR1 Expression Eriodictyol->TNFR1 Upregulates PI3K PI3K Eriodictyol->PI3K Inhibits DISC DISC Formation (FADD, TRADD) TNFR1->DISC Activates Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Inhibits

Caption: Signaling pathways affected by Eriodictyol in HeLa cells.

References

Unveiling Non-Toxic Concentrations of Eriodictyol for 293T Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining and utilizing non-toxic concentrations of Eriodictyol, a natural flavonoid, in 293T human embryonic kidney cells. The information presented herein is crucial for designing and executing experiments that leverage the therapeutic potential of Eriodictyol without inducing cellular toxicity.

Summary of Non-Toxic Concentrations

Studies have demonstrated that Eriodictyol exhibits selective cytotoxicity, with significantly lower toxicity towards non-cancerous cell lines compared to various cancer cell lines. Specifically for 293T cells, Eriodictyol has been shown to be non-toxic at concentrations up to 50 μM when incubated for 72 hours.[1] This provides a safe working range for various cellular and molecular assays.

Table 1: Eriodictyol Cytotoxicity Data in 293T Cells

Concentration (μM)Incubation Time (hours)Cell Viability (%)Reference
072100[1]
12.572~100[1]
2572~100[1]
5072~100[1]
10072~80[1]

Note: Cell viability percentages are approximated from the dose-response curve presented in the cited study.

Experimental Protocols

A fundamental experiment to determine the non-toxic concentration range of any compound in a specific cell line is the assessment of cell viability. The following protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for this purpose.[2][3]

Protocol: Determination of 293T Cell Viability using MTT Assay

1. Materials:

  • 293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Eriodictyol stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count 293T cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete DMEM.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Eriodictyol Treatment:

    • Prepare serial dilutions of Eriodictyol from the stock solution in complete DMEM to achieve final concentrations ranging from 0 µM (vehicle control with DMSO) to 100 µM or higher.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Eriodictyol.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • The absorbance values are directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of Eriodictyol to generate a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Eriodictyol Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed 293T cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare Eriodictyol dilutions add_treatment Add Eriodictyol to cells prepare_dilutions->add_treatment incubate_treatment Incubate for 24/48/72h add_treatment->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570nm calculate_viability Calculate % cell viability read_absorbance->calculate_viability generate_curve Generate dose-response curve calculate_viability->generate_curve

Caption: Workflow for determining Eriodictyol cytotoxicity in 293T cells.

Signaling Pathway in 293T Cells

In contrast to its effects in cancer cells, Eriodictyol has been observed to activate pro-survival pathways in 293T cells. Specifically, it increases the phosphorylation of Focal Adhesion Kinase (FAK) and Protein Kinase B (Akt), which are key components of pathways involved in cell growth and survival.

eriodictyol_pathway_293T cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriodictyol Eriodictyol FAK FAK Eriodictyol->FAK Activates pFAK p-FAK FAK->pFAK Phosphorylation Akt Akt pFAK->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation Survival Cell Growth & Survival pAkt->Survival Promotes

Caption: Eriodictyol-induced pro-survival signaling in 293T cells.

References

Eriodictyol Administration in Murine Models of Inflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of eriodictyol (B191197), a natural flavonoid, in in vivo mouse models of inflammation. Eriodictyol has demonstrated significant anti-inflammatory properties across various preclinical models, positioning it as a promising candidate for further investigation and drug development. These application notes summarize effective dosages, detail experimental protocols, and delineate the key signaling pathways involved in its therapeutic effects.

I. Overview of Eriodictyol's Anti-inflammatory Activity

Eriodictyol exerts its anti-inflammatory effects through multiple mechanisms. Primarily, it has been shown to inhibit pro-inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB) and Toll-like receptor 4 (TLR4).[1][2][3][4] Concurrently, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response, which helps to mitigate oxidative stress—a critical component of the inflammatory process.[5][6][7] Studies have also implicated the modulation of mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling in its mode of action.[2][3][8][9][10]

II. Recommended Dosages for In Vivo Mouse Models

The effective dosage of eriodictyol can vary depending on the specific mouse model of inflammation and the route of administration. The following table summarizes dosages from various studies.

Inflammation ModelMouse/Rat StrainEriodictyol DosageRoute of AdministrationKey Findings
Acute Lung Injury (LPS-induced) C57BL/6 MiceNot specified in abstractNot specified in abstractAttenuated lung injury, reduced inflammatory cytokines (TNF-α, IL-6, IL-1β, MIP-2), and activated the Nrf2 pathway.[5][6]
Neuroinflammation (LPS-induced) Male C57BL/6J Mice100 mg/kgNot specified in abstractPrevented memory and neuronal damage, reduced Aβ1-42 formation, suppressed glial overactivation, and inhibited NF-κB and MAPK pathways.[2][3]
Acute Liver Injury (LPS/D-GalN-induced) Mice20 mg/kg and 40 mg/kgIntraperitoneal injectionReduced liver function indicators (ALT, AST, AKP), inhibited inflammatory cytokines (IL-1β, IL-6, TNF-α), and activated the PI3K/AKT pathway.[10]
Ulcerative Colitis (TNBS-induced) Wistar RatsDose-dependentNot specified in abstractAlleviated intestinal tissue injury, reduced MPO expression, and regulated inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10, IL-2, IL-12) via the TLR4/NF-κB pathway.[1][4]
Ulcerative Colitis (DSS-induced) C57BL/6 Mice20 mg/kg and 40 mg/kgIntraperitoneal injectionReduced Disease Activity Index (DAI) scores and suppressed pro-inflammatory cytokines (TNF-α, IL-1β, IL-17, IL-23) by activating the Sonic Hedgehog (Shh) signaling pathway.[11]
Kidney Injury (Cisplatin-induced) Not specifiedNot specified in abstractNot specified in abstractAttenuated kidney injury by inhibiting oxidative stress and inflammation, reducing TNF-α and IL-1β.[5]

III. Detailed Experimental Protocols

A. Lipopolysaccharide (LPS)-Induced Inflammation Models

LPS administration is a common method to induce a systemic inflammatory response, or more localized inflammation depending on the route of administration.

1. LPS-Induced Acute Lung Injury:

  • Animals: C57BL/6 mice are commonly used.

  • Induction: A single intratracheal or intranasal instillation of LPS is administered to induce lung inflammation.

  • Eriodictyol Treatment: Eriodictyol can be administered prophylactically (before LPS challenge) or therapeutically (after LPS challenge). Intraperitoneal injection is a common route.

  • Assessment: 24 hours post-LPS challenge, bronchoalveolar lavage fluid (BALF) can be collected to measure inflammatory cell infiltration and cytokine levels (TNF-α, IL-6, IL-1β, MIP-2) using ELISA. Lung tissue can be harvested for histological analysis and to assess oxidative stress markers and Nrf2 pathway activation via Western blot or RT-PCR.[6]

2. LPS-Induced Neuroinflammation:

  • Animals: Male C57BL/6J mice are a suitable strain.

  • Induction: Systemic inflammation and subsequent neuroinflammation can be induced by intraperitoneal injection of LPS.

  • Eriodictyol Treatment: Daily administration of eriodictyol (e.g., 100 mg/kg) can be given for a specified period before or after the LPS challenge.[2][3]

  • Assessment: Behavioral tests (e.g., Y-maze, novel object recognition) can be performed to assess cognitive function.[12] Brain tissue (hippocampus and cortex) can be analyzed for inflammatory markers (e.g., glial activation), amyloid-beta levels, and key signaling molecules (NF-κB, MAPKs) using immunohistochemistry, ELISA, and Western blotting.[2][3]

B. Chemically-Induced Colitis Models

1. Dextran (B179266) Sodium Sulphate (DSS)-Induced Colitis:

  • Animals: C57BL/6 mice are frequently used.

  • Induction: Provide mice with drinking water containing 3% DSS for 7 consecutive days.[11]

  • Eriodictyol Treatment: Administer eriodictyol (e.g., 20 or 40 mg/kg) daily via intraperitoneal injection concurrently with DSS administration.[11]

  • Assessment: Monitor body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI). On day 8, sacrifice the mice and collect the entire colon. Measure colon length and collect tissue for histological analysis and measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-17, IL-23) by RT-PCR.[11]

2. Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis:

  • Animals: Wistar rats are a common model.

  • Induction: Induce colitis by a single intra-rectal administration of TNBS.

  • Eriodictyol Treatment: Administer eriodictyol at various doses to assess dose-dependency.

  • Assessment: Monitor body weight changes. After a set period, collect colon tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration. Analyze the expression of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10, IL-2, IL-12) and markers of oxidative stress (SOD, CAT, GSH-Px, MDA). Investigate the TLR4/NF-κB signaling pathway via Western blotting.[1][4]

IV. Key Signaling Pathways and Experimental Workflows

A. Eriodictyol's Anti-inflammatory Signaling Pathways

Eriodictyol_Signaling_Pathways Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNBS, DSS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MAPKs MAPKs TLR4->MAPKs PI3K_Akt PI3K/Akt TLR4->PI3K_Akt NFkB NF-κB MAPKs->NFkB PI3K_Akt->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Eriodictyol Eriodictyol Eriodictyol->TLR4 Eriodictyol->MAPKs Eriodictyol->PI3K_Akt Eriodictyol->NFkB Nrf2 Nrf2 Eriodictyol->Nrf2 Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, Catalase) Nrf2->Antioxidant_Enzymes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Oxidative_Stress->Inflammation

Caption: Eriodictyol's anti-inflammatory signaling pathways.

B. General Experimental Workflow for In Vivo Inflammation Studies

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Group_Allocation Random Group Allocation Animal_Acclimatization->Group_Allocation Inflammation_Induction Induction of Inflammation (e.g., LPS, DSS, TNBS) Group_Allocation->Inflammation_Induction Eriodictyol_Treatment Eriodictyol Administration Group_Allocation->Eriodictyol_Treatment Monitoring Monitoring & Behavioral Tests Inflammation_Induction->Monitoring Eriodictyol_Treatment->Monitoring Sacrifice_Sample_Collection Sacrifice & Sample Collection (Blood, Tissue, etc.) Monitoring->Sacrifice_Sample_Collection Biochemical_Analysis Biochemical Analysis (ELISA, Western Blot, RT-PCR) Sacrifice_Sample_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis Sacrifice_Sample_Collection->Histological_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo inflammation studies.

References

Preparing Eriodictyol Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197) is a natural flavonoid found in citrus fruits and various medicinal plants, recognized for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] These therapeutic effects are attributed to its ability to modulate multiple cellular signaling pathways, making it a compound of significant interest in drug discovery and development.[1][4] This document provides detailed application notes and protocols for the preparation and use of eriodictyol in cell culture experiments, ensuring reliable and reproducible results for researchers.

Data Presentation

Eriodictyol Properties
PropertyValueSource
Molecular Weight288.26 g/mol
FormulaC₁₅H₁₂O₆
Purity≥98%
StorageStore at -20°C
Solubility of Eriodictyol
SolventConcentrationSource
DMSO≥28.8 mg/mL[5]
DMSO57 mg/mL (197.74 mM)[3]
DMSO58 mg/mL (201.21 mM)[3]
DMSO70 mg/mL (242.84 mM)[2]
DMSOSoluble to 100 mM
EthanolSoluble to 50 mM
WaterInsoluble[3]
Effective Concentrations in Cell Culture
Cell LineAssayEffective ConcentrationSource
A549 (Human Lung Cancer)MTT Assay (IC₅₀)50 µM[6]
FR2 (Non-cancerous Human Epithelial)MTT Assay (IC₅₀)95 µM[6]
ARPE-19 (Human Retinal Pigment Epithelial)Nrf2 activation0-100 µM (50 µM used in further experiments)[7]
AGS and HGC-27 (Gastric Cancer)CCK-8 Assay50, 100, 150 µM[8]
MKN-45 (Gastric Cancer)CCK-8 Assay100, 200, 300 µM[8]
U87MG and CHG-5 (Glioma)CCK-8 Assay0-400 µM[9]
HeLa and MCF-7Apoptosis Assay125 µM[10]
SK-RC-45 (Renal Cancer)Clonogenicity Assay10-25 µM[10]
HeLaClonogenicity Assay2.5-10 µM[10]
Primary Cortical NeuronsNeuroprotection Assay20, 40, 80 µM[11]
BJ (Human Dermal Fibroblasts)Cytotoxicity Assay10-40 µM[12]

Experimental Protocols

Preparation of Eriodictyol Stock Solution

Materials:

  • Eriodictyol powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 100 mM), calculate the required mass of eriodictyol using its molecular weight (288.26 g/mol ).

  • Weigh the calculated amount of eriodictyol powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration. To aid dissolution, sonication may be used.[2]

  • Vortex the solution until the eriodictyol is completely dissolved.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended.[2]

Note on Stability: Eriodictyol may be prone to racemization in solution. Furthermore, its stability in cell culture media at 37°C can be a concern, with over 90% loss reported after an overnight incubation.[7] It is advisable to prepare fresh working solutions for each experiment and consider replenishing the media for long-term studies.[13]

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on A549 and ARPE-19 cells.[6][7]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Eriodictyol working solutions (prepared by diluting the stock solution in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 50% dimethylformamide, 20% SDS, pH 4.7 or DMSO)[6][7]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 3 x 10³ to 2 x 10⁴ cells/well and incubate for 24 hours.[6][7]

  • Remove the medium and add fresh medium containing various concentrations of eriodictyol (e.g., 0-100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest eriodictyol concentration).

  • Incubate the cells for the desired time period (e.g., 12, 24, 48, or 72 hours).[6][8]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6][7]

  • Measure the absorbance at 560 nm using a microplate reader.[7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on methods used for A549 cells and general apoptosis assay protocols.[6][14][15]

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Eriodictyol working solutions

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours.[6]

  • Treat the cells with various concentrations of eriodictyol for the desired time (e.g., 48 hours).[6]

  • Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and then combine with the supernatant collected earlier.[14][15]

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[14]

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[14]

  • Incubate for 15-20 minutes at room temperature in the dark.[14]

  • Add 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]

Western Blot Analysis

This protocol is a general guide adapted from studies on ARPE-19 and A549 cells.[6][7]

Materials:

  • Cells of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary antibodies (e.g., against Nrf2, HO-1, Akt, p-Akt, Bcl-2, Bax, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • After treating the cells with eriodictyol, wash them with ice-cold PBS and lyse them with cell lysis buffer.[6][7]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[16]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBS-T and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[16]

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays prep_stock Prepare Eriodictyol Stock Solution (in DMSO) prep_working Prepare Working Solutions (in Culture Medium) prep_stock->prep_working treat_cells Treat Cells with Eriodictyol prep_working->treat_cells seed_cells Seed Cells in Appropriate Plates seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis western Western Blot (Protein Expression) treat_cells->western

Caption: Experimental workflow for studying the effects of Eriodictyol.

signaling_pathways cluster_eriodictyol cluster_nrf2 Oxidative Stress Response cluster_pi3k Cell Survival & Proliferation cluster_apoptosis Apoptosis Regulation eriodictyol Eriodictyol nrf2 Nrf2 Activation eriodictyol->nrf2 Activates pi3k PI3K eriodictyol->pi3k Inhibits bcl2 Bcl-2 (Anti-apoptotic) eriodictyol->bcl2 Downregulates bax Bax (Pro-apoptotic) eriodictyol->bax Upregulates are ARE (Antioxidant Response Element) nrf2->are ho1 HO-1 Expression are->ho1 akt Akt pi3k->akt mtor mTOR akt->mtor

References

Application Notes and Protocols: Eriodictyol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and techniques for the synthesis and purification of eriodictyol (B191197), a flavanone (B1672756) with significant therapeutic potential. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction to Eriodictyol

Eriodictyol ((S)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxychroman-4-one) is a natural flavonoid found in citrus fruits and various medicinal plants. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Its potential therapeutic applications have driven the development of various synthesis and purification strategies to obtain high-purity material for research and clinical studies. This document outlines common biosynthetic and chemical synthesis routes, as well as purification protocols.

Biosynthesis of Eriodictyol

The biosynthesis of eriodictyol can be achieved in engineered microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae. This approach offers a sustainable and scalable production method starting from simple carbon sources. The pathway involves the expression of several key enzymes.

A common biosynthetic pathway starts from the amino acid L-tyrosine, which is converted through a series of enzymatic steps to produce naringenin, a precursor to eriodictyol. Naringenin is then hydroxylated to yield eriodictyol.

Eriodictyol_Biosynthesis cluster_pathway Eriodictyol Biosynthetic Pathway Tyrosine L-Tyrosine pCoumaric p-Coumaric Acid Tyrosine->pCoumaric TAL CoumaroylCoA p-Coumaroyl-CoA pCoumaric->CoumaroylCoA 4CL NaringeninChalcone Naringenin Chalcone (B49325) CoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H

Caption: Biosynthetic pathway of Eriodictyol from L-Tyrosine.

This protocol describes the production of eriodictyol in an engineered E. coli strain expressing the necessary pathway enzymes.

1. Strain Preparation:

  • Transform E. coli BL21(DE3) with plasmids containing the genes for tyrosine ammonia (B1221849) lyase (TAL), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), chalcone isomerase (CHI), and flavonoid 3'-hydroxylase (F3'H).
  • Select transformed colonies on LB agar (B569324) plates containing the appropriate antibiotics.

2. Culture and Induction:

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
  • Use the overnight culture to inoculate 1 L of Terrific Broth (TB) medium.
  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.
  • Simultaneously, supplement the culture with L-tyrosine (2 mM).
  • Continue the culture at a reduced temperature of 25°C for 48-72 hours.

3. Extraction:

  • Harvest the cells by centrifugation at 8,000 x g for 10 minutes.
  • Resuspend the cell pellet in 100 mL of methanol (B129727) and lyse the cells by sonication.
  • Centrifuge the lysate at 12,000 x g for 15 minutes to remove cell debris.
  • Collect the supernatant containing the extracted flavonoids.

Chemical Synthesis of Eriodictyol

Chemical synthesis provides an alternative route to eriodictyol, often starting from commercially available precursors. A common approach involves the condensation of a phloroglucinol (B13840) derivative with a dihydrocinnamoyl chloride derivative, followed by cyclization and deprotection steps.

Purification Techniques

Purification of eriodictyol from either biosynthetic cultures or chemical reactions is crucial to obtain a high-purity product. High-performance liquid chromatography (HPLC) is a widely used technique for both analytical and preparative-scale purification.

Purification_Workflow cluster_workflow Purification Workflow Start Crude Extract Filtration Filtration Start->Filtration Concentration Solvent Evaporation Filtration->Concentration PrepHPLC Preparative HPLC Concentration->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis FinalProduct Purified Eriodictyol PurityAnalysis->FinalProduct

Caption: General workflow for the purification of Eriodictyol.

This protocol details the purification of eriodictyol using preparative reverse-phase HPLC.

1. Sample Preparation:

  • Evaporate the solvent from the crude extract under reduced pressure.
  • Redissolve the dried extract in a minimal amount of dimethyl sulfoxide (B87167) (DMSO).
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient:
  • 0-5 min: 10% B
  • 5-35 min: 10-50% B
  • 35-40 min: 50-90% B
  • 40-45 min: 90% B
  • 45-50 min: 90-10% B
  • Flow Rate: 4 mL/min.
  • Detection: UV at 288 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the eriodictyol peak based on the chromatogram.
  • Analyze the purity of the collected fractions using analytical HPLC with a similar gradient.
  • Pool the pure fractions and evaporate the solvent to obtain purified eriodictyol.

Data Summary

The following table summarizes typical quantitative data obtained from the biosynthetic production and purification of eriodictyol.

ParameterValueReference
Biosynthesis Titer
E. coli (from L-tyrosine)103.5 mg/L
E. coli (from p-coumaric acid)436 mg/L
Purification
Purity after HPLC>98%
HPLC Retention Time~15-20 min (analytical)

Disclaimer: The provided protocols are intended as a general guide. Optimization of conditions may be necessary for specific experimental setups and strains. Always follow standard laboratory safety procedures.

Application of Eriodictyol in Pharmaceutical Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197) is a natural flavonoid predominantly found in citrus fruits and various medicinal plants.[1][2] It has garnered significant attention in the pharmaceutical field due to its wide range of therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer effects.[1] These biological activities are attributed to its ability to modulate multiple cellular signaling pathways.[1][3] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in the pharmaceutical applications of eriodictyol.

Physicochemical Properties and Formulation Considerations

Eriodictyol (C₁₅H₁₂O₆, Molar Mass: 288.25 g/mol ) is a flavanone (B1672756) characterized by its poor water solubility, which presents a challenge for its formulation and bioavailability.[4][5][6] However, it exhibits better solubility in organic solvents like DMSO and ethanol.[4][7] Strategies to enhance its solubility and bioavailability for in vivo applications are crucial for its development as a therapeutic agent.

Table 1: Solubility and Stability of Eriodictyol

PropertyDataReferences
Solubility
Water70 mg/L (at 20 °C)[8]
DMSOSoluble to 100 mM[7]
EthanolSoluble to 50 mM[7]
Storage & Stability
Solid FormStore at -20°C, protected from light and moisture.[9]
In SolutionPrepare fresh. For short-term, store at 2-8°C. For long-term, aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.[9]
pH StabilityMore stable in acidic to neutral pH. Alkaline conditions can lead to degradation.[10]

Therapeutic Applications and Mechanisms of Action

Eriodictyol exerts its therapeutic effects by modulating a variety of signaling pathways. Its antioxidant and anti-inflammatory actions are particularly well-documented.

Antioxidant and Cytoprotective Effects

Eriodictyol demonstrates potent antioxidant activity by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[4] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[2][11][12] Activation of Nrf2 leads to the expression of downstream antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2]

Diagram 1: Eriodictyol-mediated activation of the Nrf2/ARE signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriodictyol Eriodictyol pERK p-ERK Eriodictyol->pERK Activates ROS Oxidative Stress (e.g., H₂O₂) ROS->pERK CellMembrane Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1 Keap1 (Ubiquitination & Degradation) Nrf2_free->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ERK ERK pERK->Keap1_Nrf2 Phosphorylates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to GeneExpression Gene Expression ARE->GeneExpression HO1 HO-1 GeneExpression->HO1 NQO1 NQO1 GeneExpression->NQO1 GCS γ-GCS GeneExpression->GCS HO1->CellMembrane Cytoprotection NQO1->CellMembrane Detoxification GCS->CellMembrane GSH Synthesis

Caption: Eriodictyol activates Nrf2 signaling.

Anti-inflammatory Effects

Eriodictyol mitigates inflammation by inhibiting pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2]

Diagram 2: Anti-inflammatory mechanism of Eriodictyol.

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriodictyol Eriodictyol MAPK MAPK (p38, JNK, ERK) Eriodictyol->MAPK IKK IKK Eriodictyol->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->IKK IκBα_NFκB IκBα-NF-κB Complex IKK->IκBα_NFκB Phosphorylates IκBα NFκB_free NF-κB IκBα_NFκB->NFκB_free NF-κB Release NFκB_nuc NF-κB NFκB_free->NFκB_nuc Translocation InflammatoryGenes Inflammatory Gene Expression NFκB_nuc->InflammatoryGenes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) InflammatoryGenes->Cytokines

Caption: Eriodictyol inhibits inflammatory pathways.

Anticancer Activity

Eriodictyol has demonstrated anticancer potential against various cancer cell lines.[13][14][15] Its mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cancer cell proliferation and metastasis.[13][14] These effects are often mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway and modulation of the Bcl-2 family of proteins.[2][3][13]

Table 2: In Vitro Anticancer Activity of Eriodictyol

Cell LineCancer TypeIC₅₀ ValueReference
A549Human Lung Cancer50 µM[13]
U87MGHuman Glioma~50-100 µM (dose-dependent)[14]
CHG-5Human Glioma~50-100 µM (dose-dependent)[14]
HeLaHuman Cervical Cancer>1.86 (Selectivity Index)[8]
SK-RC-45Human Renal Cancer>3.72 (Selectivity Index)[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the pharmaceutical potential of eriodictyol.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol assesses the free radical scavenging activity of eriodictyol.

Materials:

  • Eriodictyol

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Sample preparation: Prepare a stock solution of eriodictyol in methanol or ethanol. Create a series of dilutions from the stock solution. Prepare similar dilutions for ascorbic acid.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of eriodictyol or ascorbic acid to the respective wells.

    • For the blank, add 100 µL of methanol/ethanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the following formula:

    • % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of eriodictyol to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol evaluates the anti-inflammatory effects of eriodictyol by measuring nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Eriodictyol

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Griess Reagent

  • 96-well cell culture plate

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of eriodictyol for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.

  • Nitrite (B80452) Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity.

Protocol 3: MTT Assay for Cell Viability (Anticancer Activity)

This protocol assesses the cytotoxic effect of eriodictyol on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Eriodictyol

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization solution

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of eriodictyol for 24, 48, or 72 hours. Include an untreated control group.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-200 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control.

    • % Viability = (Abs_sample / Abs_control) x 100

  • IC₅₀ Determination: Plot the percentage of cell viability against the concentration of eriodictyol to determine the IC₅₀ value.

Diagram 3: General workflow for in vitro cell-based assays.

Cell_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 Treat Treat with Eriodictyol & Stimulant (e.g., LPS) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Assay Perform Assay (e.g., Griess, MTT) Incubate2->Assay Measure Measure Absorbance Assay->Measure Analyze Data Analysis (Calculate %, IC₅₀) Measure->Analyze End End Analyze->End

Caption: Workflow for in vitro cell assays.

Conclusion

Eriodictyol is a promising natural compound with multifaceted therapeutic potential. Its application in pharmaceutical formulations is an active area of research. Overcoming its poor water solubility through advanced formulation strategies, such as nanoformulations, is key to unlocking its full clinical potential.[16] The provided protocols and data serve as a foundational guide for researchers to explore and validate the efficacy of eriodictyol in various disease models.

References

Troubleshooting & Optimization

Technical Support Center: Eriodictyol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using eriodictyol (B191197) in in vitro experiments, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of eriodictyol?

Eriodictyol is a natural flavanone (B1672756) compound.[1][2] Its key properties are summarized below.

PropertyValueSource
Molecular FormulaC₁₅H₁₂O₆[3]
Molecular Weight288.25 g/mol [1][4]
AppearanceSolid[4]
Melting Point269–270 °C[1][5]

Q2: What is the recommended solvent for preparing eriodictyol stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of eriodictyol for in vitro assays.[3][4][6][7] Ethanol can also be used, but the achievable concentration is typically lower.[3][7] Eriodictyol is poorly soluble in water.[6][7]

Q3: What are the reported solubility limits for eriodictyol in common solvents?

The solubility of eriodictyol can vary slightly between suppliers due to minor differences in purity and crystalline form. However, typical solubility values are presented below. It is often necessary to use sonication or gentle warming to achieve complete dissolution in DMSO.[6]

SolventConcentrationMass per mLSource
DMSO~57-125 mg/mL57 - 125 mg[6][7]
DMSO≥28.8 mg/mL≥28.8 mg[4]
DMSOup to 100 mM~28.8 mg[3]
Ethanolup to 50 mM~14.4 mg[3]
Water< 0.1 mg/mL (insoluble)< 0.1 mg[6]
Water (at 20°C)0.07 mg/mL0.07 mg[1][5]

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[8] Many cell lines can tolerate up to 1%, but it is critical to perform a vehicle control experiment (treating cells with the same final concentration of DMSO) to ensure the solvent does not affect the experimental results.[9]

Q5: How should I store eriodictyol powder and stock solutions?

  • Solid Powder: For long-term storage, solid eriodictyol should be stored at -20°C, protected from light.[3][4]

  • Stock Solutions: For long-term storage, DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[10][11] For short-term storage, solutions can be kept at 2-8°C for a few days.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered when working with eriodictyol in in vitro assays.

Problem: My eriodictyol precipitates out of solution when I add the DMSO stock to my cell culture medium.

This is a common phenomenon known as "fall-out" or precipitation, which occurs when a compound dissolved in a strong organic solvent is diluted into an aqueous environment like cell culture media.[9][12]

Potential CauseRecommended Solution
High Final Concentration The final concentration of eriodictyol may exceed its solubility limit in the aqueous medium. Solution: Lower the final working concentration of eriodictyol. Perform a serial dilution to determine the maximum soluble concentration in your specific medium.[12]
Improper Mixing Technique Adding the stock solution too quickly can create localized high concentrations, promoting precipitation. Solution: Pre-warm the cell culture medium to 37°C. While gently vortexing or swirling the medium, add the DMSO stock solution drop-wise.[9][12]
Media Composition Salts, proteins, and other components in the media can interact with eriodictyol and reduce its solubility.[12][13] Solution: Try pre-mixing the DMSO stock with a small volume of Fetal Bovine Serum (FBS) before the final dilution into the complete medium. Serum proteins can sometimes help stabilize hydrophobic compounds.[9]
Low Temperature Preparing dilutions in cold media can decrease solubility. Solution: Always use pre-warmed (37°C) cell culture medium for making your final dilutions.[9]

Below is a workflow to help troubleshoot precipitation issues.

G start Start: Eriodictyol Precipitation Issue check_conc Is the final concentration above 100 µM? start->check_conc lower_conc Action: Lower the final working concentration. check_conc->lower_conc Yes check_mixing Did you add the stock to pre-warmed media while vortexing? check_conc->check_mixing No lower_conc->check_mixing improve_mixing Action: Pre-warm media to 37°C. Add stock drop-wise with gentle mixing. check_mixing->improve_mixing No use_serum Advanced: Try pre-mixing stock with a small volume of FBS before diluting into the final medium. check_mixing->use_serum Yes improve_mixing->use_serum end_ok Resolved use_serum->end_ok Success end_persist Issue Persists: Consider solubility enhancers (e.g., cyclodextrins) use_serum->end_persist Failure

A flowchart for troubleshooting eriodictyol precipitation.

Q6: My experimental results are inconsistent. What could be the cause?

Inconsistent results can often be traced back to the stability and preparation of the eriodictyol solution.[8]

  • Solution Degradation: Ensure you are using freshly prepared dilutions for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[11]

  • Incomplete Dissolution: Visually confirm that your DMSO stock is completely dissolved before making dilutions. If necessary, use gentle warming (37°C) or sonication.[9]

  • Precipitation During Incubation: Micro-precipitation can occur over the course of a long incubation period. Check your wells for precipitate under a microscope at the end of the experiment. If observed, consider reducing the final concentration or the incubation time.

Q7: I've successfully dissolved eriodictyol, but I'm observing low cellular uptake or biological activity. What can I do?

While eriodictyol is orally bioavailable, its effectiveness in vitro can be enhanced.[3] If poor solubility is ruled out, consider advanced delivery methods.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids, increasing their aqueous solubility and stability.[14][15][16][17][18] This can lead to improved availability for cellular uptake.

  • Nanoparticle Formulations: Encapsulating eriodictyol in nanoparticles or liposomes can improve its dispersibility in aqueous media and facilitate cellular entry.[8][19][20][21][22]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Eriodictyol Stock Solution in DMSO

  • Preparation: Bring the eriodictyol vial and anhydrous, sterile DMSO to room temperature.

  • Weighing: Accurately weigh 28.83 mg of eriodictyol powder (MW = 288.25 g/mol ).

  • Dissolution: Add 1.0 mL of sterile DMSO to the vial containing the eriodictyol powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If the powder is not fully dissolved, sonicate the vial for 5-10 minutes or warm it gently in a 37°C water bath until the solution is clear.[6]

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.[3]

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh 28.83 mg Eriodictyol Powder B Add 1 mL Sterile DMSO A->B C Vortex / Sonicate Until Clear B->C D 100 mM Stock Solution C->D E Pre-warm Media to 37°C D->E F Add Stock Drop-wise to Media with Mixing E->F G Add to Cells F->G

Workflow for preparing and using eriodictyol solutions.

Protocol 2: Cell Viability (MTT) Assay

This protocol provides a general method to assess the cytotoxicity of eriodictyol.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of eriodictyol in pre-warmed complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%). Remove the old medium from cells and add the eriodictyol-containing medium.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[8]

Eriodictyol Signaling Pathways

Eriodictyol exerts its biological effects by modulating several key intracellular signaling pathways. A primary mechanism is the activation of the Nrf2/ARE pathway, which is crucial for antioxidant defense.[2][3]

G cluster_0 Cytoplasm cluster_1 Nucleus Eriodictyol Eriodictyol ERK ERK Eriodictyol->ERK Activates Keap1_Nrf2 Keap1-Nrf2 Complex ERK->Keap1_Nrf2 Phosphorylates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1 HO-1 Gene ARE->HO1 Promotes Transcription Cell_Protection Cell Protection & Antioxidant Response HO1->Cell_Protection

Eriodictyol activates the protective Nrf2/ARE pathway.[2]

References

Technical Support Center: Eriodictyol Stability in DMEM Cell Culture Medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eriodictyol (B191197) in DMEM cell culture medium.

Frequently Asked Questions (FAQs)

Q1: I'm not seeing the expected biological effects of eriodictyol in my cell culture experiments. What could be the reason?

A1: One of the primary reasons for inconsistent or weaker-than-expected results with eriodictyol in cell culture is its limited stability in the culture medium. Studies have shown that eriodictyol can degrade significantly in cell culture conditions. In fact, it has been reported that over 90% of eriodictyol can be lost from the culture media after an overnight incubation[1]. This suggests that the long-term protective effects observed may be a secondary phenomenon rather than a result of direct, continuous exposure to high concentrations of eriodictyol[1].

Q2: What are the main factors that contribute to the degradation of eriodictyol in DMEM?

A2: Like many flavonoids, the stability of eriodictyol is influenced by several physicochemical factors within the cell culture environment. These include:

  • pH: The pH of the DMEM, typically around 7.4, can contribute to the degradation of flavonoids.

  • Temperature: Standard cell culture incubation temperature of 37°C can accelerate the degradation process.

  • Light: Exposure to light can cause photodegradation of flavonoids.

  • Presence of Oxidizing Agents: Components in the medium or cellular metabolic byproducts can lead to oxidative degradation.

Q3: How can I minimize the degradation of eriodictyol in my experiments?

A3: To minimize degradation and ensure more reproducible results, consider the following strategies:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of eriodictyol immediately before use.

  • Minimize Exposure to Light: Protect your stock solutions and culture plates from light by using amber tubes and covering plates with foil.

  • Consider Shorter Incubation Times: If your experimental design allows, use shorter incubation periods to reduce the extent of degradation.

  • Replenish the Medium: For longer-term experiments, consider replenishing the medium with freshly prepared eriodictyol at regular intervals.

  • Serum Presence: The presence of serum proteins might offer some protection to flavonoids. Compare stability in serum-free versus serum-containing media if relevant to your experiment.

Q4: How can I verify the stability of eriodictyol in my specific experimental setup?

A4: It is highly recommended to perform a stability study under your specific experimental conditions. This can be done by incubating eriodictyol in DMEM (with and without cells) and collecting samples at different time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The concentration of eriodictyol in these samples can then be quantified using an analytical method like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no biological effect of eriodictyol. Degradation of eriodictyol in the cell culture medium.Perform a time-course experiment to determine the stability of eriodictyol under your specific conditions. Prepare fresh solutions for each experiment and minimize light exposure. Consider replenishing the medium for long-term studies.
High variability between replicate wells. Uneven degradation of eriodictyol across the plate.Ensure uniform mixing when adding eriodictyol to the medium. Protect the entire plate from light.
Appearance of unexpected cellular phenotypes. Formation of degradation products with their own biological activity.Characterize potential degradation products using techniques like LC-MS. Test the biological activity of the medium after eriodictyol has been incubated in it for a prolonged period.

Quantitative Data Summary

The following table summarizes the reported stability of eriodictyol in cell culture medium.

Compound Cell Culture Medium Incubation Time Remaining Compound Reference
EriodictyolDMEM/F12Overnight<10%[1]

Experimental Protocols

Protocol: Assessing the Stability of Eriodictyol in DMEM using HPLC

This protocol outlines the key steps to determine the stability of eriodictyol in DMEM.

1. Materials:

  • Eriodictyol standard
  • DMEM (with and without phenol (B47542) red, as per your experimental setup)
  • Fetal Bovine Serum (FBS, if applicable)
  • HPLC grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water, formic acid)
  • Sterile microcentrifuge tubes
  • HPLC system with a UV detector and a C18 column

2. Preparation of Eriodictyol Stock Solution:

  • Dissolve eriodictyol in a suitable solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution (e.g., 10 mM).
  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

3. Stability Experiment Setup:

  • Prepare DMEM with your desired supplements (e.g., FBS, antibiotics).
  • Spike the medium with eriodictyol to the final working concentration used in your experiments (e.g., 50 µM).
  • Prepare two sets of samples: one incubated in a cell culture incubator (37°C, 5% CO2) and a control set kept at 4°C in the dark.
  • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots (e.g., 500 µL) from both sets of samples.

4. Sample Preparation for HPLC Analysis:

  • To precipitate proteins, add an equal volume of ice-cold methanol or acetonitrile to the collected medium samples.
  • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried residue in a known volume of the HPLC mobile phase.
  • Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the HPLC system.

5. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is commonly used.
  • Detection: Monitor the absorbance at the maximum wavelength for eriodictyol (approximately 288 nm).
  • Quantification: Create a standard curve using known concentrations of the eriodictyol standard to quantify the amount remaining in your samples at each time point.

6. Data Analysis:

  • Plot the percentage of remaining eriodictyol against time to visualize the degradation kinetics.
  • Calculate the half-life (t½) of eriodictyol under your specific conditions.

Visualizations

Signaling Pathway

Eriodictyol is known to activate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.

Nrf2_Pathway cluster_nucleus Nucleus Eriodictyol Eriodictyol Keap1_Nrf2 Keap1-Nrf2 Complex Eriodictyol->Keap1_Nrf2 Inhibits Keap1 binding Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Eriodictyol-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of eriodictyol in DMEM.

Stability_Workflow Start Start: Prepare Eriodictyol Stock Solution Spike Spike Eriodictyol into DMEM Start->Spike Incubate Incubate at 37°C and 4°C Spike->Incubate Sample Collect Samples at Different Time Points Incubate->Sample Prepare Prepare Samples for HPLC (Protein Precipitation, Evaporation, Reconstitution) Sample->Prepare Analyze Analyze by HPLC Prepare->Analyze Data Quantify and Plot % Remaining Eriodictyol vs. Time Analyze->Data

Caption: Experimental workflow for assessing eriodictyol stability.

References

Technical Support Center: Optimizing Eriodictyol's Oral Bioavailability in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the oral bioavailability of Eriodictyol in rat models. Eriodictyol, a promising flavonoid, presents significant formulation challenges due to its low aqueous solubility and extensive first-pass metabolism, leading to poor oral bioavailability. This guide offers practical solutions and detailed experimental protocols to address these issues.

Troubleshooting Guide

This section addresses common problems encountered during in vivo pharmacokinetic studies of Eriodictyol in rats.

Issue 1: Low or Undetectable Plasma Concentrations of Free Eriodictyol

  • Question: After oral administration of Eriodictyol, why are the plasma concentrations of the parent compound consistently low or below the limit of quantification (BLQ)?

  • Answer: This is a common finding and can be attributed to two primary factors:

    • Poor Aqueous Solubility: Eriodictyol has limited solubility in gastrointestinal fluids, which restricts its dissolution and subsequent absorption.

    • Extensive First-Pass Metabolism: Eriodictyol undergoes rapid and extensive phase II metabolism in the intestines and liver, primarily forming glucuronide and sulfate (B86663) conjugates.[1][2] As a result, free Eriodictyol is often quickly converted to its metabolites, leading to low systemic exposure of the parent compound. In many studies, no free nonconjugated flavanone (B1672756) aglycones are detected in whole blood.[2][3]

    Troubleshooting Steps:

    • Optimize the Formulation: Move beyond simple suspensions. Explore advanced formulation strategies known to enhance the solubility and absorption of poorly water-soluble drugs.[4][5] These can include:

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents form fine oil-in-water emulsions upon gentle agitation in the GI tract, enhancing drug solubilization and absorption.[6][7][8]

      • Amorphous Solid Dispersions: Dispersing Eriodictyol in a polymer matrix can increase its dissolution rate and solubility by presenting it in a higher energy amorphous state.[5][9]

      • Nanoparticle Formulations: Reducing the particle size of Eriodictyol to the nanometer range increases the surface area for dissolution, potentially leading to improved bioavailability.[4][10]

    • Inhibit Metabolism: Co-administer Eriodictyol with an inhibitor of the UGT (UDP-glucuronosyltransferase) enzymes responsible for its glucuronidation. For instance, co-administration with glycyrrhetinic acid, a UGT1A inhibitor, has been shown to significantly increase the relative bioavailability of Eriodictyol.[10]

    • Quantify Metabolites: Shift the analytical focus from the parent compound to its major metabolites (e.g., Eriodictyol-7-O-glucuronide). This will provide a more accurate assessment of the total absorption of Eriodictyol.[2][8][11]

Issue 2: High Variability in Pharmacokinetic Data Between Animals

  • Question: Why is there significant inter-individual variability in the Cmax and AUC values in our rat pharmacokinetic study?

  • Answer: High variability in pharmacokinetic data for orally administered compounds can stem from several sources.

    Troubleshooting Steps:

    • Standardize Experimental Conditions:

      • Fasting State: Ensure all animals are fasted overnight (typically 12 hours) with free access to water before dosing. The presence of food can significantly alter gastric pH and transit time, affecting drug dissolution and absorption.[12]

      • Animal Strain and Health: Use a consistent strain, age, and sex of rats (e.g., male Sprague-Dawley rats, 8-10 weeks old). Ensure the animals are healthy and have been properly acclimatized to the experimental conditions.[12]

    • Refine Dosing Technique: Oral gavage should be performed carefully and consistently to ensure the full dose is delivered to the stomach. Improper technique can lead to dose variability.

    • Improve Formulation Homogeneity: If using a suspension, ensure it is uniformly dispersed before and during administration to prevent settling and ensure each animal receives the intended dose. For advanced formulations like SEDDS or solid dispersions, ensure homogeneity and stability.

Issue 3: Biphasic or Unexpected Plasma Concentration-Time Profile

  • Question: We observed a biphasic (double-peak) pharmacokinetic curve after oral administration of an Eriodictyol suspension. What could be the cause?

  • Answer: A biphasic absorption profile can be indicative of several physiological and formulation-related factors. A study observed a biphasic pharmacokinetic curve when Eriodictyol was administered as a suspension in 1% sodium carboxymethylcellulose, which was not present when administered as a solubilized solution.[2][3]

    Potential Causes:

    • Enterohepatic Recirculation: Eriodictyol glucuronides excreted in the bile can be hydrolyzed back to the parent compound by gut microflora, leading to reabsorption and a second peak in the plasma concentration profile.

    • Gastric Emptying: Irregular gastric emptying can lead to the dose being released into the small intestine in two or more distinct phases.

    • Formulation Effects: The dissolution characteristics of the formulation in different regions of the GI tract (e.g., stomach vs. intestine) can influence the absorption rate and lead to multiple peaks.

    Investigative Steps:

    • Administer a Solubilized Formulation: Compare the pharmacokinetic profile of the suspension to a formulation where Eriodictyol is fully dissolved. A single peak with the solubilized form would suggest the biphasic nature is related to the dissolution of the suspended particles.[2][3]

    • Bile Duct Cannulation Studies: To definitively investigate enterohepatic recirculation, conduct pharmacokinetic studies in bile duct-cannulated rats.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical oral bioavailability of Eriodictyol in rats?

    • A1: The absolute oral bioavailability of Eriodictyol is generally low. For instance, the oral bioavailability of a related compound, eriocitrin (B1671051) (which is metabolized to Eriodictyol), was found to be less than 1%.[13] The bioavailability of Eriodictyol-8-C-β-d-glucopyranoside was estimated to be around 7.71%.[7] The bioavailability is highly dependent on the formulation used.

  • Q2: What are the major metabolites of Eriodictyol found in rat plasma?

    • A2: The primary metabolites of Eriodictyol in rats are glucuronide and sulfated conjugates.[2][3] Common metabolites identified include Eriodictyol glucuronides, homoeriodictyol, and hesperetin (B1673127) glucuronides.[2][11] Free Eriodictyol is often not detected in the bloodstream.[2][3]

  • Q3: What analytical method is best for quantifying Eriodictyol and its metabolites in rat plasma?

    • A3: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the most widely used method due to its high sensitivity and specificity, which is necessary for detecting the low concentrations of Eriodictyol and its metabolites in plasma.[7][8][14]

  • Q4: How does the vehicle affect the oral absorption of Eriodictyol?

    • A4: The vehicle plays a critical role. A study showed significant differences in the pharmacokinetics of Eriodictyol when administered as a suspension in 1% sodium carboxymethylcellulose versus a dissolved solution in saline/PEG400/Tween80 (75/20/5, v/v/v).[2][3] The solubilized formulation resulted in a single, higher concentration peak compared to the biphasic profile of the suspension, indicating that enhancing solubility is a key first step to improving absorption.[2][3]

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Eriodictyol in Rats with Different Vehicles

Formulation/VehicleDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Suspension in 1% Sodium Carboxymethylcellulose25Biphasic Profile--Reference[2][3]
Solution in Saline/PEG400/Tween80 (75/20/5, v/v/v)25Single Peak---[2][3]
Intragastric Administration-Lower Parent Compound--Reference[10]
Intragastric Administration with Glycyrrhetinic Acid (GA)-Higher Parent Compound--216.84%[10]

Note: Specific Cmax, Tmax, and AUC values were not provided in the abstract for the vehicle comparison study. The table illustrates the qualitative differences reported.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of an Eriodictyol Formulation in Rats

This protocol is a general guideline and should be adapted based on the specific formulation and analytical method.[12]

  • Animal Model:

    • Species: Male Sprague-Dawley rats (8-10 weeks old).

    • Acclimatization: Acclimatize animals for at least 3 days before the experiment.

    • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.[12]

  • Dosing:

    • Prepare the Eriodictyol formulation (e.g., suspension in 0.5% methylcellulose, or a self-emulsifying formulation).

    • Administer the formulation via oral gavage at the desired dose (e.g., 25 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Sample Preparation: Perform protein precipitation by adding cold acetonitrile (B52724) (containing an internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.[8]

    • Analysis: Analyze the supernatant for Eriodictyol and/or its metabolites using a validated LC-MS/MS method.[7][8]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis with appropriate software.

Protocol 2: General Procedure for Preparing an Amorphous Solid Dispersion of Eriodictyol

This is a generalized protocol based on the solvent evaporation method.[5][12]

  • Solvent Selection: Identify a common solvent in which both Eriodictyol and the selected polymer (e.g., PVP K30, HPMC) are soluble.

  • Dissolution: Dissolve Eriodictyol and the polymer in the chosen solvent at a specific ratio (e.g., 1:4 drug-to-polymer).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.[12]

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder and pass it through a sieve to ensure a uniform particle size.[12]

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC, XRD, and FTIR.

Visualizations

Experimental Workflow for Evaluating Eriodictyol Formulations

G cluster_0 Formulation Development cluster_1 In Vivo Pharmacokinetic Study cluster_2 Bioanalysis & Data Processing F1 Select Strategy (e.g., SEDDS, SD, NP) F2 Prepare Eriodictyol Formulation F1->F2 F3 In Vitro Characterization (Solubility, Dissolution) F2->F3 P1 Animal Acclimatization & Fasting F3->P1 Proceed if in vitro results are promising P2 Oral Administration (Gavage) P1->P2 P3 Blood Sampling (Time Points) P2->P3 P4 Plasma Separation P3->P4 A1 Plasma Sample Prep (Protein Precipitation) P4->A1 A2 LC-MS/MS Analysis A1->A2 A3 Quantify Eriodictyol & Metabolites A2->A3 A4 Calculate PK Parameters (Cmax, AUC, etc.) A3->A4 A4->F1 Optimize Formulation

Caption: Workflow for developing and testing novel Eriodictyol formulations in rats.

Simplified Metabolic Pathway of Eriodictyol

G cluster_gut_liver Intestine & Liver Eriodictyol Eriodictyol (Oral Dose) Metabolism Phase II Metabolism (Glucuronidation, Sulfation) Eriodictyol->Metabolism First-Pass Effect Metabolites Eriodictyol-Glucuronide Eriodictyol-Sulfate Metabolism->Metabolites Systemic Systemic Circulation (Plasma) Metabolites->Systemic Excretion Excretion (Urine, Bile) Systemic->Excretion

Caption: Eriodictyol undergoes extensive first-pass metabolism to form conjugates.

References

Technical Support Center: Troubleshooting Eriodictyol HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the HPLC analysis of Eriodictyol, with a specific focus on troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for Eriodictyol analysis?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry results in a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[1] For Eriodictyol analysis, significant peak tailing can lead to several issues, including:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of Eriodictyol and any impurities or related compounds difficult.

  • Inaccurate Quantification: The distorted peak shape can lead to errors in peak integration, resulting in inaccurate and imprecise quantitative results.[2]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

According to the United States Pharmacopeia (USP), a tailing factor (Tf) of less than 2 is generally considered acceptable for most pharmaceutical analyses.[3] However, for optimal accuracy and precision, a tailing factor closer to 1 is desirable.[1]

Q2: What are the primary causes of peak tailing for Eriodictyol in reversed-phase HPLC?

A2: The peak tailing of Eriodictyol in reversed-phase HPLC is often attributed to a combination of factors related to its chemical structure and interactions within the chromatographic system. The most common causes include:

  • Secondary Silanol (B1196071) Interactions: Eriodictyol, a flavonoid, possesses multiple hydroxyl (-OH) groups. These polar functional groups can engage in secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[4] These interactions create an additional retention mechanism that leads to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of Eriodictyol's hydroxyl groups. If the mobile phase pH is close to the pKa of these groups, a mixed population of ionized and non-ionized molecules will exist, leading to peak broadening and tailing.[1] Generally, for flavonoids like Eriodictyol, acidic mobile phase conditions are preferred to suppress the ionization of the phenolic hydroxyl groups, resulting in sharper peaks.[4]

  • Metal Chelation: Flavonoids, including Eriodictyol, are known to chelate with metal ions.[5] Trace metal contaminants in the HPLC system (e.g., from stainless steel components, frits, or the silica (B1680970) packing material itself) can interact with Eriodictyol, forming complexes with different chromatographic properties and contributing to peak distortion.[6]

  • Column Overload: Injecting a sample with a high concentration of Eriodictyol can saturate the stationary phase, leading to peak tailing.[4]

  • Column Degradation: Over time, the performance of an HPLC column can degrade, leading to increased exposure of active silanol sites and consequently, more pronounced peak tailing.[4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving Eriodictyol peak tailing.

Is your Eriodictyol peak exhibiting tailing (Tailing Factor > 1.2)?

This troubleshooting workflow will guide you through a series of steps to identify and rectify the cause of peak tailing in your Eriodictyol analysis.

G Troubleshooting Workflow for Eriodictyol Peak Tailing cluster_0 Initial Observation cluster_1 System & Method Checks cluster_2 Troubleshooting Actions cluster_3 Resolution A Peak Tailing Observed (Tf > 1.2) B Check for System-Wide Issues: Are all peaks tailing? A->B C Review Mobile Phase: pH, Composition, and Additives B->C No E System Maintenance: Check for leaks, dead volume. Clean the system. B->E Yes F Optimize Mobile Phase: Adjust pH (acidic, e.g., 0.1% Formic Acid). Test different organic modifiers. C->F D Evaluate Column Condition: Age, Performance, and Chemistry J Symmetrical Peak Achieved (Tf ≈ 1.0) E->J G Address Column Issues: Use an end-capped column. Flush or replace the column. F->G H Investigate Secondary Interactions: Consider metal chelation. Add a chelating agent (e.g., EDTA). G->H I Check Sample Concentration: Dilute the sample to test for overload. H->I I->J

Caption: A step-by-step workflow for diagnosing and resolving Eriodictyol peak tailing.

Step 1: Evaluate System-Wide Issues

Q: Are all peaks in the chromatogram tailing, or only the Eriodictyol peak?

  • If all peaks are tailing: This often points to a problem with the HPLC system itself rather than a specific chemical interaction with Eriodictyol.

    • Possible Causes:

      • Extra-column volume: Excessive tubing length or large-diameter tubing between the column and detector can cause peak broadening and tailing.[4]

      • Column void: A void or channel in the column packing material can lead to distorted peak shapes.

      • Leaking fittings: A leak in the system can disrupt the flow path and cause peak distortion.

    • Solutions:

      • Use tubing with a smaller internal diameter and minimize its length.

      • Replace the column if a void is suspected.

      • Check and tighten all fittings.

  • If only the Eriodictyol peak (and potentially other flavonoids) is tailing: The issue is likely due to specific chemical interactions. Proceed to the next steps.

Step 2: Optimize the Mobile Phase

Q: What is the composition and pH of your mobile phase?

The mobile phase is a critical factor in controlling the peak shape of polar, ionizable compounds like Eriodictyol.

  • Recommendation: For flavonoids, an acidic mobile phase is generally recommended to suppress the ionization of phenolic hydroxyl groups, thereby minimizing secondary interactions with the stationary phase.[4]

  • Action:

    • Acidify the Mobile Phase: Add a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous component of your mobile phase. This will typically bring the pH into the range of 2.5-3.5.

    • Buffer the Mobile Phase: For consistent results, especially when operating near the pKa of the analyte, using a buffer is advisable.[1] However, for many flavonoid analyses, a simple acidified mobile phase is sufficient.

    • Organic Modifier: Acetonitrile often provides better peak shapes for polar compounds compared to methanol.[7] If you are using methanol, consider switching to acetonitrile.

Mobile Phase AdditiveTypical ConcentrationEffect on Eriodictyol Peak Shape
Formic Acid0.1% (v/v)Reduces tailing by suppressing silanol interactions.
Acetic Acid0.1% (v/v)Similar to formic acid, helps to achieve a sharp peak.
Triethylamine (TEA)0.05% (v/v)Can be used to block active silanol sites, but may impact column longevity and is less common in modern methods with high-purity silica columns.
Step 3: Evaluate and Select the Appropriate HPLC Column

Q: What type of HPLC column are you using?

The choice of column chemistry is crucial for minimizing peak tailing.

  • Recommendation: Use a modern, high-purity, end-capped C18 column. End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small silane (B1218182) (like trimethylsilane) to make them inert.[4]

  • Action:

    • If you are using an older, non-end-capped column, switch to a fully end-capped column.

    • If your current column is old or has been used extensively, it may be degraded. Try a new column of the same type to see if the peak shape improves.

    • Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and potentially better peak shapes for flavonoids.

Step 4: Investigate and Mitigate Metal Chelation

Q: Have you considered the possibility of metal chelation?

Eriodictyol's catechol moiety (the two adjacent hydroxyl groups on one of its rings) is a known site for metal chelation.[5]

  • Recommendation: If you have optimized the mobile phase and are using a suitable column but still observe peak tailing, metal chelation should be investigated.

  • Action:

    • Add a Chelating Agent: Introduce a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 20-50 µM).

    • Observe the Effect: If the peak shape of Eriodictyol improves significantly after the addition of EDTA, it is a strong indication that metal chelation was contributing to the tailing.

    • System Passivation: If metal chelation is confirmed, you may need to passivate your HPLC system to remove metal contaminants. This can be done by flushing the system with a solution of EDTA.

Step 5: Check for Column Overload

Q: What is the concentration of your Eriodictyol sample?

Injecting too much sample can lead to peak distortion.[4]

  • Action:

    • Dilute your sample by a factor of 5 or 10 and inject it again.

    • If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

    • Determine the optimal concentration range for your analysis to avoid this issue.

Experimental Protocol: Optimization of HPLC Conditions for Eriodictyol Analysis

This protocol outlines a systematic approach to developing an HPLC method that minimizes peak tailing for Eriodictyol.

  • Initial HPLC Conditions (Starting Point):

    • Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 288 nm

    • Injection Volume: 10 µL

    • Sample: Eriodictyol standard (e.g., 10 µg/mL) dissolved in the initial mobile phase composition.

  • Systematic Optimization Workflow:

G Eriodictyol HPLC Method Optimization A Start with Initial Conditions B Analyze Eriodictyol Standard A->B C Evaluate Peak Shape (Tailing Factor) B->C D Tf > 1.2? C->D E Adjust Mobile Phase pH: Test 0.05%, 0.1%, 0.2% Formic Acid D->E Yes H Optimized Method (Tf ≤ 1.2) D->H No F Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa) E->F G Test for Metal Chelation: Add 20-50 µM EDTA to Mobile Phase F->G G->B

Caption: A workflow for the systematic optimization of HPLC conditions for Eriodictyol analysis.

  • Data Evaluation and Comparison:

Record the tailing factor, retention time, and peak area for each set of conditions. A well-structured table can help in comparing the results and identifying the optimal parameters.

ConditionMobile Phase AMobile Phase BTailing FactorRetention Time (min)Peak Area
1 (Initial)0.1% Formic Acid in WaterAcetonitrile(Record Value)(Record Value)(Record Value)
2 (pH Adj.)0.2% Formic Acid in WaterAcetonitrile(Record Value)(Record Value)(Record Value)
3 (Solvent)0.1% Formic Acid in WaterMethanol(Record Value)(Record Value)(Record Value)
4 (Chelator)0.1% Formic Acid + 50 µM EDTA in WaterAcetonitrile(Record Value)(Record Value)(Record Value)

By following this structured troubleshooting guide and experimental protocol, researchers can effectively diagnose and resolve issues with Eriodictyol peak tailing, leading to more accurate and reliable HPLC results.

References

resolving poor peak separation in Eriodictin chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eriodictyol chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of Eriodictyol, with a focus on resolving poor peak separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak separation in Eriodictyol chromatography?

A1: Poor peak separation in the chromatography of Eriodictyol, a flavonoid, is often due to several factors. These can include an unoptimized mobile phase, issues with the column, or improper system parameters. Key causes include:

  • Inappropriate Mobile Phase Composition: The choice and ratio of organic solvent (e.g., acetonitrile (B52724), methanol) and the pH of the aqueous phase are critical for achieving selectivity.[1][2]

  • Suboptimal pH of the Mobile Phase: The pH of the mobile phase can alter the ionization state of Eriodictyol, which in turn affects its retention and peak shape. A pH close to the analyte's pKa can lead to peak splitting or broadening.[1][3][4]

  • Column Issues: A contaminated or old column can lead to peak broadening and loss of resolution. Column voids or a blocked frit can also cause distorted peak shapes.

  • Inadequate Temperature Control: Lack of a column oven can lead to retention time fluctuations and affect separation.

  • Flow Rate: A flow rate that is too high can reduce the interaction time between Eriodictyol and the stationary phase, leading to decreased resolution.

Q2: How does the mobile phase pH affect the peak shape of Eriodictyol?

A2: The pH of the mobile phase is a critical parameter in the separation of ionizable compounds like Eriodictyol. The pH can influence the analyte's ionization state, which directly impacts its retention time and peak shape. For instance, a lower pH generally increases the retention time of acidic compounds in reversed-phase HPLC as they become less soluble in the mobile phase.[3] If the mobile phase pH is too close to the pKa of Eriodictyol, both ionized and unionized forms of the molecule may exist, leading to peak broadening, tailing, or splitting.[1] It is crucial to select a pH that ensures Eriodictyol is in a single, stable ionic form.

Q3: Which organic solvent, acetonitrile or methanol (B129727), is better for Eriodictyol separation?

A3: Both acetonitrile and methanol are common organic modifiers used in reversed-phase chromatography. Acetonitrile often provides better separation efficiency and lower backpressure compared to methanol.[5] For flavonoids, acetonitrile is frequently the preferred solvent as it can lead to sharper peaks. However, the choice of solvent can also affect selectivity, so it is often beneficial to screen both during method development to determine which provides the best resolution for Eriodictyol from other components in the sample matrix.[2][6]

Q4: What should I do if I observe peak tailing in my Eriodictyol chromatogram?

A4: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or extra-column effects. To troubleshoot peak tailing:

  • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of any residual silanols on the column, which can cause tailing. Acidic mobile phases are often used for this purpose.

  • Reduce Sample Load: Injecting too much sample can lead to column overload and peak distortion. Try reducing the injection volume or sample concentration.

  • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities that may cause tailing.

  • Check for Dead Volume: Ensure all fittings and tubing are properly connected to minimize extra-column volume.

Q5: How can I improve the resolution between Eriodictyol and a closely eluting impurity?

A5: To improve the resolution between two closely eluting peaks, you can adjust several chromatographic parameters:

  • Optimize Mobile Phase: Fine-tune the organic solvent percentage or change the organic solvent altogether (e.g., from methanol to acetonitrile).[2][6] Adjusting the pH of the mobile phase can also significantly alter selectivity.[4][7]

  • Adjust the Gradient: If using a gradient method, modifying the gradient slope can improve the separation of closely eluting compounds.[8]

  • Lower the Flow Rate: Decreasing the flow rate increases the analysis time but can lead to better resolution.

  • Change the Column: Using a column with a different stationary phase chemistry or a smaller particle size can provide different selectivity and higher efficiency.

  • Increase Column Temperature: Operating at a higher temperature can improve efficiency and may alter selectivity.[9]

Troubleshooting Guides

Issue: Poor Peak Resolution or Co-elution

This guide provides a systematic approach to troubleshooting and resolving poor peak separation in Eriodictyol chromatography.

Troubleshooting_Workflow start Start: Poor Peak Separation (Co-elution or Broad Peaks) check_system 1. System Suitability Check - Run standard - Check pressure, baseline start->check_system system_ok System OK? check_system->system_ok fix_system Action: Maintain System - Check for leaks - Purge pump - Check detector lamp system_ok->fix_system No check_column 2. Evaluate Column Health - Performance degraded? - Age of column? system_ok->check_column Yes fix_system->check_system column_ok Column OK? check_column->column_ok fix_column Action: Address Column Issues - Flush with strong solvent - Replace guard column - Replace analytical column column_ok->fix_column No optimize_mobile_phase 3. Optimize Mobile Phase column_ok->optimize_mobile_phase Yes fix_column->check_column adjust_organic 3a. Adjust Organic Modifier % - Increase/decrease in small increments optimize_mobile_phase->adjust_organic change_organic 3b. Change Organic Modifier - Switch between MeCN and MeOH adjust_organic->change_organic adjust_ph 3c. Adjust Mobile Phase pH - Move pH away from pKa - Use appropriate buffer change_organic->adjust_ph optimize_parameters 4. Optimize Method Parameters adjust_ph->optimize_parameters adjust_flow 4a. Adjust Flow Rate - Lower flow rate for better resolution optimize_parameters->adjust_flow adjust_temp 4b. Adjust Temperature - Use column oven - Increase temperature to improve efficiency adjust_flow->adjust_temp adjust_gradient 4c. Modify Gradient Profile - Shallower gradient for better separation adjust_temp->adjust_gradient end End: Improved Peak Separation adjust_gradient->end

Caption: Troubleshooting workflow for poor peak separation.

Data Presentation

Table 1: Influence of Mobile Phase Composition on Eriodictyol Retention and Resolution

The following table summarizes the expected impact of changes in mobile phase composition on the chromatographic parameters for Eriodictyol, based on general reversed-phase chromatography principles.

Mobile Phase ParameterChangeExpected Effect on Retention Time (RT)Expected Effect on Resolution (Rs)
Organic Modifier % (e.g., Acetonitrile) IncreaseDecreaseMay Decrease
DecreaseIncreaseMay Increase
Mobile Phase pH Lowering pH (for acidic analytes)IncreaseMay Increase (if improving peak shape)
Raising pH (for acidic analytes)DecreaseMay Decrease (if causing ionization)
Buffer Concentration IncreaseMinimal ChangeMay Improve Peak Shape
Table 2: System Suitability Parameters for a Validated Eriodictyol HPLC Method

This table presents typical system suitability test (SST) results for a validated HPLC method for Eriodictyol analysis. These values can be used as a benchmark for your own system's performance.

ParameterAcceptance CriteriaTypical Value
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 2000> 5000
Resolution (Rs) Rs ≥ 2.0 (between Eriodictyol and adjacent peaks)> 2.5
Repeatability (%RSD of peak area) ≤ 2.0%< 1.5%
Retention Time Repeatability (%RSD) ≤ 1.0%< 0.5%

Experimental Protocols

Protocol 1: Validated HPLC-UV Method for Eriodictyol Quantification

This protocol describes a general reversed-phase HPLC method suitable for the quantification of Eriodictyol.

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid or acetic acid (analytical grade)

  • Eriodictyol reference standard

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte. For example: 0-5 min, 10-30% B; 5-15 min, 30-60% B; 15-20 min, 60-10% B; 20-25 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 288 nm

  • Injection Volume: 10-20 µL

4. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of Eriodictyol in methanol and perform serial dilutions to create calibration standards.

  • Sample Preparation: Depending on the matrix (e.g., plant extract, biological fluid), a sample preparation step such as solid-phase extraction (SPE) or filtration is required to remove interferences.

Protocol 2: UPLC-MS/MS Method for High-Sensitivity Eriodictyol Analysis

This protocol outlines a general UPLC-MS/MS method for the sensitive and selective quantification of Eriodictyol.

1. Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole)

  • High-efficiency C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Eriodictyol reference standard

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A rapid gradient is typically used. For example: 0-1 min, 5-20% B; 1-5 min, 20-80% B; 5-6 min, 80-95% B; 6-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-8 min, 5% B.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

4. Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI), typically in negative mode for flavonoids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for Eriodictyol.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_prep Sample Preparation (Extraction, Filtration, Dilution) hplc_system HPLC/UPLC System sample_prep->hplc_system standard_prep Standard Preparation (Stock & Working Solutions) standard_prep->hplc_system column Analytical Column (e.g., C18) hplc_system->column detector Detection (UV or MS/MS) column->detector data_acquisition Data Acquisition (Chromatogram) detector->data_acquisition peak_integration Peak Integration & Analysis data_acquisition->peak_integration quantification Quantification & Reporting peak_integration->quantification

Caption: General experimental workflow for Eriodictyol analysis.

References

Technical Support Center: Preventing Eriodictyol Racemization in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing Eriodictyol racemization in solution.

Frequently Asked Questions (FAQs)

Q1: What is Eriodictyol and why is its stereochemistry important?

Eriodictyol is a natural flavanone (B1672756) found in citrus fruits and various medicinal plants, known for its antioxidant, anti-inflammatory, and other potential therapeutic properties.[1] It possesses a chiral center at the C2 position of the C-ring, meaning it exists as two non-superimposable mirror images called enantiomers: (S)-Eriodictyol and (R)-Eriodictyol. The specific three-dimensional arrangement (stereochemistry) of a molecule can significantly impact its biological activity, as enzymes and receptors in the body are often stereospecific. Therefore, maintaining the enantiomeric purity of Eriodictyol is crucial for consistent and reproducible experimental results.

Q2: What is racemization and how does it affect my Eriodictyol samples?

Racemization is the process by which an enantiomerically pure or enriched solution converts into a mixture containing equal amounts of both enantiomers (a racemate). For Eriodictyol, this means a solution of pure (S)-Eriodictyol could, over time, become a 50:50 mixture of (S)- and (R)-Eriodictyol. This can lead to a loss of biological activity or unpredictable results in your experiments.

Q3: What is the primary mechanism of Eriodictyol racemization?

The primary mechanism for the racemization of flavanones like Eriodictyol is through a process called keto-enol tautomerism. The chiral center at C2 is adjacent to a carbonyl group (a ketone). Under certain conditions, particularly in the presence of acids or bases, the ketone can convert to its enol form. This enol intermediate is planar and therefore achiral. When the enol tautomerizes back to the keto form, it can do so with equal probability of forming the (S) or (R) enantiomer, leading to racemization.

Q4: What are the main factors that promote Eriodictyol racemization in solution?

The main factors that can induce or accelerate the racemization of Eriodictyol in solution are:

  • pH: This is the most critical factor. Racemization is significantly accelerated under basic (alkaline) conditions. Neutral and, to a greater extent, acidic conditions help to preserve the stereochemical integrity of flavanones.

  • Temperature: Higher temperatures can increase the rate of racemization.

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the enol intermediate and thus affect the rate of racemization.

Troubleshooting Guides

Problem 1: I am observing a decrease in the biological activity of my Eriodictyol solution over time, even though the concentration appears unchanged by UV-Vis spectroscopy.

  • Possible Cause: Your Eriodictyol is likely undergoing racemization. Since enantiomers have identical UV-Vis spectra, a change in the enantiomeric ratio will not be detected by this method. The decrease in activity is likely due to the conversion of the more active enantiomer into the less active one.

  • Troubleshooting Steps & Solutions:

    • Verify Enantiomeric Purity: Use a suitable analytical method to determine the enantiomeric excess (% ee) of your sample. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this.

    • Optimize Storage pH: If your solution is at a neutral or basic pH, prepare a new stock solution in a slightly acidic buffer (e.g., pH 4-6).

    • Control Storage Temperature: Store your Eriodictyol solutions at low temperatures. For short-term storage (days), refrigeration at 2-8°C is recommended. For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

    • Solvent Selection: Consider the solvent used. If possible, use aprotic solvents for stock solutions, although solubility may be a limiting factor. For aqueous solutions, buffered systems are preferred.

Problem 2: My chiral HPLC analysis shows two peaks for my Eriodictyol sample that was initially enantiomerically pure.

  • Possible Cause: Racemization has occurred either during storage or sample preparation.

  • Troubleshooting Steps & Solutions:

    • Review Sample Preparation: Ensure that the sample preparation for HPLC analysis does not involve harsh conditions (e.g., high pH, high temperature) that could induce racemization.

    • Analyze a Freshly Prepared Sample: Prepare a new solution of Eriodictyol from the solid material and analyze it immediately by chiral HPLC to confirm the initial enantiomeric purity.

    • Investigate Storage Conditions: If the fresh sample is pure, your storage conditions are the likely culprit. Refer to the optimized storage conditions mentioned in Problem 1.

Problem 3: I need to perform an experiment in a basic buffer. How can I minimize Eriodictyol racemization?

  • Possible Cause: Basic conditions will accelerate racemization.

  • Troubleshooting Steps & Solutions:

    • Minimize Exposure Time: Prepare the Eriodictyol solution in the basic buffer immediately before the experiment to minimize the time it is exposed to these conditions.

    • Use the Lowest Possible pH: If the experimental protocol allows, use the lowest possible pH within the acceptable basic range.

    • Maintain Low Temperature: Perform the experiment at the lowest temperature compatible with your assay.

    • Include a Control: Run a control sample of your Eriodictyol in the basic buffer for the same duration as your experiment and then analyze its enantiomeric purity to quantify the extent of racemization.

Data Presentation

Table 1: Influence of pH, Temperature, and Solvent on the Expected Relative Rate of Eriodictyol Racemization

(Note: Specific kinetic data for Eriodictyol racemization is limited in the literature. This table provides an illustrative guide to the expected relative rates based on general principles of flavanone chemistry.)

Parameter Condition Expected Relative Rate of Racemization Rationale
pH Acidic (pH < 6)Very SlowThe keto form is stabilized, and enolization is minimized.
Neutral (pH ~7)Slow to ModerateThe rate of enolization is higher than in acidic conditions.
Basic (pH > 8)Fast to Very FastBase catalysis significantly promotes the formation of the enolate intermediate, leading to rapid racemization.[2]
Temperature Low (2-8°C)SlowReduced kinetic energy slows down the rate of tautomerization.
Ambient (~25°C)ModerateThe rate of racemization is noticeable over time.
Elevated (>40°C)FastIncreased thermal energy accelerates the conversion to the enol intermediate.
Solvent Aprotic (e.g., DMSO, Acetonitrile)SlowerAprotic solvents are less likely to participate in proton transfer, which is a key step in tautomerization.
Protic (e.g., Ethanol, Methanol (B129727), Water)FasterProtic solvents can facilitate proton transfer, thereby accelerating the keto-enol tautomerization.[3]

Experimental Protocols

Protocol 1: Determination of Eriodictyol Enantiomeric Purity by Chiral HPLC

This protocol provides a general method for the separation of Eriodictyol enantiomers. Optimization of the mobile phase composition and column temperature may be required for specific instruments and columns.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is often effective for flavanone separation (e.g., Chiralpak® AD-H, Chiralcel® OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. A small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape and resolution. A starting point could be a mobile phase of Hexane:Isopropanol (80:20 v/v).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV detection at a wavelength where Eriodictyol has strong absorbance (e.g., 288 nm).

  • Sample Preparation: Dissolve the Eriodictyol sample in the mobile phase or a compatible solvent at a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol 2: Monitoring Eriodictyol Racemization Kinetics

This protocol can be used to study the rate of Eriodictyol racemization under specific conditions.

  • Prepare a Stock Solution: Prepare a stock solution of enantiomerically pure Eriodictyol in a suitable solvent (e.g., methanol or DMSO).

  • Prepare Test Solutions: Dilute the stock solution into the desired buffer solutions of different pH values (e.g., pH 5, 7, and 9).

  • Incubate at Controlled Temperature: Place the test solutions in a temperature-controlled environment (e.g., 25°C or 40°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each test solution.

  • Quench the Reaction: Immediately neutralize the pH of the aliquot if it is basic or acidic to stop further racemization.

  • Analyze by Chiral HPLC: Analyze the enantiomeric composition of each aliquot using the chiral HPLC method described in Protocol 1.

  • Data Analysis: Plot the % ee of the starting enantiomer as a function of time for each condition. From this data, the rate of racemization can be determined.

Mandatory Visualizations

racemization_mechanism S_Eriodictyol (S)-Eriodictyol (Chiral) Enol_Intermediate Enol Intermediate (Achiral) S_Eriodictyol->Enol_Intermediate Keto-Enol Tautomerization Enol_Intermediate->S_Eriodictyol Reversion R_Eriodictyol (R)-Eriodictyol (Chiral) Enol_Intermediate->R_Eriodictyol Keto-Enol Tautomerization

Caption: Mechanism of Eriodictyol Racemization.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation Start Start with Enantiomerically Pure Eriodictyol Prepare_Solution Prepare Solution in Test Buffer (e.g., pH 9) Start->Prepare_Solution Incubate Incubate at Controlled Temperature Prepare_Solution->Incubate Time_Points Take Aliquots at Different Time Points Incubate->Time_Points Quench Quench Reaction (Neutralize pH) Time_Points->Quench HPLC_Analysis Analyze by Chiral HPLC Quench->HPLC_Analysis Calculate_ee Calculate % Enantiomeric Excess (% ee) HPLC_Analysis->Calculate_ee Plot_Data Plot % ee vs. Time Calculate_ee->Plot_Data Determine_Rate Determine Racemization Rate Plot_Data->Determine_Rate

Caption: Workflow for Monitoring Racemization.

References

Technical Support Center: Eriodictyol Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered during the extraction of Eriodictyol (B191197) from plant material.

Troubleshooting Guide

This guide addresses common issues encountered during Eriodictyol extraction, offering potential causes and solutions to optimize your experimental workflow.

IssuePotential Cause(s)Recommended Solutions & Troubleshooting Steps
Low Eriodictyol Yield Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for Eriodictyol. Eriodictyol is soluble in polar organic solvents like DMSO and ethanol (B145695), and slightly soluble in boiling water, hot ethanol, and ether.[1]Solvent Screening: Test a range of solvents with varying polarities. Aqueous mixtures of ethanol or methanol (B129727) (e.g., 70-90%) are often effective for extracting flavonoids.[1][2] For Eriodictyol, methanol has been used successfully.[3]
Suboptimal Extraction Parameters: Incorrect temperature, extraction time, or solid-to-liquid ratio can lead to inefficient extraction.Optimization: - Temperature: For methods like ultrasound-assisted extraction, a moderate temperature of around 35-40°C can be effective.[3] Avoid excessively high temperatures, which can cause degradation. - Time: Conduct a time-course study (e.g., 30, 60, 90, 120 minutes) to find the optimal duration. - Solid-to-Liquid Ratio: Test different ratios (e.g., 1:10, 1:20, 1:30 w/v) to ensure complete extraction without excessive dilution.[4]
Inefficient Cell Wall Disruption: The solvent may not be effectively penetrating the plant matrix to release Eriodictyol.Particle Size Reduction: Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area for extraction.[4] Extraction Technique: Consider using ultrasound-assisted extraction (UAE) to enhance solvent penetration through cavitation.[5]
Incomplete Hydrolysis of Glycosides: If Eriodictyol is present as a glycoside (e.g., Eriocitrin), the sugar moiety needs to be cleaved to yield the aglycone.Enzymatic Hydrolysis: Use enzymes like snailase or other β-glucosidases to specifically hydrolyze the glycosidic bonds. This is often more effective and less harsh than acid hydrolysis.[6] Acid Hydrolysis: Can be used, but conditions must be carefully controlled to avoid degradation of the aglycone.[7]
Degradation of Eriodictyol pH-Induced Degradation: Eriodictyol and its glycosides can be unstable under alkaline conditions.pH Control: Maintain a slightly acidic to neutral pH (around 4-7) during extraction and storage.[8] For enzymatic hydrolysis, adjust the pH to the optimal range for the specific enzyme (e.g., pH 4.5-5.5).[6]
Thermal Degradation: High temperatures used during extraction or solvent evaporation can degrade Eriodictyol.Temperature Management: Use lower extraction temperatures when possible. For solvent removal, use a rotary evaporator under reduced pressure at temperatures below 50°C.[4]
Light-Induced Degradation: Exposure to UV or ambient light can cause photodegradation.Light Protection: Use amber glassware or cover equipment with aluminum foil during extraction and storage. Work in a dimly lit area and store extracts in the dark.[8]
Oxidative Degradation: Exposure to oxygen can lead to the oxidation of Eriodictyol.Inert Atmosphere: If possible, conduct the extraction and solvent evaporation under an inert atmosphere (e.g., nitrogen).[8]
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be co-extracting other compounds with similar polarities, such as other flavonoids, waxes, or pigments.Sequential Extraction: Start with a non-polar solvent (e.g., hexane) to remove waxes and other lipophilic compounds before extracting with a more polar solvent for Eriodictyol.[9] Purification: Further purification of the crude extract is often necessary.
Purification Challenges Presence of Structurally Similar Flavonoids: Other flavanones or flavonoids with similar chemical properties can be difficult to separate from Eriodictyol.Column Chromatography: Use silica (B1680970) gel column chromatography with a gradient elution of solvents with increasing polarity to separate Eriodictyol from other compounds.[9] Recrystallization: Purify the isolated Eriodictyol by recrystallization from a suitable solvent like aqueous alcohol.

Quantitative Data on Eriodictyol Extraction

The following table summarizes quantitative data from various studies on Eriodictyol extraction to provide a basis for comparison.

Plant MaterialExtraction MethodSolventKey ParametersEriodictyol YieldReference
Afzelia africana barkMaceration90% Methanol500 g of plant material12% w/w (of crude extract)[3]
Anacardium occidentale leavesUltrasound-Assisted ExtractionNot specifiedTemperature: 35 ± 5 °CNot specified[3]
Mentha x piperita leavesEnzymatic Hydrolysis (Snailase)Methanol (for initial extract)pH 5.5, 37°C, 25 min1.78 - 2.09 mg/g of dry leaf material[6]
Orange (Citrus sinensis) PeelMaceration followed by Column ChromatographyEthyl AcetateRoom temperature, overnight37.68 µg/mL in the final purified extract[9]

Experimental Protocols

Below are detailed methodologies for key experiments related to Eriodictyol extraction.

Protocol 1: Maceration for Eriodictyol Extraction

This protocol is a general procedure for the extraction of flavonoids and can be adapted for Eriodictyol.

  • Sample Preparation: Air-dry or freeze-dry the plant material to remove moisture. Grind the dried material into a fine powder (40-60 mesh).

  • Extraction:

    • Place the powdered plant material in a sealed container (e.g., an Erlenmeyer flask).

    • Add the extraction solvent (e.g., 70-90% methanol or ethanol) to the container, ensuring the plant material is fully submerged. A solid-to-liquid ratio of 1:10 to 1:20 (w/v) is common.[4]

    • Seal the container and let it stand at room temperature for at least 3 days.[10]

    • Agitate the mixture periodically by shaking or stirring to enhance extraction efficiency.[10]

  • Filtration: After the maceration period, separate the liquid extract from the solid plant residue by filtration through filter paper.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the crude extract in a sealed, light-protected container at low temperatures (4°C or -20°C).

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Eriodictyol

UAE can enhance extraction efficiency and reduce extraction time.

  • Sample Preparation: Prepare the dried and powdered plant material as described in the maceration protocol.

  • Extraction:

    • Place a known amount of the powdered plant material into an extraction vessel.

    • Add the selected solvent (e.g., aqueous ethanol) at an optimized solid-to-liquid ratio.

    • Place the vessel in an ultrasonic bath.

    • Set the desired extraction temperature (e.g., 35-40°C) and sonication time (e.g., 30-60 minutes). The optimal frequency is typically around 40 kHz.[11]

  • Post-Extraction:

    • After sonication, filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract using a rotary evaporator as described previously.

    • Store the final extract under appropriate conditions.

Protocol 3: Enzymatic Hydrolysis of Eriodictyol Glycosides

This protocol is for liberating Eriodictyol from its glycosidic forms.

  • Initial Extraction: Obtain a crude extract containing Eriodictyol glycosides using a suitable method like maceration with methanol.

  • Enzymatic Reaction:

    • Dissolve the crude extract in a suitable buffer solution with a pH optimal for the chosen enzyme (e.g., pH 4.5-5.5 for snailase).[6][12]

    • Add the enzyme (e.g., snailase) to the solution. The enzyme concentration should be optimized based on the substrate amount.

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 25 minutes to several hours), allowing for the complete hydrolysis of the glycosides.[6]

  • Extraction of Eriodictyol (Aglycone):

    • After incubation, stop the enzymatic reaction (e.g., by heating or pH change).

    • Extract the resulting solution with a solvent in which Eriodictyol is soluble but the other components (like sugars) are not, such as ethyl acetate.[12]

  • Purification:

    • Wash the organic phase to remove impurities.

    • Dry the organic phase and evaporate the solvent to obtain the crude Eriodictyol.

    • Further purify the Eriodictyol using column chromatography or recrystallization.

Mandatory Visualizations

Experimental Workflow for Eriodictyol Extraction

Eriodictyol_Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_processing 3. Downstream Processing cluster_purification 4. Purification & Analysis plant_material Plant Material (e.g., Leaves, Bark) drying Drying (Air/Freeze) plant_material->drying grinding Grinding to Fine Powder drying->grinding maceration Maceration grinding->maceration Soaking in Solvent uae Ultrasound-Assisted Extraction (UAE) grinding->uae Sonication in Solvent hydrolysis Enzymatic Hydrolysis (if targeting aglycone) grinding->hydrolysis Initial extraction then enzyme treatment filtration Filtration maceration->filtration uae->filtration hydrolysis->filtration Post-hydrolysis extraction concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Eriodictyol Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification analysis Analysis (e.g., HPLC) purification->analysis pure_eriodictyol Pure Eriodictyol purification->pure_eriodictyol

Caption: General experimental workflow for the extraction and purification of Eriodictyol from plant material.

Troubleshooting Logic for Low Eriodictyol Yield

Low_Yield_Troubleshooting start Low Eriodictyol Yield check_solvent Is the solvent polarity optimal for Eriodictyol? start->check_solvent optimize_solvent Action: Screen different solvents (e.g., aqueous methanol/ethanol) check_solvent->optimize_solvent No check_params Are extraction parameters (time, temp, ratio) optimized? check_solvent->check_params Yes solvent_yes Yes solvent_no No optimize_solvent->check_params optimize_params Action: Optimize time, temperature, and solid-to-liquid ratio check_params->optimize_params No check_hydrolysis Is Eriodictyol in glycoside form? check_params->check_hydrolysis Yes params_yes Yes params_no No optimize_params->check_hydrolysis perform_hydrolysis Action: Perform enzymatic or controlled acid hydrolysis check_hydrolysis->perform_hydrolysis Yes check_degradation Suspect degradation? check_hydrolysis->check_degradation No hydrolysis_yes Yes hydrolysis_no No perform_hydrolysis->check_degradation mitigate_degradation Action: Control pH, temperature, and light exposure check_degradation->mitigate_degradation Yes end Yield Improved check_degradation->end No/Re-evaluate degradation_yes Yes degradation_no No mitigate_degradation->end

Caption: A decision-making workflow for troubleshooting low Eriodictyol extraction yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting Eriodictyol?

There is no single "best" solvent, as the optimal choice depends on the plant matrix and whether Eriodictyol is in its free (aglycone) or glycoside form. However, polar solvents are generally effective. Aqueous mixtures of methanol or ethanol (e.g., 70-90%) are commonly used for a broad range of flavonoids, including Eriodictyol.[1][2] It is advisable to perform a small-scale solvent screening to determine the most efficient solvent for your specific plant material.[4]

Q2: My plant source contains Eriodictyol as a glycoside (Eriocitrin). Do I need to perform hydrolysis?

Yes, if your target is the Eriodictyol aglycone. The glycosidic bond must be cleaved to release the free Eriodictyol. Enzymatic hydrolysis using enzymes like β-glucosidase or a crude enzyme mixture like snailase is a highly effective and specific method.[6] While acid hydrolysis can also be used, it is a harsher method that can potentially lead to the degradation of the liberated Eriodictyol if not carefully controlled.[7]

Q3: What are the key differences between maceration and ultrasound-assisted extraction (UAE) for Eriodictyol?

  • Maceration is a simple, conventional method that involves soaking the plant material in a solvent for an extended period (days).[10] It requires minimal specialized equipment but is time-consuming.

  • UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, enhancing solvent penetration and mass transfer. This typically leads to higher extraction yields in a much shorter time (minutes to hours) and can often be performed at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds like Eriodictyol.[5]

Q4: How can I prevent my Eriodictyol extract from changing color and degrading during the process?

Degradation is often indicated by a color change and can be caused by several factors. To minimize this:

  • Control Temperature: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under vacuum at temperatures below 50°C.[4]

  • Protect from Light: Use amber glassware or wrap your equipment in aluminum foil to prevent photodegradation.[8]

  • Maintain Optimal pH: Keep the pH of your solvent slightly acidic to neutral (pH 4-7), as alkaline conditions can promote degradation.[8]

  • Limit Oxygen Exposure: Working under an inert atmosphere like nitrogen can prevent oxidation.[8]

Q5: What is a good starting point for purifying a crude Eriodictyol extract?

A common and effective method is column chromatography. After obtaining the crude extract, it can be loaded onto a silica gel column. By gradually increasing the polarity of the mobile phase (gradient elution), you can separate Eriodictyol from other less polar or more polar impurities.[9] Fractions can be collected and analyzed (e.g., by HPLC) to identify those containing pure Eriodictyol.

References

Technical Support Center: Overcoming Low Yield in Eriodictyol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eriodictyol (B191197) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges associated with low yields in Eriodictyol production.

Frequently Asked Questions (FAQs)

Q1: My microbial synthesis of Eriodictyol is resulting in very low titers. What are the most common bottlenecks?

A1: Low yields in microbial Eriodictyol synthesis are often attributed to several key factors. One of the primary challenges is the inefficient expression and activity of cytochrome P450 enzymes, such as flavonoid 3'-hydroxylase (F3'H), which is crucial for converting naringenin (B18129) to Eriodictyol.[1][2] Another significant bottleneck is the limited intracellular availability of the precursor malonyl-CoA, which is essential for the formation of the flavonoid backbone.[1][2][3] Additionally, the overall metabolic burden on the host organism and potential toxicity of intermediates can limit production.

Q2: I am using E. coli for Eriodictyol production. What specific strategies can I employ to boost the yield?

A2: For E. coli-based systems, several metabolic engineering strategies have proven effective. To address the issue of poor P450 enzyme activity, you can express a truncated plant P450 flavonoid 3'-hydroxylase (tF3'H) as a fusion protein with a truncated P450 reductase (tCPR).[1][2] To increase the supply of malonyl-CoA, you can overexpress acetyl-CoA carboxylase (ACC) or introduce the matB and matC genes from Rhizobium trifolii, which allow the utilization of exogenous malonate.[1][4] Furthermore, balancing the expression levels of the biosynthetic pathway genes (TAL, 4CL, CHS, CHI, and the F3'H/CPR fusion) by using plasmids with different copy numbers can also enhance production.[1]

Q3: Are there alternative microbial hosts that might offer better yields for Eriodictyol synthesis?

A3: Yes, several other microbial hosts have been successfully engineered for Eriodictyol production. Yarrowia lipolytica, an oleaginous yeast, has been engineered to produce high levels of (2S)-Eriodictyol by enhancing the shikimate pathway, promoting fatty acid β-oxidation to increase precursor supply, and improving NADPH regeneration.[5] Streptomyces albidoflavus is another promising host, as it naturally produces flavonoids and can be genetically modified to enhance the production of specific compounds like Eriodictyol.[3][6] Co-culture systems of E. coli, where different parts of the biosynthetic pathway are separated into two different strains, have also been shown to improve yields compared to monocultures.[7]

Q4: My main issue seems to be with the final conversion of naringenin to Eriodictyol. How can I improve the efficiency of the flavonoid 3'-hydroxylase (F3'H)?

A4: Improving F3'H activity is a critical step. As mentioned, expressing it as a fusion protein with a cytochrome P450 reductase (CPR) can significantly enhance its function in microbial hosts.[1][2] Screening for F3'H orthologues from different plant species may also identify an enzyme with higher activity in your specific host. In some cases, the use of a different hydroxylase, such as the 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HpaBC) from E. coli, has been shown to successfully convert naringenin to Eriodictyol in Corynebacterium glutamicum.[4]

Q5: I am attempting to extract Eriodictyol from a plant source, but the purity is low. What purification strategies are recommended?

A5: For purification from plant extracts, a common method involves enzymatic hydrolysis to convert Eriodictyol glycosides into the aglycone form.[8] This is followed by solvent extraction using solvents like ethyl acetate (B1210297) or n-butanol.[8] Further purification can be achieved through column chromatography.[9][10] High-performance liquid chromatography (HPLC) is a standard analytical technique to verify the purity of the final product.[11][12]

Troubleshooting Guides

Low Yield in Microbial Synthesis
Problem ID Issue Potential Causes Recommended Solutions
MY-001 Low overall Eriodictyol titer- Inefficient enzyme activity (especially F3'H) - Insufficient malonyl-CoA precursor - Metabolic burden on the host- Express F3'H as a fusion protein with CPR.[1] - Overexpress acetyl-CoA carboxylase (ACC) or introduce the matB/matC genes for malonate utilization.[1][4] - Optimize codon usage of your genes for the specific host. - Consider a co-culture system to distribute the metabolic load.[7]
MY-002 Accumulation of naringenin intermediate- Low activity or expression of flavonoid 3'-hydroxylase (F3'H)- Confirm the expression of F3'H via SDS-PAGE and Western blot. - Use a stronger promoter for F3'H expression. - Screen F3'H enzymes from different plant sources. - Implement the F3'H-CPR fusion protein strategy.[1]
MY-003 Poor cell growth and low productivity- Toxicity of Eriodictyol or pathway intermediates - Suboptimal fermentation conditions- Optimize media composition, pH, and temperature. - Investigate fed-batch fermentation to control the concentration of precursors and products.[5] - Engineer efflux pumps to export the product from the cells.
Poor Purity after Extraction and Purification
Problem ID Issue Potential Causes Recommended Solutions
PP-001 Co-elution of contaminants during column chromatography- Similar polarity of Eriodictyol and impurities- Optimize the solvent system for column chromatography. - Consider using a different stationary phase (e.g., reverse-phase silica). - Employ preparative HPLC for final purification.
PP-002 Incomplete enzymatic hydrolysis of glycosides- Inefficient enzyme activity - Suboptimal reaction conditions- Screen different glycoside-splitting enzymes (e.g., hemicellulase).[8] - Optimize pH and temperature for the enzymatic reaction.[8] - Increase the reaction time or enzyme concentration.

Data Presentation

Table 1: Eriodictyol Production in Various Engineered Microorganisms
Microorganism Precursor(s) Key Engineering Strategies Eriodictyol Titer (mg/L)
Escherichia coliL-tyrosinetF3'H-tCPR fusion, malonyl-CoA enhancement (ACC overexpression)107[1][2]
Escherichia coliCaffeic acidCo-expression of 4CL, CHS, CHI11[1]
Escherichia coli (Co-culture)D-glucosePathway divided between two strains51.5[7]
Yarrowia lipolyticaGlucoseShikimate pathway engineering, NADPH regeneration423.6 (in shake flask), 6800 (in fed-batch fermentation)[5]
Corynebacterium glutamicumTyrosinematB/matC expression, HpaBC for hydroxylation14.1[4]
Streptomyces albusde novoExpression of TAL, 4CL, CHS, CHI, F3'H0.002[6]

Experimental Protocols

Protocol 1: Biosynthesis of Eriodictyol in E. coli from L-tyrosine

This protocol is based on the work by Zhu et al., 2014.[1]

  • Strain and Plasmid Construction:

    • Co-transform E. coli BL21(DE3) with two compatible plasmids.

    • Plasmid 1: Containing genes for tyrosine ammonia (B1221849) lyase (TAL), 4-coumarate-CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI).

    • Plasmid 2: Containing the gene for the truncated flavonoid 3'-hydroxylase and cytochrome P450 reductase fusion protein (tF3'H-tCPR).

    • For enhanced malonyl-CoA supply, use an E. coli strain with genomic integration of acetyl-CoA carboxylase (ACC) genes.

  • Culture Conditions:

    • Grow a single colony overnight at 37°C in LB medium with appropriate antibiotics.

    • Inoculate 50 mL of M9 minimal medium supplemented with 20 g/L glucose, 2 g/L casamino acids, and 100 µM thiamine (B1217682) with the overnight culture to an initial OD600 of 0.1.

    • Incubate at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8.

  • Induction and Production:

    • Induce protein expression by adding 0.1 mM IPTG.

    • Simultaneously, add 1 mM L-tyrosine as the precursor.

    • Reduce the temperature to 30°C and continue cultivation for 72 hours.

  • Extraction and Analysis:

    • Centrifuge the culture and extract the supernatant twice with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate and redissolve the residue in methanol (B129727).

    • Analyze the sample for Eriodictyol concentration using HPLC.

Protocol 2: Purification of Eriodictyol from Plant Material

This protocol is a general guideline based on established methods.[8]

  • Extraction:

    • Dry and powder the plant material (e.g., citrus peel).

    • Extract the powder with a suitable solvent (e.g., methanol or ethyl acetate) at room temperature.

    • Filter the extract and evaporate the solvent to obtain a crude extract.

  • Enzymatic Hydrolysis (if starting with glycosides):

    • Dissolve the crude extract in an aqueous buffer at an optimal pH for the chosen enzyme (e.g., pH 4.5-5.0 for hemicellulase).[8]

    • Add the flavonoid glycoside-splitting enzyme and incubate at room temperature for 2-3 days.[8]

  • Solvent Partitioning:

    • Extract the aqueous solution multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatographic Purification:

    • Subject the concentrated extract to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) to separate the fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing Eriodictyol.

    • Combine the pure fractions and evaporate the solvent to obtain purified Eriodictyol.

Visualizations

Eriodictyol_Biosynthesis_Pathway cluster_precursors Central Metabolism cluster_pathway Eriodictyol Biosynthetic Pathway L-Tyrosine L-Tyrosine p-Coumaric acid p-Coumaric acid L-Tyrosine->p-Coumaric acid TAL Malonyl-CoA Malonyl-CoA Naringenin Chalcone Naringenin Chalcone Malonyl-CoA->Naringenin Chalcone (3x) p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H

Caption: Biosynthetic pathway of Eriodictyol from L-tyrosine and Malonyl-CoA.

Troubleshooting_Low_Yield Start Low Eriodictyol Yield CheckIntermediates Analyze intermediates by HPLC/LC-MS Start->CheckIntermediates NaringeninAccumulation Naringenin Accumulation? CheckIntermediates->NaringeninAccumulation Yes PrecursorAccumulation Precursor Accumulation? (e.g., p-Coumaric acid) CheckIntermediates->PrecursorAccumulation No LowOverallConversion Low Overall Conversion NaringeninAccumulation->LowOverallConversion No OptimizeF3H Optimize F3'H: - Use F3'H-CPR fusion - Screen different F3'H orthologs - Increase F3'H expression NaringeninAccumulation->OptimizeF3H Yes PrecursorAccumulation->LowOverallConversion No OptimizeUpstream Optimize Upstream Pathway: - Balance enzyme expression - Check codon optimization - Increase precursor supply PrecursorAccumulation->OptimizeUpstream Yes OptimizeHost Optimize Host/Conditions: - Increase Malonyl-CoA supply - Check for toxicity - Optimize fermentation conditions LowOverallConversion->OptimizeHost

Caption: Troubleshooting logic for low yield in microbial Eriodictyol synthesis.

References

Technical Support Center: Minimizing Eriodictyol Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Eriodictyol during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Eriodictyol degradation during storage?

Eriodictyol's stability is principally influenced by three main factors: temperature, light exposure, and the pH of the storage solvent.[1] High temperatures can accelerate hydrolytic and oxidative degradation pathways.[1] Exposure to UV or ambient light may lead to photodegradation, while extreme pH levels can catalyze the hydrolysis of glycosidic linkages in its derivatives or promote oxidative reactions.[1][2]

Q2: What are the ideal storage conditions for solid Eriodictyol?

For long-term stability, solid Eriodictyol should be stored at -20°C or below in a tightly sealed container, protected from light.[1][2] The solid form is generally more stable than when in solution.[1]

Q3: How should I store Eriodictyol in solution?

When in solution, Eriodictyol is more susceptible to degradation.[1] For short-term storage (a few days), refrigeration at 2-8°C is recommended.[1][2] For long-term storage, it is best practice to aliquot the solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles, which can accelerate degradation.[1][2] The choice of solvent is also critical; a slightly acidic buffer (pH 4-6) is often preferred for flavonoids to minimize hydrolysis.[1]

Q4: Can I add anything to my Eriodictyol solutions to improve stability?

Yes, to mitigate oxidative degradation, consider adding an antioxidant such as ascorbic acid to your solutions.[1] However, it is crucial to first verify the compatibility of any additives with your downstream applications.[1] Degassing solvents before use can also help by minimizing dissolved oxygen.[1]

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to Eriodictyol degradation.

Observed Issue Potential Cause Recommended Solution
Decrease in concentration of Eriodictyol over time in analytical measurements (e.g., HPLC). Degradation of the compound.Review your storage conditions, specifically temperature, light exposure, and the pH of your solution.[1] Ensure adherence to the recommended storage guidelines provided in the FAQs.
Appearance of a new peak in HPLC analysis, potentially corresponding to an Eriodictyol aglycone. Hydrolysis of a glycosidic linkage (if using a glycoside form of Eriodictyol).This is often caused by non-optimal pH (too acidic or too alkaline) or elevated temperatures.[1] Ensure the pH of your solution is within the optimal range (typically pH 4-6 for flavonoid glycosides) and store solutions at or below -20°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.[1]
A general decrease in the peak area of Eriodictyol without a corresponding increase in a specific degradation product peak. Oxidative degradation or photodegradation of the flavonoid structure.Store samples protected from light by using amber vials or by wrapping vials in aluminum foil.[1] Degas solvents before preparing solutions to minimize dissolved oxygen.[1] Consider the addition of a compatible antioxidant.[1]
Variability in analytical results between different aliquots of the same stock solution. Inconsistent storage conditions or improper handling of aliquots.Ensure all aliquots are stored under identical conditions. Avoid leaving aliquots at room temperature for extended periods. Prepare fresh solutions for each experiment whenever possible.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the stability of Eriodictyol and for developing a stability-indicating analytical method.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Eriodictyol in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).[2]

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).[2]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points. Neutralize with 0.1 M HCl before analysis.[2]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for various time points.[2]

  • Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C) for an extended period.[2]

  • Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and fluorescent light.[2]

3. Sample Analysis:

  • Analyze the stressed samples at different time points using a validated stability-indicating HPLC or LC-MS/MS method.[2]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general guideline for developing an HPLC method to separate Eriodictyol from its potential degradation products.[2]

  • Chromatographic System: A standard HPLC system with a UV or PDA detector.[2]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Formic acid in water.[2][3]

    • Solvent B: Acetonitrile or Methanol.[2]

    • Typical Gradient: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.[2]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: Monitor at the λmax of Eriodictyol.

  • Injection Volume: 10-20 µL.[5]

Data Presentation

Table 1: Recommended Storage Conditions for Eriodictyol

Form Storage Duration Temperature Light Condition Container Additional Notes
SolidLong-term≤ -20°CProtected from lightTightly sealedMore stable than solutions[1]
SolutionShort-term (days)2-8°CProtected from lightAmber vialsPrepare fresh if possible[2]
SolutionLong-term≤ -80°CProtected from lightSingle-use aliquotsAvoid freeze-thaw cycles[1][2]

Table 2: Typical Validation Parameters for Analytical Methods for Flavonoid Glucuronides

Parameter HPLC-UV UPLC-MS/MS
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.5 - 2.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL2.0 - 10.0 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 15%
Data synthesized from studies on similar flavonoid glucuronides.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Eriodictyol Stock Solution stress Apply Stress Conditions (Heat, Light, pH, Oxidant) stock->stress hplc HPLC/LC-MS Analysis stress->hplc data Data Acquisition hplc->data degradation Assess Degradation (Peak Area Decrease, New Peaks) data->degradation stability Determine Stability Profile degradation->stability

Caption: Workflow for a forced degradation study of Eriodictyol.

troubleshooting_logic start Reduced Eriodictyol Concentration Detected check_storage Review Storage Conditions: - Temperature - Light Exposure - pH of Solvent start->check_storage improper_temp Temperature Too High? check_storage->improper_temp light_exposure Exposed to Light? check_storage->light_exposure improper_ph pH Extreme? check_storage->improper_ph solution_temp Store at Recommended Temperature: -80°C (long-term) 2-8°C (short-term) improper_temp->solution_temp Yes solution_light Use Amber Vials or Protect from Light light_exposure->solution_light Yes solution_ph Adjust pH to 4-6 Using a Buffer improper_ph->solution_ph Yes

Caption: Troubleshooting logic for decreased Eriodictyol concentration.

Eriodictyol is known to interact with various cellular signaling pathways, including the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress.[6][7] While these pathways are central to its biological activity, the primary factors influencing its stability in storage are physicochemical in nature.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus eriodictyol Eriodictyol keap1_nrf2 Keap1-Nrf2 Complex eriodictyol->keap1_nrf2 Induces nrf2 Nrf2 keap1_nrf2->nrf2 Dissociation are Antioxidant Response Element (ARE) nrf2->are Translocation & Binding phaseII Phase II Antioxidant Genes (e.g., HO-1, NQO-1) are->phaseII Transcription

Caption: Simplified Nrf2 signaling pathway activated by Eriodictyol.

References

dealing with Eriodictin precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eriodictyol. Our goal is to help you resolve common issues with stock solution precipitation and ensure the stability and efficacy of your experimental compounds.

Frequently Asked Questions (FAQs)

Q1: My Eriodictyol stock solution has formed a precipitate. What are the common causes?

A1: Precipitation of Eriodictyol in stock solutions can be triggered by several factors:

  • Exceeding Solubility Limit: Attempting to prepare a stock solution at a concentration that exceeds its solubility limit in the chosen solvent is a primary cause of precipitation.

  • Improper Storage Temperature: Storing the solution at temperatures other than the recommended -20°C or -80°C can reduce its stability. Temperature fluctuations, such as repeated freeze-thaw cycles, can also promote precipitation.

  • Solvent Choice: Using a solvent in which Eriodictyol has low solubility. While soluble in DMSO and ethanol, it is only slightly soluble in water.[1][2]

  • pH of the Solution: The pH of aqueous solutions can significantly impact the stability and solubility of flavonoids like Eriodictyol. Generally, they are more stable in acidic to neutral conditions.

  • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of Eriodictyol and causing it to precipitate.

Q2: I've observed a precipitate in my Eriodictyol solution after storing it at -20°C. What should I do?

A2: If you observe a precipitate in a solution stored at the correct temperature, it is recommended to first try to redissolve it. Before use, it is crucial to equilibrate the solution to room temperature. Gentle warming to 37°C and vortexing or sonication can help to redissolve the compound. If the precipitate persists, it may indicate that the solution is supersaturated or that the compound has degraded, and it is advisable to prepare a fresh stock solution.

Q3: Can I use a stock solution that has a visible precipitate?

A3: No, it is not recommended to use a stock solution with a visible precipitate. The presence of a precipitate indicates that the concentration of the active compound in the supernatant is lower than intended, which will lead to inaccurate and unreliable experimental results.

Q4: How can I prevent my Eriodictyol stock solution from precipitating?

A4: To prevent precipitation, adhere to the following best practices:

  • Use the appropriate solvent and do not exceed the recommended concentration. Refer to the solubility data table below.

  • Use fresh, high-quality solvents. For example, moisture-absorbing DMSO can reduce the solubility of Eriodictyol.[1]

  • Store stock solutions properly. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[3]

  • When diluting into aqueous media, add the Eriodictyol stock solution to the aqueous buffer slowly while vortexing. This helps to avoid "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low (typically ≤ 0.5%) to avoid cytotoxicity and precipitation. [4]

Data Presentation

Table 1: Solubility of Eriodictyol in Common Solvents
SolventConcentration (mM)Concentration (mg/mL)TemperatureNotes
DMSO100 - 201.21~28.8 - 58Room TemperatureSoluble up to 100 mM. One source indicates solubility up to 58 mg/mL.[1] Use of fresh DMSO is recommended as it is hygroscopic.[1]
Ethanol50~14.4Room TemperatureSoluble up to 50 mM.
MethanolSlightly Soluble-Room TemperatureQualitative data suggests slight solubility.[2]
Water~0.240.0720°CPoorly soluble.[2]
Boiling WaterSlightly Soluble-100°CQualitative data suggests slight solubility.[2]
Hot EthanolSlightly Soluble-~78°CQualitative data suggests slight solubility.[2]
EtherSlightly Soluble-Room TemperatureQualitative data suggests slight solubility.[2]
Glacial Acetic AcidSlightly Soluble-Room TemperatureQualitative data suggests slight solubility.[2]
Dilute AlkaliSoluble-Room TemperatureSoluble.[2]

Molecular Weight of Eriodictyol: 288.25 g/mol

Table 2: Recommended Storage Conditions for Eriodictyol
FormStorage TemperatureDurationNotes
Solid Powder-20°CLong-termProtect from light and moisture.
Stock Solution in DMSO/Ethanol-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.[3]
Stock Solution in DMSO/Ethanol-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from light.[3]
Working Dilutions in Aqueous Media2-8°CShort-term (prepare fresh)It is best to prepare fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Eriodictyol Stock Solution in DMSO

Materials:

  • Eriodictyol powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation: Work in a clean and sterile environment, such as a laminar flow hood. Wear appropriate personal protective equipment (PPE).

  • Weighing: Accurately weigh 28.83 mg of Eriodictyol powder and transfer it to a sterile microcentrifuge tube or amber vial.

  • Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the tube containing the Eriodictyol powder.

  • Dissolution: Vortex the solution vigorously for several minutes until the Eriodictyol is completely dissolved. If dissolution is difficult, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath.

  • Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for Cell Culture

Materials:

  • Eriodictyol stock solution (e.g., 100 mM in DMSO)

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile pipette tips and tubes

Procedure:

  • Thaw Stock Solution: Remove an aliquot of the Eriodictyol stock solution from the -80°C freezer and thaw it at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration does not exceed a level toxic to your specific cell line (typically ≤ 0.5%).[4]

  • Dilution:

    • Dispense the required volume of pre-warmed cell culture medium into a sterile tube.

    • While gently vortexing the tube with the medium, add the calculated volume of the Eriodictyol stock solution dropwise. This gradual addition helps prevent precipitation.

  • Final Inspection: Visually inspect the final working solution to confirm it is clear and free of any precipitate before adding it to your cells.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without Eriodictyol) to the cell culture medium.

  • Immediate Use: It is recommended to prepare the working solutions fresh for each experiment and use them immediately.

Mandatory Visualization

Eriodictyol_Troubleshooting_Workflow start Start: Eriodictyol Stock Solution Preparation precipitate Precipitate Observed? start->precipitate storage Stored Solution precipitate->storage No end_bad Discard and Prepare Fresh Solution precipitate->end_bad If precipitate persists ts1 Troubleshoot: - Concentration too high? - Incomplete dissolution? precipitate->ts1 Yes precipitate_storage Precipitate Observed During Storage? storage->precipitate_storage dilution Dilution into Aqueous Medium precipitate_storage->dilution No precipitate_storage->end_bad If precipitate persists ts3 Troubleshoot: - Freeze-thaw cycles? - Solvent evaporation? precipitate_storage->ts3 Yes precipitate_dilution Precipitate Observed Upon Dilution? dilution->precipitate_dilution end_ok Solution is Clear and Ready for Use precipitate_dilution->end_ok No precipitate_dilution->end_bad If precipitate persists ts5 Troubleshoot: - 'Solvent shock'? - Final concentration too high? precipitate_dilution->ts5 Yes ts2 Action: - Warm to 37°C - Vortex/Sonicate ts1->ts2 ts2->precipitate ts4 Action: - Equilibrate to RT - Vortex/Sonicate - Aliquot future stocks ts3->ts4 ts4->precipitate_storage ts6 Action: - Add stock dropwise to medium - Ensure rapid mixing - Lower final concentration ts5->ts6 ts6->precipitate_dilution

Caption: Troubleshooting workflow for Eriodictyol precipitation.

Nrf2_Activation_by_Eriodictyol cluster_nucleus Nuclear Events Eriodictyol Eriodictyol Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Eriodictyol->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) PhaseII_Genes Phase II Enzyme Genes (e.g., HO-1, NQO1) ARE->PhaseII_Genes Activates Transcription Protection Cellular Protection (Antioxidant Response) PhaseII_Genes->Protection Nrf2_n->ARE Binds to

Caption: Eriodictyol-mediated activation of the Nrf2 signaling pathway.

TRPV1_Antagonism_by_Eriodictyol Eriodictyol Eriodictyol TRPV1 TRPV1 Receptor (Ion Channel) Eriodictyol->TRPV1 Binds to and Blocks (Antagonist) Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Nociception Nociception (Pain Signaling) Ca_influx->Nociception

Caption: Mechanism of TRPV1 antagonism by Eriodictyol.

References

Technical Support Center: Optimizing Eriodictyol Dosage for Maximum In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of Eriodictyol (B191197) for in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for Eriodictyol in rodent studies?

A starting dose for Eriodictyol in rodent studies can range from 10 to 100 mg/kg of body weight when administered orally.[1] The selection of a specific starting dose should be based on the study's objectives, the expected potency, and any preliminary in vitro data. For instance, a study on antidepressant-like effects in rats used doses of 10, 30, and 100 mg/kg.[1] Another study investigating protective effects against testicular toxicity in rats used a dose of 20 mg/kg.[2]

Q2: What is the primary mechanism of action of Eriodictyol in vivo?

Eriodictyol exerts its effects in vivo primarily through its potent antioxidant and anti-inflammatory properties.[3][4][5] It modulates key signaling pathways, including the activation of the Nrf2/HO-1 pathway, which enhances the expression of antioxidant enzymes.[3][6][7][8][9] Additionally, it inhibits pro-inflammatory pathways such as NF-κB.[3][4]

Q3: How should Eriodictyol be prepared for in vivo administration?

Due to its poor water solubility, Eriodictyol often requires a specific vehicle for in vivo delivery.[10] Common approaches include creating a suspension in 1% sodium carboxymethylcellulose or dissolving it in a mixture of saline, PEG400, and Tween80 (e.g., 75/20/5, v/v/v).[10][11] It is crucial to ensure the solution is homogenous before administration.

Q4: What are the known pharmacokinetic properties of Eriodictyol?

Eriodictyol generally exhibits low bioavailability and is subject to rapid metabolism.[4][12] After oral administration, it is extensively metabolized into glucuronidated forms.[10][12] The poor bioavailability is a critical factor to consider when designing dosage regimens, as it may necessitate higher doses or alternative administration routes to achieve therapeutic concentrations.[13]

Q5: Are there any known toxic effects of Eriodictyol in vivo?

Existing studies suggest that Eriodictyol has low toxicity with minimal to no side effects.[3][5] However, as with any compound, it is essential to conduct dose-escalation studies to determine the maximum tolerated dose within your specific experimental model. One study on gastric cancer in nude mice showed that Eriodictyol was safe at the treatment dosage.[14]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect at the initial dose - Insufficient dosage due to low bioavailability.[4][12] - Rapid metabolism and clearance of the compound.[10] - The chosen animal model may not be sensitive to Eriodictyol.- Conduct a dose-response study with incrementally higher doses (e.g., 25, 50, 100 mg/kg). - Consider alternative routes of administration, such as intraperitoneal injection, to increase bioavailability.[13] - Review literature for the most appropriate animal model for your specific research question.
High variability in experimental results - Inconsistent preparation or administration of the dosing solution. - Variations in animal fasting times before dosing.- Ensure the dosing solution is homogenous by using a vortex mixer or sonicator. - Standardize the fasting period for all animals (e.g., 4-6 hours) before oral gavage to ensure consistent gastric emptying.[15]
Observed adverse effects or toxicity - The administered dose is too high for the specific animal model, strain, or age.- Immediately reduce the dosage. - Closely monitor animals for any signs of toxicity, such as weight loss or behavioral changes. - Consult toxicological data for similar flavonoids to establish a safer dosing range.[16]
Difficulty in detecting Eriodictyol or its metabolites in tissue samples - Rapid clearance of the compound.[10] - The analytical method lacks sufficient sensitivity.- Optimize the timing of sample collection based on the known pharmacokinetic profile of Eriodictyol and its metabolites. - Utilize a highly sensitive analytical method such as LC-MS/MS for detection.[3]

Quantitative Data from In Vivo Studies

Animal Model Dosage Route of Administration Observed Efficacy
Rats (Depression Model)10, 30, 100 mg/kgOral GavageDose-dependent antidepressant effect.[1]
Rats (Testicular Toxicity Model)20 mg/kgOral GavageAttenuated furan-induced testicular toxicity by reducing oxidative stress.[2]
Mice (Glioma Model)Not specifiedNot specifiedSuppressed tumor growth, although less potent than temozolomide (B1682018) at high doses.[17]
Mice (Acute Lung Injury Model)Not specifiedNot specifiedAttenuated lung injury by inhibiting oxidative stress and inflammation.[18]
Rats (Diabetic Retinopathy Model)Not specifiedNot specifiedSignificantly attenuated retinal inflammation by inhibiting oxidative damage.[19]

Key Signaling Pathways Modulated by Eriodictyol

Eriodictyol's therapeutic effects are largely attributed to its interaction with key cellular signaling pathways involved in oxidative stress and inflammation.

Eriodictyol_Signaling Eriodictyol Eriodictyol Nrf2 Nrf2 Eriodictyol->Nrf2 Activates NFkB NF-κB Eriodictyol->NFkB Inhibits ROS Reactive Oxygen Species (ROS) ROS->Nrf2 Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NFkB Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE HO1 HO-1 ARE->HO1 Induces expression NQO1 NQO1 ARE->NQO1 Induces expression Antioxidant_Response Enhanced Antioxidant Response HO1->Antioxidant_Response NQO1->Antioxidant_Response Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Induces expression Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Eriodictyol's antioxidant and anti-inflammatory signaling pathways.

Experimental Protocols

Protocol 1: Preparation of Eriodictyol for Oral Gavage

Materials:

  • Eriodictyol powder

  • Vehicle: 1% (w/v) sodium carboxymethylcellulose (CMC-Na) in sterile water

  • Weighing scale

  • Spatula

  • Mortar and pestle (optional, for initial powder dispersion)

  • Magnetic stirrer and stir bar or vortex mixer/sonicator

  • Sterile tubes

Procedure:

  • Accurately weigh the required amount of Eriodictyol powder based on the desired concentration and total volume needed.

  • Prepare the 1% CMC-Na vehicle by slowly adding the CMC-Na powder to sterile water while stirring continuously until fully dissolved.

  • Gradually add the weighed Eriodictyol powder to the vehicle while continuously stirring or vortexing.

  • For better suspension, a small amount of the vehicle can be used to form a paste with the powder in a mortar before adding the rest of the vehicle.

  • Continue to mix the suspension using a magnetic stirrer or sonicator until a homogenous suspension is achieved.

  • Prepare the dosing solution fresh on the day of the experiment to ensure stability and homogeneity.

Protocol 2: Oral Gavage Administration in Rodents

Materials:

  • Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Prepared Eriodictyol dosing solution

  • Appropriately sized gavage needles (flexible or rigid)

  • Syringes (1 mL or 3 mL)

  • Weighing scale

Procedure:

  • Fast the animals for 4-6 hours prior to dosing to ensure gastric emptying, while allowing free access to water.[15]

  • Weigh each animal immediately before dosing to calculate the precise volume to be administered (typically 5-10 mL/kg body weight).[15][20]

  • Gently restrain the animal.

  • Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

  • Carefully insert the gavage needle into the esophagus. Ensure the animal does not struggle excessively, which could indicate entry into the trachea.

  • Slowly administer the calculated volume of the Eriodictyol suspension.

  • Withdraw the gavage needle gently.

  • Monitor the animal for a few minutes post-administration for any signs of distress.

Protocol 3: Assessment of In Vivo Efficacy - Measurement of Oxidative Stress Markers

Sample Collection:

  • At the end of the treatment period, euthanize the animals according to approved protocols.

  • Collect blood via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA) for plasma separation, or into serum separator tubes.

  • Perfuse tissues of interest (e.g., liver, brain) with ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Excise and snap-freeze tissues in liquid nitrogen, then store at -80°C until analysis.

Measurement of Malondialdehyde (MDA) Levels (TBARS Assay):

  • Homogenize tissue samples in a suitable lysis buffer.

  • Centrifuge the homogenate to obtain the supernatant.

  • Use a commercial Thiobarbituric Acid Reactive Substances (TBARS) assay kit.

  • Briefly, the principle involves the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a colored product.

  • Measure the absorbance of the product spectrophotometrically (typically at 532 nm).

  • Quantify MDA levels by comparing the absorbance to a standard curve generated with known concentrations of MDA.

Measurement of Superoxide Dismutase (SOD) and Catalase (CAT) Activity:

  • Prepare tissue homogenates as described above.

  • Use commercially available SOD and CAT activity assay kits.

  • SOD Assay: The assay typically involves the inhibition of a superoxide-generating reaction by SOD present in the sample. The degree of inhibition is proportional to the SOD activity.

  • CAT Assay: The assay usually measures the decomposition of hydrogen peroxide (H₂O₂), which can be monitored by the decrease in absorbance at 240 nm.

  • Calculate enzyme activities based on the instructions provided with the kits and normalize to the protein concentration of the sample.

Experimental Workflow for Optimizing Eriodictyol Dosage

Eriodictyol_Workflow start Start: Define Research Question and Model lit_review Literature Review: - Similar flavonoids - Existing Eriodictyol studies start->lit_review in_vitro In Vitro Studies (Optional): Determine effective concentration range lit_review->in_vitro dose_selection Initial Dose Selection: Select a conservative starting dose (e.g., 10-20 mg/kg) lit_review->dose_selection in_vitro->dose_selection dose_escalation Dose-Escalation Study: - Administer increasing doses - Monitor for toxicity dose_selection->dose_escalation mtd Determine Maximum Tolerated Dose (MTD) dose_escalation->mtd dose_response Dose-Response Efficacy Study: - Use 3-4 doses below MTD - Include vehicle control mtd->dose_response efficacy_assessment Efficacy Assessment: - Measure relevant biomarkers (e.g., oxidative stress, inflammation) dose_response->efficacy_assessment data_analysis Data Analysis and Optimal Dose Determination efficacy_assessment->data_analysis end End: Optimized Dosage for Further Studies data_analysis->end

Caption: A logical workflow for optimizing Eriodictyol dosage in vivo.

References

Technical Support Center: Enhancing Eriodictin's Plasma Half-Life

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the short plasma half-life of Eriodictin and its aglycone, Eriodictyol (B191197).

Frequently Asked Questions (FAQs)

Q1: Why does Eriodictyol have a short plasma half-life?

A1: Eriodictyol, the active form of this compound, has a reported plasma half-life of approximately 3 to 7 hours in preclinical studies.[1] This is primarily due to rapid and extensive phase II metabolism in the liver and intestines. The primary metabolic pathway is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to Eriodictyol, making it more water-soluble and facilitating its rapid excretion from the body.[2][3][4]

Q2: What are the main strategies to increase the plasma half-life of Eriodictyol?

A2: There are three primary strategies to extend the plasma half-life of Eriodictyol:

  • Inhibition of Metabolism: Co-administering Eriodictyol with an inhibitor of UGT enzymes can slow down its metabolic clearance.

  • Chemical Modification: Altering the chemical structure of Eriodictyol through derivatization (e.g., methylation, PEGylation) or creating prodrugs can protect it from rapid metabolism and clearance.

  • Advanced Drug Delivery Systems: Encapsulating Eriodictyol in nanoformulations such as liposomes, polymeric nanoparticles, or micelles can shield it from metabolic enzymes and prolong its circulation time.

Q3: How significant is the impact of inhibiting glucuronidation on Eriodictyol's bioavailability?

A3: Inhibiting glucuronidation can have a substantial impact. For instance, a study demonstrated that the co-administration of Eriodictyol with glycyrrhetinic acid (GA), an inhibitor of UGT1A enzymes, increased the relative bioavailability of Eriodictyol to 216.84%.[2] This suggests that slowing down this metabolic pathway can significantly enhance systemic exposure.

Troubleshooting Guides

Issue 1: Low and transient plasma concentrations of Eriodictyol in our in vivo experiments.

Troubleshooting Steps:

  • Confirm the Metabolic Pathway: Before attempting to modify the formulation, confirm that rapid glucuronidation is the primary clearance mechanism in your animal model. This can be done by analyzing plasma and urine for Eriodictyol glucuronides using LC-MS/MS.

  • Co-administration with a UGT Inhibitor: As a proof-of-concept, co-administer Eriodictyol with a known UGT inhibitor. A successful outcome will show a significant increase in the plasma concentration and half-life of the parent Eriodictyol.

  • Consider a Nanoformulation: If direct inhibition is not feasible for your application, consider encapsulating Eriodictyol in a nano-delivery system. This can provide a sustained release profile and protect the molecule from premature metabolism.

  • Evaluate Chemical Modification: For long-term development, synthesizing a prodrug or a modified version of Eriodictyol could offer a more permanent solution to the metabolic instability.

Experimental Protocols & Data

Strategy 1: Inhibition of Glucuronidation

Objective: To increase the plasma half-life of Eriodictyol by co-administering it with a UGT inhibitor.

Experimental Protocol: Co-administration of Eriodictyol with Glycyrrhetinic Acid (GA)

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Groups (n=6 per group):

    • Control Group: Oral administration of Eriodictyol (e.g., 50 mg/kg) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Treatment Group: Oral co-administration of Eriodictyol (50 mg/kg) and Glycyrrhetinic Acid (e.g., 25 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Eriodictyol in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), using appropriate software.

Expected Quantitative Data:

GroupCmax (ng/mL)Tmax (h)t½ (h)AUC (ng·h/mL)Relative Bioavailability (%)
Eriodictyol AloneValueValue~3-7Value100
Eriodictyol + GAIncreased VariableIncreased Increased >200[2]

Note: Actual values will vary depending on the specific experimental conditions.

Strategy 2: Advanced Drug Delivery Systems

Objective: To encapsulate Eriodictyol in a nanoformulation to protect it from rapid metabolism and prolong its circulation time.

Experimental Protocol: Preparation of Eriodictyol-Loaded Polymeric Micelles

  • Materials: Eriodictyol, Amphiphilic block copolymer (e.g., mPEG-PLA), Organic solvent (e.g., acetonitrile), Dialysis membrane (MWCO 3.5 kDa).

  • Preparation Method (Thin-film hydration): a. Dissolve Eriodictyol and mPEG-PLA in acetonitrile. b. Evaporate the solvent under reduced pressure to form a thin film on the wall of a round-bottom flask. c. Hydrate the film with phosphate-buffered saline (PBS, pH 7.4) by rotating the flask at a temperature above the glass transition temperature of the polymer. d. Sonicate the resulting suspension to form micelles. e. Purify the micellar solution by dialysis against PBS to remove the un-encapsulated drug.

  • Characterization:

    • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determine the amount of encapsulated Eriodictyol using UV-Vis spectrophotometry or HPLC after disrupting the micelles with a suitable solvent.

    • Morphology: Visualize the micelles using Transmission Electron Microscopy (TEM).

  • In Vivo Pharmacokinetic Study: Follow a similar protocol as described in Strategy 1, using an intravenous administration of the Eriodictyol-loaded micellar solution and a solution of free Eriodictyol as a control.

Expected Quantitative Data:

FormulationHalf-life (t½) (h)AUC (ng·h/mL)
Free Eriodictyol~3-7Value
Eriodictyol MicellesSignificantly Increased Significantly Increased

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_invivo In Vivo Study prep1 Dissolve Eriodictyol & Polymer in Solvent prep2 Thin-Film Evaporation prep1->prep2 prep3 Hydration & Sonication to form Micelles prep2->prep3 prep4 Purification (Dialysis) prep3->prep4 char1 Particle Size & Zeta Potential (DLS) prep4->char1 char2 Encapsulation Efficiency (HPLC) prep4->char2 char3 Morphology (TEM) prep4->char3 invivo1 IV Administration to Rats (Free Drug vs. Micelles) prep4->invivo1 invivo2 Serial Blood Sampling invivo1->invivo2 invivo3 Plasma Separation invivo2->invivo3 invivo4 LC-MS/MS Analysis invivo3->invivo4 invivo5 Pharmacokinetic Modeling invivo4->invivo5

Caption: Experimental workflow for developing and evaluating Eriodictyol-loaded polymeric micelles.

signaling_pathway Eriodictyol Eriodictyol UGT UDP-Glucuronosyltransferase (UGT) Enzymes Eriodictyol->UGT Metabolism Glucuronide Eriodictyol-Glucuronide (Inactive, Water-Soluble) UGT->Glucuronide Conjugation Excretion Rapid Renal Excretion Glucuronide->Excretion UGT_Inhibitor UGT Inhibitor (e.g., Glycyrrhetinic Acid) UGT_Inhibitor->UGT Inhibition

Caption: Metabolic pathway of Eriodictyol and the mechanism of UGT inhibitors.

References

Technical Support Center: Mitigating Off-Target Effects of Eriodictyol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the flavonoid eriodictyol (B191197) in cell-based assays. Our goal is to help you mitigate off-target effects and ensure the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary known molecular targets of eriodictyol?

Eriodictyol is known to modulate several signaling pathways, with its anti-inflammatory, antioxidant, and anti-cancer effects being widely reported. Key pathways include the inhibition of the PI3K/Akt/mTOR/NF-κB signaling cascade and the activation of the Nrf2/HO-1 antioxidant response pathway.[1][2][3][4][5][6][7][8][9][10]

Q2: What are the potential off-target effects of eriodictyol that I should be aware of in my cell-based assays?

While eriodictyol shows selectivity for cancer cells over normal cells, it's crucial to be aware of potential off-target effects.[1] These can include:

  • Cytotoxicity to non-cancerous cells at high concentrations: Although generally less toxic to normal cells, high concentrations of eriodictyol can impact their viability.[1][11]

  • Interaction with other signaling pathways: Eriodictyol has been shown to act as a TRPV1 antagonist, which could be a confounding factor in studies on pain or sensory neurons.[12][13][14][15]

  • Inhibition of cytochrome P450 (CYP) enzymes: Like many flavonoids, eriodictyol may inhibit CYP enzymes, which could be relevant in drug metabolism studies.[16][17][18]

  • Potential for hERG channel inhibition: Some flavonoids have been reported to interact with the hERG channel, which is a critical consideration in cardiac safety assessments.[19][20][21][22][23]

  • Assay-specific interference: As a compound with reductive potential, eriodictyol may directly reduce tetrazolium salts like MTT, leading to an overestimation of cell viability.[24][25]

Q3: How can I minimize the risk of misleading results due to off-target effects?

Several strategies can be employed:

  • Use the lowest effective concentration: Determine the optimal concentration of eriodictyol through dose-response experiments to minimize off-target effects.

  • Employ appropriate controls: Always include vehicle controls (e.g., DMSO) and consider using a positive control for the expected off-target effect if known.

  • Use multiple, mechanistically distinct assays: Corroborate findings from one assay with another. For example, confirm cytotoxicity from an MTT assay with a trypan blue exclusion assay or a real-time cell analysis system.

  • Utilize a panel of cell lines: Test eriodictyol on both target (e.g., cancer) and non-target (e.g., normal primary) cell lines to determine its selectivity index.

  • Consider pathway-specific inhibitors or activators: To confirm that the observed effect is mediated by the intended pathway, use known inhibitors or activators of that pathway in conjunction with eriodictyol.[2][6]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results between experiments.
Possible Cause Troubleshooting Steps
Eriodictyol Solubility Issues Eriodictyol has poor aqueous solubility. Ensure it is fully dissolved in the stock solution (typically DMSO). Gentle warming or sonication may be necessary. Vortex the stock solution before each use. Visually inspect for precipitation when diluting in culture media.[26][27][28]
Cell Culture Variability Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency. Regularly test for mycoplasma contamination.[26]
pH Fluctuation in Media The addition of a dissolved compound can sometimes alter the pH of the culture medium. Check the pH after adding eriodictyol and adjust if necessary with a cell culture-compatible buffer.[26]
Problem 2: High background or suspected false positives in MTT or similar tetrazolium-based viability assays.
Possible Cause Troubleshooting Steps
Direct Reduction of MTT by Eriodictyol Eriodictyol, as an antioxidant flavonoid, can directly reduce MTT to formazan (B1609692), leading to an overestimation of cell viability.[24][25]
1. Perform a cell-free control: Incubate eriodictyol at various concentrations with MTT in cell culture medium without cells. A color change indicates direct reduction.
2. Wash cells before adding MTT: After the treatment period with eriodictyol, gently wash the cells with PBS before adding the MTT reagent to remove any remaining compound.[25]
3. Use an alternative viability assay: Employ an assay with a different mechanism, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a real-time impedance-based assay.[24]
Precipitation of Eriodictyol Precipitated eriodictyol in the wells can scatter light and interfere with absorbance readings.[26]
1. Visually inspect wells: Before and after adding the assay reagent, check for any precipitate using a microscope.
2. Determine solubility limit: Measure the solubility of eriodictyol in your specific cell culture medium to avoid using concentrations that are prone to precipitation.[27]
Problem 3: Unexpected cytotoxicity in non-target "control" cell lines.
Possible Cause Troubleshooting Steps
High Concentration of Eriodictyol Even with a good selectivity index, high concentrations of eriodictyol can be toxic to normal cells.[1][11]
1. Perform a full dose-response curve: Determine the IC50 values for both your target and non-target cell lines.
2. Calculate the Selectivity Index (SI): SI = IC50 (non-target cells) / IC50 (target cells). A higher SI indicates greater selectivity.[1]
3. Work within the therapeutic window: Choose concentrations for your mechanistic studies that are effective against target cells but have minimal impact on non-target cells.
Off-Target Pathway Modulation Eriodictyol may be interacting with a pathway that is critical for the survival of the specific non-target cell line being used.
1. Review the literature: Investigate the known signaling pathways that are essential for your control cell line and see if there is any overlap with the known targets of eriodictyol.
2. Use pathway-specific assays: If an off-target pathway is suspected, use reporter assays or western blotting to assess the activity of key proteins in that pathway in the presence of eriodictyol.

Quantitative Data Summary

Table 1: IC50 Values of Eriodictyol in Various Cancer and Non-Cancerous Cell Lines

Cell LineCell TypeAssayIncubation Time (h)IC50 (µM)Reference
A549Human Lung CancerMTT4850[1][11]
FR2Non-cancerous FibroblastsMTT4895[1][11]
U87MGHuman GliomaCCK-84885.3[2]
CHG-5Human GliomaCCK-84892.6[2]
SK-RC-45Human Kidney CancerMTT7253.75[29]
HeLaHuman Cervical CancerMTT72107.5[29]
HCT-116Human Colon CancerMTT72105[29]
MCF-7Human Breast CancerMTT7275[29]
4T1Murine Breast CancerMTT7275[29]
CT-26Murine Colon CancerMTT7247.5[29]
RencaMurine Kidney CancerMTT72145[29]
NKENormal Human Kidney EpithelialMTT72>200[29]
WI-38Normal Human Lung FibroblastMTT72>200[29]
AGSHuman Gastric CancerNot SpecifiedNot Specified19.64[18]
HepG2Human Liver CancerNot SpecifiedNot Specified37.72[18]

Table 2: Off-Target Interaction Data for Eriodictyol

TargetAssayEffectPotencyReference
TRPV1 Receptor[3H]-Resiniferatoxin BindingAntagonistIC50 = 47 nM[12][15]
TRPV1 ReceptorCapsaicin-mediated Calcium InfluxInhibitionIC50 = 44 nM[12][15]
CYP2E1Microsomal BiotransformationInhibition~80% inhibition[17]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 2 x 10⁴ cells/well and incubate for 24 hours.

  • Eriodictyol Treatment: Prepare serial dilutions of eriodictyol (e.g., 0-100 µM) in complete culture medium. Replace the existing medium with 100 µL of the eriodictyol dilutions. Include a vehicle control (e.g., DMSO at the same final concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 560 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight. Treat with various concentrations of eriodictyol (e.g., 0, 25, 50, 100 µM) for 48 hours.[1]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300-670 x g for 5 minutes.[20][30]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).[30]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[30]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained and single-stained controls for proper compensation and gating.[30] Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[31][32][33]

Visualizations

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Assays cluster_pathway Phase 3: Pathway Analysis cluster_off_target Phase 4: Off-Target Validation A Dose-Response Cytotoxicity Assay (e.g., MTT, SRB) B Determine IC50 on Target Cancer Cells A->B Data for C Determine IC50 on Non-Target Normal Cells A->C Data for K Cell-free Assay Controls (e.g., Eriodictyol + MTT) A->K D Calculate Selectivity Index (SI) B->D C->D E Apoptosis Assays (Flow Cytometry, Western Blot) D->E If SI is favorable F Cell Cycle Analysis (Flow Cytometry) D->F If SI is favorable G Clonogenic/Colony Formation Assay D->G If SI is favorable L Off-Target Screening (e.g., CYP450, hERG, TRPV1 assays) D->L H Western Blot for Key Pathway Proteins (PI3K/Akt, Nrf2/HO-1) E->H F->H I Reporter Gene Assays (e.g., NF-κB, ARE) H->I J Use of Pathway Inhibitors/Activators I->J

Caption: Experimental workflow for characterizing eriodictyol's effects.

pi3k_nrf2_pathways cluster_pi3k PI3K/Akt/NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway PI3K PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB IkB->NFkB sequesters in cytoplasm Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Inflammation Inflammation & Cell Survival Nucleus_NFkB->Inflammation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nucleus_Nrf2 Nrf2 (in Nucleus) Nrf2->Nucleus_Nrf2 ARE ARE Nucleus_Nrf2->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Eriodictyol Eriodictyol Eriodictyol->PI3K Eriodictyol->Keap1

Caption: Key signaling pathways modulated by Eriodictyol.

References

Technical Support Center: Optimizing Eriodictyol Analysis with HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Eriodictyol High-Performance Liquid Chromatography (HPLC) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting and refining your HPLC methods for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for Eriodictyol analysis on a C18 column?

A good starting point for reversed-phase HPLC analysis of Eriodictyol is a gradient elution using acidified water as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as mobile phase B.[1] The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, helps to suppress the ionization of the phenolic hydroxyl groups on Eriodictyol, resulting in sharper, more symmetrical peaks.[1]

Q2: My Eriodictyol peak is tailing. How can I improve the peak shape?

Peak tailing is a common issue in flavonoid analysis and can often be addressed by adjusting the mobile phase. Here are some common causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar hydroxyl groups of Eriodictyol, causing tailing.

    • Solution: Ensure your mobile phase is sufficiently acidic (pH 2-4) by adding 0.1% formic or acetic acid. This suppresses the ionization of silanol groups. Using an end-capped C18 column can also minimize these interactions.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.

    • Solution: Try diluting your sample or reducing the injection volume.[1]

  • Metal Chelation: Eriodictyol's catechol structure can chelate with metal ions in the HPLC system (e.g., from stainless steel components), leading to peak tailing.

    • Solution: Adding a small amount of a chelating agent like EDTA to the mobile phase can help mitigate this issue.

Q3: I am seeing poor resolution between my Eriodictyol peak and other components in my sample. What mobile phase adjustments can I make?

Poor resolution can often be improved by optimizing the mobile phase composition and gradient.

  • Change the Organic Solvent: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of your separation and may resolve co-eluting peaks. Acetonitrile often provides better resolution for polar compounds.[1]

  • Adjust the Gradient: A steep gradient may not provide enough time for separation. Try using a shallower, more gradual gradient to improve resolution.[1]

  • Modify the Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of interfering compounds, altering their retention time and potentially improving separation from Eriodictyol.

Q4: My baseline is noisy and drifting. What are the likely causes related to the mobile phase?

A noisy or drifting baseline can interfere with the accurate detection and quantification of peaks.

  • Improperly Mixed or Degassed Mobile Phase: Ensure your mobile phase components are thoroughly mixed and degassed before use. Air bubbles in the system are a common cause of baseline noise.

  • Contaminated Solvents: Use high-purity, HPLC-grade solvents to prepare your mobile phase. Contaminants can cause baseline drift, especially during gradient elution.

  • Buffer Precipitation: If you are using a buffer, ensure it is completely dissolved and that the organic solvent concentration in your gradient does not cause it to precipitate.

Troubleshooting Guides: Adjusting the Mobile Phase for Better Eriodictyol HPLC Results

This section provides a systematic approach to troubleshooting common HPLC issues encountered during Eriodictyol analysis by adjusting the mobile phase.

Problem 1: Peak Tailing

Symptoms: The peak for Eriodictyol is asymmetrical, with a drawn-out tail.

Potential Cause Mobile Phase Adjustment Strategy Expected Outcome
Secondary interactions with silanol groups Decrease the pH of the aqueous mobile phase (A) by adding 0.1% formic acid or acetic acid.Sharper, more symmetrical peaks due to suppression of silanol ionization.[1]
Sub-optimal organic solvent Switch the organic mobile phase (B) from methanol to acetonitrile, or vice versa.Altered selectivity may improve peak shape.
Inadequate buffer concentration If using a buffer, ensure the concentration is sufficient (typically 10-25 mM) to maintain a stable pH.Consistent peak shape and retention time.
Problem 2: Peak Fronting

Symptoms: The peak for Eriodictyol is asymmetrical, with a leading edge that is broader than the trailing edge.

Potential Cause Mobile Phase Adjustment Strategy Expected Outcome
Sample solvent stronger than mobile phase Dissolve the sample in the initial mobile phase composition or a weaker solvent.Improved peak symmetry.
High sample concentration Dilute the sample.Symmetrical peak shape.
Problem 3: Poor Resolution

Symptoms: The Eriodictyol peak is not baseline-separated from adjacent peaks.

Potential Cause Mobile Phase Adjustment Strategy Expected Outcome
Inadequate separation power Change the organic solvent (e.g., from methanol to acetonitrile) to alter selectivity.[1]Improved separation between Eriodictyol and co-eluting peaks.
Gradient is too steep Decrease the gradient slope (e.g., make the change in organic solvent percentage over a longer time).[1]Increased retention time and better separation of closely eluting compounds.
Isocratic elution not optimal Switch to a gradient elution method.Better separation of compounds with a wider range of polarities.
Problem 4: Inconsistent Retention Times

Symptoms: The retention time for the Eriodictyol peak varies between injections.

Potential Cause Mobile Phase Adjustment Strategy Expected Outcome
Inconsistent mobile phase preparation Prepare fresh mobile phase for each run and ensure accurate and consistent measurements of all components.Reproducible retention times.
Mobile phase degradation Prepare fresh mobile phase daily.Stable retention times.
Insufficient column equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.Consistent retention times from the start of the sequence.

Experimental Protocols

The following is a representative experimental protocol for the HPLC analysis of flavonoids, which can be adapted for Eriodictyol.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

  • Eriodictyol reference standard

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 5% to 80% B over 30 minutes, followed by a wash and re-equilibration step.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 288 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the Eriodictyol reference standard in methanol to prepare a stock solution of known concentration.

  • Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of working standards for calibration.

  • Sample Preparation: The sample preparation method will depend on the matrix. A common method for plant extracts involves extraction with a suitable solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting Workflow for Eriodictyol HPLC Mobile Phase Adjustment

G cluster_tailing Peak Tailing cluster_resolution Poor Resolution start Identify HPLC Issue (e.g., Peak Tailing, Poor Resolution) check_tailing Peak Tailing Detected start->check_tailing Peak Tailing check_resolution Poor Resolution Detected start->check_resolution Poor Resolution check_ph Is Mobile Phase pH Acidic (2-4)? adjust_ph Adjust Mobile Phase A with 0.1% Formic Acid check_ph->adjust_ph No check_solvent Try a Different Organic Solvent (Methanol vs. Acetonitrile) check_ph->check_solvent Yes tailing_resolved Peak Shape Improved adjust_ph->tailing_resolved check_solvent->tailing_resolved check_gradient Is the Gradient Too Steep? adjust_gradient Decrease Gradient Slope (Slower Increase in %B) check_gradient->adjust_gradient Yes change_organic_solvent Switch Organic Solvent (Methanol vs. Acetonitrile) check_gradient->change_organic_solvent No resolution_improved Resolution Improved adjust_gradient->resolution_improved change_organic_solvent->resolution_improved check_tailing->check_ph check_resolution->check_gradient

Caption: A logical workflow for troubleshooting common HPLC issues in Eriodictyol analysis.

References

Technical Support Center: Enhancing Eriodictyol Absorption with Cyclodextrin Complexation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the absorption of the flavonoid Eriodictyol through cyclodextrin (B1172386) complexation.

Data Presentation: Quantitative Analysis of Flavonoid-Cyclodextrin Complexes

Due to the limited availability of specific quantitative data for Eriodictyol, the following tables present data for the structurally similar flavonoid, Naringenin, and the Eriodictyol glycoside, Eriocitrin (B1671051), to serve as a representative example of the expected enhancements.

Table 1: Solubility Enhancement of Flavonoids with Cyclodextrins

FlavonoidCyclodextrin (CD)Molar Ratio (Flavonoid:CD)Solubility Enhancement (-fold)Reference
Naringeninβ-Cyclodextrin (β-CD)-132[1]
Naringeninmethyl-β-Cyclodextrin (mβ-CD)-526[1]
NaringeninHydroxypropyl-β-Cyclodextrin (HP-β-CD)1:1290[2]
Naringinβ-Cyclodextrin (β-CD)1:115[3]

Table 2: In Vitro Permeability of Naringenin-HP-β-CD Complex across Caco-2 Cell Monolayers

CompoundConcentrationTransport Enhancement (-fold)Reference
Naringenin-HP-β-CD11 mM Naringenin, 45 mM HP-β-CD11[1]

Table 3: Pharmacokinetic Parameters of Naringenin and Naringenin-HP-β-CD Complex in Rats (Oral Administration of 20 mg/kg Naringenin)

ParameterNaringeninNaringenin-HP-β-CD ComplexEnhancement (-fold)Reference
Cmax (µg/mL) --14.6[1]
AUC0-10h (µg·h/mL) --7.4[1]

Experimental Protocols

1. Preparation of Eriodictyol-Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This protocol is adapted from a general method for flavonoid-cyclodextrin complexation.

  • Materials: Eriodictyol, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Deionized Water.

  • Procedure:

    • Dissolve HP-β-CD in deionized water to create a solution of the desired concentration.

    • Add Eriodictyol to the HP-β-CD solution in a 1:1 molar ratio.

    • Stir the mixture at room temperature for 24-48 hours, protected from light.

    • Filter the solution through a 0.45 µm membrane filter to remove any un-dissolved Eriodictyol.

    • Freeze the resulting solution at -80°C.

    • Lyophilize the frozen solution for 24-48 hours to obtain a dry powder of the Eriodictyol-HP-β-CD inclusion complex.

2. Phase Solubility Study

This study determines the stoichiometry and stability constant of the complex.

  • Materials: Eriodictyol, Cyclodextrin (e.g., β-CD, HP-β-CD), Buffer solution (e.g., phosphate (B84403) buffer at a relevant pH).

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.

    • Add an excess amount of Eriodictyol to each cyclodextrin solution.

    • Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • Filter the suspensions to remove the excess, un-dissolved Eriodictyol.

    • Determine the concentration of dissolved Eriodictyol in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the concentration of dissolved Eriodictyol against the concentration of the cyclodextrin to generate a phase solubility diagram. The stoichiometry and stability constant (Ks) can be calculated from the slope of this diagram.[4][5]

3. In Vitro Dissolution Study

This study evaluates the dissolution rate of the complex compared to the free drug.

  • Materials: Eriodictyol, Eriodictyol-CD complex, Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid).

  • Procedure:

    • Place a known amount of Eriodictyol or the Eriodictyol-CD complex into a dissolution apparatus (e.g., USP Paddle Apparatus).

    • Add the pre-warmed dissolution medium.

    • Stir at a constant speed and maintain a constant temperature (e.g., 37°C).

    • Withdraw samples at predetermined time intervals.

    • Analyze the concentration of dissolved Eriodictyol in each sample using a suitable analytical method.

    • Plot the cumulative percentage of drug dissolved against time to compare the dissolution profiles.

Visualizations

experimental_workflow cluster_prep Complex Preparation cluster_char Characterization cluster_eval Evaluation prep1 Dissolve CD in Water prep2 Add Eriodictyol (1:1 molar ratio) prep1->prep2 prep3 Stir (24-48h) prep2->prep3 prep4 Filter prep3->prep4 prep5 Freeze-Dry prep4->prep5 prep_out Eriodictyol-CD Complex Powder prep5->prep_out char1 Phase Solubility Study prep_out->char1 char2 FTIR Spectroscopy prep_out->char2 char3 Differential Scanning Calorimetry (DSC) prep_out->char3 char4 In Vitro Dissolution prep_out->char4 eval1 In Vitro Permeability (e.g., Caco-2) char1->eval1 eval2 In Vivo Bioavailability (Animal Model) char4->eval2

Caption: Experimental workflow for preparation, characterization, and evaluation of Eriodictyol-CD complexes.

complexation_mechanism cluster_system Aqueous Environment cluster_properties Resulting Properties E Eriodictyol (Hydrophobic) Complex Eriodictyol-CD Inclusion Complex (Water Soluble) E->Complex Inclusion CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Encapsulation prop1 Increased Aqueous Solubility Complex->prop1 prop2 Enhanced Dissolution Rate Complex->prop2 prop3 Improved Bioavailability Complex->prop3

Caption: Mechanism of Eriodictyol-Cyclodextrin complexation and its impact on physicochemical properties.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Low encapsulation efficiency. - Inappropriate molar ratio of Eriodictyol to cyclodextrin.- Insufficient stirring time or temperature for complexation.- Poor choice of cyclodextrin type for Eriodictyol.- Eriodictyol degradation during the process.- Optimize the molar ratio (e.g., try 1:2 or 2:1 Eriodictyol:CD).- Increase stirring time (up to 72 hours) or slightly elevate the temperature (e.g., to 40°C).- Screen different cyclodextrin derivatives (e.g., β-CD, HP-β-CD, methyl-β-CD).- Protect the mixture from light and use an inert atmosphere if necessary.
Precipitation of the complex from the solution. - The concentration of the complex has exceeded its solubility limit.- The chosen cyclodextrin forms a less soluble complex.- Dilute the solution.- Use a more soluble cyclodextrin derivative like HP-β-CD.[6]
Inconclusive results from characterization techniques (FTIR, DSC). - Incomplete complex formation, resulting in a physical mixture.- The interaction between Eriodextyol and the cyclodextrin is weak.- Instrument sensitivity is not optimal.- Try a different preparation method (e.g., kneading or co-precipitation).- Ensure complete removal of uncomplexed material before analysis.- Optimize instrument parameters and ensure proper sample preparation.
No significant improvement in dissolution rate. - Incomplete inclusion of Eriodictyol within the cyclodextrin cavity.- The complex is not fully amorphous.- Aggregation of the complex nanoparticles.- Confirm complex formation using multiple characterization techniques (FTIR, DSC, XRD).- Use a preparation method that favors amorphization, such as freeze-drying.- Analyze particle size and zeta potential to assess aggregation and optimize the formulation to prevent it.
Variability in in vivo bioavailability results. - Differences in the gastrointestinal environment of the animal models.- Instability of the complex in the gastrointestinal tract.- Rapid dissociation of the complex before absorption.- Standardize the experimental conditions for the animal studies (e.g., fasting state).- Evaluate the stability of the complex in simulated gastric and intestinal fluids.- Select a cyclodextrin that forms a more stable complex with Eriodictyol.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which cyclodextrin complexation enhances Eriodictyol absorption?

The primary mechanism is the formation of an inclusion complex where the hydrophobic Eriodictyol molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.[7] This complex has a hydrophilic exterior, which significantly increases the aqueous solubility and dissolution rate of Eriodictyol in the gastrointestinal tract, leading to a higher concentration gradient for absorption across the intestinal epithelium.[1][2]

2. Which type of cyclodextrin is most suitable for Eriodictyol?

While β-cyclodextrin can form complexes with flavonoids, its derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methylated-β-cyclodextrins (m-β-CD), often exhibit superior performance due to their higher aqueous solubility and enhanced ability to form stable complexes.[1][2] The choice of cyclodextrin should be optimized based on experimental phase solubility studies.

3. What is the typical stoichiometry of an Eriodictyol-cyclodextrin complex?

For most flavonoids, a 1:1 molar ratio of the guest (Eriodictyol) to the host (cyclodextrin) is the most common stoichiometry for the inclusion complex.[3][4] However, this should be experimentally verified using a phase solubility study.

4. What are the key analytical techniques to confirm the formation of an Eriodictyol-cyclodextrin inclusion complex?

Several techniques are used in combination to confirm complex formation:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the characteristic vibrational bands of Eriodictyol upon complexation indicate its inclusion within the cyclodextrin cavity.

  • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting endotherm of Eriodictyol in the thermogram of the complex suggests the formation of an amorphous inclusion complex.[8]

  • X-ray Diffractometry (XRD): A change from a crystalline pattern for the pure components to a more amorphous or different crystalline pattern for the complex is indicative of inclusion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of both Eriodictyol and the inner cavity of the cyclodextrin provide strong evidence of complex formation and can elucidate the geometry of the inclusion.[9]

5. Can cyclodextrin complexation affect the biological activity of Eriodictyol?

Generally, cyclodextrin complexation is not expected to alter the intrinsic biological activity of Eriodictyol, as the complexation is a reversible process. The primary goal is to improve its delivery to the site of action. However, by increasing its bioavailability, the overall in vivo efficacy of Eriodictyol can be significantly enhanced.[1]

6. Are there any potential safety concerns with the use of cyclodextrins?

Natural cyclodextrins and their common derivatives, such as HP-β-CD, are generally considered safe and are used in various pharmaceutical formulations. However, the safety profile can depend on the type of cyclodextrin, the route of administration, and the dose. It is essential to consult regulatory guidelines and conduct appropriate toxicological studies for any new formulation.

7. Does cyclodextrin complexation influence cellular uptake pathways?

While the primary enhancement is due to increased solubility, some studies suggest that cyclodextrins may also influence cellular uptake mechanisms. For instance, they may interact with cell membranes and potentially modulate the activity of efflux transporters, although the exact signaling pathways are still under investigation. Studies with Caco-2 cells, a model for the intestinal barrier, have shown that cyclodextrin complexes can enhance the transport of flavonoids across the cell monolayer.[1][10]

References

Validation & Comparative

Eriodictyol vs. Hesperetin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antioxidant properties of two prominent flavonoids, eriodictyol (B191197) and hesperetin (B1673127). The information presented is supported by experimental data from in vitro assays and an exploration of their underlying molecular mechanisms of action, with a focus on the Nrf2 signaling pathway.

Quantitative Antioxidant Activity

The following table summarizes the in vitro antioxidant activity of eriodictyol and hesperetin, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

CompoundAssayIC50 (µM)Reference
Eriodictyol DPPH19.9 ± 0.3[1]
ABTSData not available
Hesperetin DPPH525.18 ± 1.02[2]
ABTS489.01 ± 0.09[2]

Note: The provided IC50 values are from different studies and should be interpreted with caution due to potential variations in experimental conditions. While a direct IC50 value for eriodictyol in the ABTS assay was not available in the reviewed literature, several studies confirm its significant ABTS radical scavenging activity.

Mechanism of Action: Nrf2 Signaling Pathway

Both eriodictyol and hesperetin exert a significant portion of their antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like eriodictyol and hesperetin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and translation. This results in an enhanced cellular antioxidant defense system.

Nrf2_Signaling_Pathway Nrf2_free Nrf2_free Nrf2_nuc Nrf2_nuc Nrf2_free->Nrf2_nuc Translocation Eriodictyol Eriodictyol Hesperetin Hesperetin ROS ROS

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Workflow:

DPPH_Workflow prep Prepare DPPH Solution (in methanol) mix Mix DPPH Solution with Test Compound prep->mix sample_prep Prepare Test Compound Solutions (various concentrations) sample_prep->mix incubate Incubate in the Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Detailed Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.

  • Sample Preparation: Eriodictyol and hesperetin are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions, which are then serially diluted to obtain a range of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the test compounds. A control is prepared with the solvent and DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to quench the blue-green ABTS radical cation (ABTS•+), converting it to its colorless neutral form.

Workflow:

ABTS_Workflow prep Generate ABTS•+ (ABTS + Potassium Persulfate) mix Mix ABTS•+ Solution with Test Compound prep->mix sample_prep Prepare Test Compound Solutions (various concentrations) sample_prep->mix incubate Incubate (e.g., 6 minutes) mix->incubate measure Measure Absorbance (at ~734 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Detailed Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. The solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of ~0.7 at 734 nm.

  • Sample Preparation: Eriodictyol and hesperetin are dissolved in a suitable solvent to prepare stock solutions, which are then serially diluted.

  • Reaction Mixture: A fixed volume of the ABTS•+ solution is added to each concentration of the test compounds. A control is prepared with the solvent and ABTS•+ solution.

  • Incubation: The reaction mixtures are incubated at room temperature for a specified period (typically 6 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at approximately 734 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

References

Eriodictyol's Neuroprotective Effects in Alzheimer's Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Eriodictyol with other potential therapeutic agents in established mouse models of Alzheimer's disease (AD). The data presented is compiled from preclinical studies and aims to offer an objective overview to inform further research and drug development efforts.

Executive Summary

Eriodictyol, a natural flavonoid, has demonstrated significant neuroprotective potential in preclinical models of Alzheimer's disease. In both transgenic (APP/PS1) and amyloid-beta (Aβ) induced mouse models, Eriodictyol has been shown to ameliorate cognitive deficits, reduce Aβ plaque burden, and decrease tau hyperphosphorylation. Its mechanisms of action are multifaceted, involving the inhibition of ferroptosis through the VDR/Nrf2/HO-1 signaling pathway and the suppression of neuroinflammation via modulation of the NLRP3 inflammasome. When compared with its structural analog Homoeriodictyol and the established AD drug Donepezil, Eriodictyol shows comparable efficacy in improving cognitive function. Furthermore, its performance against other natural compounds like Resveratrol and Curcumin, assessed through indirect comparison in similar animal models, suggests it is a promising candidate for further investigation.

Comparative Performance Data

The following tables summarize the quantitative data from studies evaluating Eriodictyol and comparator compounds in Alzheimer's mouse models.

Table 1: Effects on Cognitive Function in Alzheimer's Mouse Models

CompoundMouse ModelBehavioral TestKey Findings
Eriodictyol APP/PS1Morris Water Maze, Y-MazeSignificantly improved learning and memory deficits.[1][2][3]
Aβ25-35 inducedY-Maze, New Object RecognitionImproved memory impairment and cognitive dysfunction.[4]
Homoeriodictyol Aβ25-35 inducedY-Maze, New Object RecognitionImproved memory impairment and cognitive dysfunction.[4]
Donepezil APP/PS1Morris Water Maze, Novel Object RecognitionSignificantly improved learning and memory deficits.[5][6][7][8][9]
Aβ25-35 inducedY-Maze, New Object RecognitionImproved memory impairment.[4]
Resveratrol APP/PS1 (Tg6799)Y-Maze, Morris Water MazeImproved spatial working memory and rescued spatial memory deficits.[10]
Curcumin APP/PS1Not specified in abstractsImproved cognitive function.[11][12]

Table 2: Effects on Alzheimer's Disease Neuropathology

CompoundMouse ModelNeuropathological MarkerKey Findings
Eriodictyol APP/PS1Aβ aggregation, p-TauMarkedly reduced Aβ aggregation and p-Tau levels in the cortex and hippocampus.[1][2][3]
Aβ25-35 inducedAβ levels, p-TauReduced the amount of amyloid and p-Tau in the brain.[4]
Homoeriodictyol Aβ25-35 inducedAβ levels, p-TauReduced the amount of amyloid and p-Tau in the brain.[4]
Donepezil APP/PS1Aβ plaques, Aβ40/42 levelsReduced congophilic amyloid plaques and decreased insoluble Aβ40/Aβ42 levels.[5][6]
Resveratrol APP/PS1 (Tg6799)Amyloid plaques, Aβ42 levelsReduced amyloid plaque formation and Aβ42 levels.[10]
Curcumin APP/PS1p-Tau, Aβ accumulationDecreased hyperphosphorylation of Tau and inhibited Aβ accumulation.[13][14][15][16][17][18]

Table 3: Effects on Mechanistic Pathways

CompoundMouse ModelKey Pathway/MechanismKey Findings
Eriodictyol APP/PS1Ferroptosis (VDR/Nrf2/HO-1)Inhibited ferroptosis by activating the VDR-mediated Nrf2/HO-1 signaling pathway.[1][2]
Aβ25-35 inducedNeuroinflammation (NLRP3 inflammasome)Inhibited NLRP3 inflammasome activation.[4]
Homoeriodictyol Aβ25-35 inducedNeuroinflammation (NLRP3 inflammasome)Inhibited NLRP3 inflammasome activation.[4]
Donepezil APP/PS1Neuroinflammation (Microglial activation)Inhibited microglial activation and the release of proinflammatory cytokines.[5][7][9]
Resveratrol APP/PS1SIRT1/AMPK, NeuroinflammationIncreased activation of SIRT1 and AMPK pathways; reduced microglial activation.[10][19][20][21]
Curcumin APP/PS1Caveolin-1/GSK-3β, Akt/GSK-3βReduced tau hyperphosphorylation by inhibiting the Caveolin-1/GSK-3β pathway.[13][14][15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Behavioral Analyses

1. Morris Water Maze (MWM) The MWM is used to assess spatial learning and memory. The apparatus consists of a circular pool filled with opaque water. A hidden platform is submerged beneath the water's surface.

  • Acquisition Phase: Mice are trained over several consecutive days to find the hidden platform from different starting positions. The time taken to reach the platform (escape latency) is recorded.

  • Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim freely for a set duration. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[1][8][13][15][19]

2. Y-Maze Test The Y-maze is used to evaluate short-term spatial working memory. The maze consists of three identical arms.

  • Spontaneous Alternation: A mouse is placed in one arm and allowed to explore the maze freely for a defined period. The sequence of arm entries is recorded. Spontaneous alternation is defined as successive entries into the three different arms and is a measure of spatial working memory.[3][4][6][16][21]

Neuropathological Analyses

1. Congo Red Staining for Amyloid Plaques Congo red is a dye that binds to the β-sheet structure of amyloid fibrils, allowing for the visualization of dense-core plaques.

  • Procedure: Brain sections are deparaffinized and rehydrated. The sections are then incubated in a Congo red solution, followed by differentiation in an alkaline alcohol solution. Stained plaques appear red under bright-field microscopy and exhibit apple-green birefringence under polarized light.[10][11][20][22][23]

2. Immunohistochemistry (IHC) for Phosphorylated Tau (p-Tau) IHC is used to detect the presence and localization of specific proteins in tissue sections using antibodies.

  • Procedure: Brain sections are incubated with a primary antibody specific for a phosphorylated epitope of the tau protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. The resulting signal allows for the visualization and quantification of p-Tau pathology.[17][24][25][26][27][28]

3. Western Blot for Aβ and p-Tau Western blotting is used to detect and quantify specific proteins in a tissue homogenate.

  • Procedure: Brain tissue is homogenized, and proteins are separated by size using gel electrophoresis. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies against Aβ and p-Tau. A secondary antibody linked to a detection system is used to visualize and quantify the protein bands.[12][18][25][29][30]

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ40 and Aβ42 ELISA is a highly sensitive method for quantifying the levels of soluble and insoluble Aβ peptides.

  • Procedure: Brain homogenates are added to microplate wells coated with a capture antibody specific for Aβ40 or Aβ42. A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable color change. The intensity of the color is proportional to the amount of Aβ present.[14][31][32][33][34]

Mechanistic Analyses

1. Oxidative Stress Markers The levels of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) are measured to assess oxidative stress.

  • Procedure: Commercially available assay kits are typically used to measure the levels of these markers in brain homogenates according to the manufacturer's instructions.[35][36][37][38][39]

2. Ferroptosis Markers The expression of key proteins involved in ferroptosis, such as glutathione peroxidase 4 (GPX4), and the levels of iron are measured.

  • Procedure: Western blotting is used to determine the protein levels of GPX4. Iron levels can be measured using commercially available iron assay kits.[36][40][41][42]

3. NLRP3 Inflammasome Activation The activation of the NLRP3 inflammasome is assessed by measuring the levels of its components and downstream effectors.

  • Procedure: Western blotting is used to measure the protein levels of NLRP3, ASC, and cleaved caspase-1 in brain tissue lysates.[2][5][7][9][43]

4. VDR/Nrf2/HO-1 Signaling Pathway Analysis The activation of this pathway is determined by measuring the expression of its key protein components.

  • Procedure: Western blotting is performed to quantify the protein levels of Vitamin D Receptor (VDR), nuclear factor erythroid 2-related factor 2 (Nrf2), and heme oxygenase-1 (HO-1) in brain homogenates.[30]

Visualizations

Experimental Workflow

experimental_workflow cluster_model Alzheimer's Mouse Model cluster_treatment Treatment Groups cluster_assessment Assessment APP_PS1 APP/PS1 Transgenic Eriodictyol Eriodictyol APP_PS1->Eriodictyol Comparator Comparator Compound APP_PS1->Comparator Vehicle Vehicle Control APP_PS1->Vehicle Abeta Aβ25-35 Injection Abeta->Eriodictyol Abeta->Comparator Abeta->Vehicle Behavior Behavioral Tests (MWM, Y-Maze) Eriodictyol->Behavior Comparator->Behavior Vehicle->Behavior Pathology Neuropathology (Congo Red, IHC, ELISA) Behavior->Pathology Mechanism Mechanistic Studies (Western Blot, Assays) Pathology->Mechanism

Caption: General experimental workflow for evaluating neuroprotective compounds in Alzheimer's mouse models.

Signaling Pathways

Eriodictyol's Neuroprotective Mechanisms

eriodictyol_pathway Eriodictyol Eriodictyol VDR VDR Eriodictyol->VDR activates NLRP3 NLRP3 Inflammasome Eriodictyol->NLRP3 inhibits Nrf2 Nrf2 VDR->Nrf2 activates HO1 HO-1 Nrf2->HO1 upregulates Ferroptosis Ferroptosis HO1->Ferroptosis inhibits Neuroprotection Neuroprotection Ferroptosis->Neuroprotection Neuroinflammation Neuroinflammation NLRP3->Neuroinflammation Neuroinflammation->Neuroprotection

Caption: Eriodictyol's dual mechanism of inhibiting ferroptosis and neuroinflammation.

Comparator Compounds' Signaling Pathways

comparator_pathways cluster_resveratrol Resveratrol cluster_curcumin Curcumin Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates AMPK AMPK Resveratrol->AMPK activates Res_Neuroprotection Neuroprotection SIRT1->Res_Neuroprotection AMPK->Res_Neuroprotection Curcumin Curcumin Caveolin1 Caveolin-1 Curcumin->Caveolin1 inhibits GSK3b GSK-3β Caveolin1->GSK3b inhibits pTau Tau Hyperphosphorylation GSK3b->pTau Cur_Neuroprotection Neuroprotection pTau->Cur_Neuroprotection

Caption: Signaling pathways modulated by Resveratrol and Curcumin in Alzheimer's models.

References

Eriodictyol's Efficacy in Breast Cancer: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing in-vitro studies reveals the differential efficacy of Eriodictyol, a natural flavonoid, in inhibiting the proliferation and inducing apoptosis in various breast cancer cell lines. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of Eriodictyol's performance, focusing on the widely studied MCF-7 and MDA-MB-231 cell lines, and highlights the underlying molecular mechanisms.

Comparative Efficacy of Eriodictyol

Eriodictyol has demonstrated notable anti-cancer properties, with its effectiveness varying among different breast cancer cell lines. This variation is likely attributable to the distinct molecular and genetic profiles of these cells.

Cell Viability Inhibition

Data indicates that Eriodictyol reduces the viability of both MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cells. However, the extent of this inhibition appears to be cell line-dependent. One study demonstrated that after a 48-hour treatment, Eriodictyol at a concentration of 30 µM reduced the viability of MCF-7 cells to approximately 60% of the control group, while the viability of MDA-MB-231 cells was reduced to about 80% under the same conditions, suggesting a greater sensitivity of the MCF-7 cell line to this compound.

Cell LineTreatment Concentration (µM)Incubation Time (hours)Cell Viability (% of Control)Reference
MCF-7 3048~60%[1]
MDA-MB-231 3048~80%[1]

Table 1: Comparative Cell Viability in Breast Cancer Cell Lines Treated with Eriodictyol. This table summarizes the percentage of viable MCF-7 and MDA-MB-231 cells after 48-hour treatment with 30 µM Eriodictyol, as determined by MTT assay. Data is expressed as a percentage relative to untreated control cells.

Mechanism of Action: Apoptosis Induction and Pathway Inhibition

Eriodictyol's anti-cancer effects are largely attributed to its ability to induce programmed cell death (apoptosis) and to modulate key signaling pathways involved in cell survival and proliferation.

Induction of Apoptosis

Studies have consistently shown that Eriodictyol induces apoptosis in breast cancer cells in a dose-dependent manner.[2] This is a critical mechanism for eliminating cancerous cells. The pro-apoptotic effects of Eriodictyol are mediated through the regulation of key apoptotic proteins.

Inhibition of the PI3K/Akt Signaling Pathway

A significant body of evidence points to the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway as a primary mechanism of Eriodictyol's action in breast cancer cells.[2][3][4] This pathway is frequently hyperactivated in breast cancer and plays a crucial role in promoting cell survival, growth, and proliferation. By suppressing this pathway, Eriodictyol effectively hampers the cancer cells' ability to thrive.

Eriodictyol_Experimental_Workflow Experimental Workflow for Assessing Eriodictyol's Efficacy cluster_cell_culture Cell Culture cluster_assays Efficacy Assessment cluster_analysis Data Analysis start Breast Cancer Cell Lines (MCF-7, MDA-MB-231, etc.) culture Cell Seeding & Culture start->culture treatment Eriodictyol Treatment (Varying Concentrations & Durations) culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis western Western Blot (Protein Expression) treatment->western ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_analysis Protein Level Analysis (p-Akt, Akt, etc.) western->protein_analysis

Caption: Workflow for evaluating Eriodictyol's anti-cancer effects.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, the following are detailed methodologies for the key experiments cited in the analysis of Eriodictyol's efficacy.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Breast cancer cells (MCF-7, MDA-MB-231, etc.) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Eriodictyol (e.g., 0, 10, 20, 40, 80 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[5][6][7][8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of Eriodictyol for the desired time.

  • Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin.

  • Washing: The collected cells are washed twice with cold PBS.

  • Staining: Cells are resuspended in 1X binding buffer, and Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[9][10][11]

Eriodictyol_PI3K_Akt_Pathway Eriodictyol's Inhibition of the PI3K/Akt Signaling Pathway cluster_pathway PI3K/Akt Signaling Pathway cluster_effects Cellular Effects Eriodictyol Eriodictyol PI3K PI3K Eriodictyol->PI3K inhibits Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Downstream Downstream Effectors pAkt->Downstream Survival Cell Survival Downstream->Survival Proliferation Proliferation Downstream->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition

Caption: Eriodictyol inhibits the PI3K/Akt signaling cascade.

Western Blot Analysis for PI3K/Akt Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.

  • Protein Extraction: After treatment with Eriodictyol, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), and other proteins of interest.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.[12]

Conclusion

Eriodictyol exhibits promising anti-cancer activity against breast cancer cells, with evidence suggesting a more pronounced effect on the MCF-7 cell line compared to MDA-MB-231. Its mechanism of action involves the induction of apoptosis and the suppression of the critical PI3K/Akt survival pathway. Further research, including broader comparative studies across a more extensive panel of breast cancer cell lines and in vivo models, is warranted to fully elucidate its therapeutic potential and to identify the specific molecular determinants of its differential efficacy. The standardized protocols provided herein offer a foundation for such future investigations.

References

Eriodictyol vs. Quercetin: A Comparative Review of Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197) and quercetin (B1663063) are two prominent flavonoids found in a variety of fruits, vegetables, and medicinal plants. Both compounds have garnered significant scientific interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. While structurally similar, subtle differences in their chemical makeup can lead to variations in their biological efficacy and mechanisms of action. This guide provides a comprehensive comparison of the biological activities of eriodictyol and quercetin, supported by experimental data, detailed methodologies for key assays, and visual representations of the signaling pathways they modulate.

Comparative Analysis of Biological Activities

Antioxidant Activity

Both eriodictyol and quercetin are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress. Their antioxidant capacity is a cornerstone of their diverse health benefits.[1][2]

A study directly comparing the antioxidant efficacy of several flavonoids in cultured retinal cells found eriodictyol to be a more potent antioxidant than quercetin in inhibiting lipid peroxidation, as indicated by a lower IC50 value in the thiobarbituric acid reactive substances (TBARS) assay.[1] In a cell-free system assessing hydrogen peroxide scavenging activity, both eriodictyol and quercetin demonstrated comparable efficacy.[2]

Table 1: Comparative Antioxidant Activity (IC50 values)

CompoundAssayIC50 Value (µM)Source
EriodictyolTBARS (inhibition of lipid peroxidation)13.89 ± 0.66[1]
QuercetinTBARS (inhibition of lipid peroxidation)20.74 ± 0.64[1]
EriodictyolHydrogen Peroxide Scavenging0.73 ± 0.05[2]
QuercetinHydrogen Peroxide Scavenging0.75 ± 0.05[2]
QuercetinDPPH Radical Scavenging19.17[3]
Anti-inflammatory Activity

Eriodictyol and quercetin both exhibit significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

In a comparative study on luminol-dependent chemiluminescence of neutrophils, quercetin showed a slightly higher inhibitory activity (lower IC50) than eriodictyol. Another study reported that quercetin at a low concentration (1 µM) inhibited both TNF-α and IL-6 release in macrophages, while eriodictyol (approximate IC50 of 50 µM) only inhibited TNF-α release.[4]

Table 2: Comparative Anti-inflammatory Activity (IC50 values)

CompoundAssay/EffectIC50 Value (µM)Cell LineSource
EriodictyolInhibition of luminol-dependent chemiluminescence0.59 ± 0.06Neutrophils
QuercetinInhibition of luminol-dependent chemiluminescence0.39 ± 0.03Neutrophils
EriodictyolInhibition of TNF-α release~50RAW 264.7 macrophages[4][5]
QuercetinInhibition of TNF-α and IL-6 release1RAW 264.7 macrophages[4]
Anticancer Activity

Both flavonoids have demonstrated the ability to inhibit the proliferation of various cancer cell lines and induce apoptosis.

A study comparing the effects of several flavonoids on gastric cancer cells found that eriodictyol had a more potent inhibitory effect on cell viability than quercetin.[6] In contrast, another study on various cancer cell lines ranked quercetin as having a higher antiproliferative potency than eriodictyol.[7] This suggests that the relative anticancer activity of these flavonoids can be cell-type specific.

Table 3: Comparative Anticancer Activity (IC50 values)

CompoundCell LineIC50 Value (µM)Source
EriodictyolAGS (gastric cancer)19.64[8]
EriodictyolHCT116 (colorectal carcinoma)35.85[8]
EriodictyolHepG2 (liver cancer)37.72[8]
EriodictyolA549 (lung cancer)50[9]
EriodictyolTGBC11TKB (gallbladder cancer)6.2[7]
QuercetinTGBC11TKB (gallbladder cancer)5.9[7]
QuercetinHCT116 (colon carcinoma)5.79 (±0.13)[10]
QuercetinMDA-MB-231 (breast cancer)5.81 (±0.13)[10]
Neuroprotective Effects

Eriodictyol and quercetin have shown promise in protecting neurons from damage and have been studied for their potential in neurodegenerative diseases like Alzheimer's.[11][12][13][14][15]

Quercetin has been shown to inhibit oxidative neuronal cell injury with an estimated IC50 of 4-5 µg/ml.[16] While direct comparative studies with quantitative IC50 values for eriodictyol in the same models are limited, its neuroprotective mechanisms are known to involve the activation of the Nrf2/HO-1 pathway and inhibition of MAPK and NF-κB pathways.[11]

Signaling Pathways

Eriodictyol and quercetin exert their biological effects by modulating several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival.

PI3K/Akt Signaling Pathway

Both flavonoids are known to inhibit the PI3K/Akt pathway, which is often dysregulated in cancer.[17][18][19] Eriodictyol has been shown to effectively suppress gastric cancer cells by inhibiting this pathway.[17] Quercetin also demonstrates anticancer effects through the modulation of the PI3K/Akt/mTOR pathway.[18]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Eriodictyol Eriodictyol Eriodictyol->PI3K Quercetin Quercetin Quercetin->PI3K Quercetin->mTOR

PI3K/Akt signaling pathway inhibition.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of cellular processes that is modulated by both flavonoids. Quercetin has been shown to downregulate the phosphorylation of ERK1/2, p38, and JNK1/2.[20] Eriodictyol also exerts anti-inflammatory effects through the MAPK pathway.[11]

MAPK_Pathway Stimuli Stress / Mitogens MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors GeneExpression Inflammation, Proliferation, Apoptosis TranscriptionFactors->GeneExpression Eriodictyol Eriodictyol Eriodictyol->MAPK Quercetin Quercetin Quercetin->MAPK

MAPK signaling pathway modulation.
NF-κB Signaling Pathway

Both eriodictyol and quercetin are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[21][22] They can prevent the degradation of IκBα, thereby inhibiting the translocation of the p65 subunit to the nucleus.[21][22]

NFkB_Pathway cluster_0 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB degradation Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkBa NF-κB IκBα GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression Eriodictyol Eriodictyol Eriodictyol->IKK Quercetin Quercetin Quercetin->IKK

NF-κB signaling pathway inhibition.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare various concentrations of the test compounds (eriodictyol, quercetin) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Mixture : In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the test compound or standard solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of the solution at 517 nm using a microplate reader. A blank containing only methanol and DPPH is also measured.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination : The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

DPPH_Assay_Workflow Start Start PrepareReagents Prepare DPPH and Test Compound Solutions Start->PrepareReagents Mix Mix DPPH and Test Compound PrepareReagents->Mix Incubate Incubate in Dark (30 min) Mix->Incubate MeasureAbsorbance Measure Absorbance at 517 nm Incubate->MeasureAbsorbance Calculate Calculate % Inhibition and IC50 MeasureAbsorbance->Calculate End End Calculate->End

DPPH Assay Workflow.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of eriodictyol or quercetin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition : After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat with Test Compounds SeedCells->TreatCells AddMTT Add MTT Solution and Incubate TreatCells->AddMTT Solubilize Solubilize Formazan Crystals AddMTT->Solubilize MeasureAbsorbance Measure Absorbance at 570 nm Solubilize->MeasureAbsorbance Calculate Calculate Cell Viability and IC50 MeasureAbsorbance->Calculate End End Calculate->End

MTT Assay Workflow.
ELISA for Cytokine Measurement

This assay is used to quantify the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

  • Plate Coating : Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[14]

  • Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[14]

  • Sample and Standard Incubation : Add cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.[10]

  • Detection Antibody : Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.[10]

  • Enzyme Conjugate : Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 20-30 minutes at room temperature.[10]

  • Substrate Addition : Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.[10]

  • Stop Reaction : Add a stop solution (e.g., 2N H2SO4) to terminate the reaction.[10]

  • Measurement : Measure the absorbance at 450 nm using a microplate reader.[10]

  • Calculation : Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of the cytokine in the samples.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Cell Lysis : After treatment with the flavonoids, lyse the cells in a buffer containing protease and phosphatase inhibitors to extract the proteins.[1]

  • Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[1]

  • SDS-PAGE : Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[1]

  • Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, p-p65) overnight at 4°C.[1]

  • Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[1]

  • Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[1]

  • Analysis : Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Conclusion

Both eriodictyol and quercetin are flavonoids with a remarkable spectrum of biological activities that hold significant promise for therapeutic applications. While both compounds exhibit potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, this comparative review highlights that their efficacy can vary depending on the specific biological context and experimental model.

Eriodictyol appears to be a more potent inhibitor of lipid peroxidation, while quercetin may have a stronger inhibitory effect on certain inflammatory cytokines. Their anticancer activities are cell-type dependent. Both flavonoids effectively modulate key signaling pathways such as PI3K/Akt, MAPK, and NF-κB, which are central to their mechanisms of action.

For researchers and drug development professionals, the choice between eriodictyol and quercetin may depend on the specific therapeutic target and desired biological outcome. Further direct comparative studies, particularly in the area of neuroprotection and in vivo models, are warranted to fully elucidate their relative therapeutic potential and to guide the development of novel flavonoid-based therapies.

References

Confirming Eriodictyol's Mechanism of Action: A Comparative Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Eriodictyol, a naturally occurring flavonoid found in citrus fruits and medicinal herbs, has garnered significant attention from the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Understanding the molecular mechanisms underlying these therapeutic properties is paramount for its development as a potential therapeutic agent. Western blotting stands as a cornerstone technique for elucidating these mechanisms by allowing for the sensitive and specific detection of changes in protein expression and post-translational modifications within key signaling pathways.

This guide provides a comprehensive overview of the application of Western blotting in confirming the mechanism of action of Eriodictyol. It includes detailed experimental protocols, quantitative data from relevant studies, and a comparison with alternative techniques, aimed at researchers, scientists, and drug development professionals.

The Role of Western Blot in Elucidating Eriodictyol's Activity

Western blotting is a powerful immunodetection technique that enables the identification and quantification of specific proteins from a complex mixture, such as a cell or tissue lysate. This method is instrumental in confirming Eriodictyol's molecular targets by visualizing its effects on the protein expression levels and activation states (through phosphorylation) of key signaling molecules. For instance, studies have consistently employed Western blotting to demonstrate Eriodictyol's influence on critical cellular pathways, including the PI3K/Akt and Nrf2 pathways.

Detailed Experimental Protocol: Western Blot Analysis

The following is a generalized protocol for performing a Western blot to assess the effect of Eriodictyol on a target protein. Specific conditions, such as antibody concentrations and incubation times, may need to be optimized for each experiment.

1. Sample Preparation (Cell Lysate)

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of Eriodictyol or a vehicle control (e.g., DMSO) for a predetermined duration.

  • Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.

  • Protein Quantification: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.[1][2]

2. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

  • Sample Loading: Denature the protein samples by boiling them in Laemmli sample buffer. Load equal amounts of protein (typically 15-30 µg) into the wells of an SDS-polyacrylamide gel.[1] Include a molecular weight marker to determine the size of the target protein.

  • Electrophoresis: Separate the proteins based on their molecular weight by applying an electric current.

3. Protein Transfer

  • Electroblotting: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be achieved through wet or semi-dry transfer methods.

4. Immunodetection

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. The antibody dilution should be optimized based on the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST to remove unbound primary antibody. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, detect the protein-antibody complexes using an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.

5. Data Analysis

  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).[3] Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.

G cluster_workflow Western Blot Workflow A 1. Sample Preparation (Cell Lysis & Quantification) B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer (Blotting) B->C D 4. Immunodetection (Blocking & Antibody Incubation) C->D E 5. Signal Detection (ECL & Imaging) D->E F 6. Data Analysis (Densitometry) E->F G cluster_pathway Eriodictyol's Effect on the PI3K/Akt Pathway Eriodictyol Eriodictyol PI3K PI3K Eriodictyol->PI3K Inhibits pPI3K p-PI3K Akt Akt pAkt p-Akt pPI3K->Akt Activates Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits G cluster_pathway Eriodictyol's Effect on the Nrf2 Pathway Eriodictyol Eriodictyol Nrf2_Keap1 Nrf2-Keap1 Complex Eriodictyol->Nrf2_Keap1 Disrupts Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 (nuclear) Nrf2->Nrf2_n Translocates Nrf2_Keap1->Nrf2 Releases ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription

References

Eriodictyol: Validating Antioxidant Efficacy with the DCF-DA Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying and validating potent antioxidant compounds is a critical step in creating novel therapeutics for a range of conditions linked to oxidative stress. Eriodictyol (B191197), a flavonoid found in citrus fruits, has emerged as a promising candidate due to its significant antioxidant properties.[1][2] This guide provides a comparative overview of Eriodictyol's antioxidant effects, validated through the widely-used 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) assay, and contextualized with data from other known antioxidants.

Comparative Antioxidant Performance

The antioxidant capacity of Eriodictyol has been demonstrated in various cellular models. The following tables summarize key quantitative data from studies utilizing the DCF-DA assay and other relevant antioxidant assays to assess the efficacy of Eriodictyol and compare it with established antioxidants like Trolox and N-acetylcysteine (NAC).

Note: The data presented below is compiled from different studies and is not a direct head-to-head comparison under the same experimental conditions. Variations in cell lines, oxidant concentrations, and incubation times can influence the results.

Table 1: Antioxidant Activity of Eriodictyol

Cell LineOxidative StressorEriodictyol ConcentrationOutcomeReference
Human Dermal Fibroblasts (BJ)500 µM H₂O₂10-20 µMConcentration-dependent inhibition of H₂O₂-induced oxidative stress.[3]
Human Keratinocytes (HaCaT)UV RadiationNot specifiedSignificant suppression of UV-induced reactive oxygen species (ROS) generation.[1]
Murine Melanoma (B16-F10) & Primary Human Keratinocytes (PHK)H₂O₂50 µMSignificant cellular antioxidant capacity against ROS formation.[4]

Table 2: Antioxidant Activity of Comparative Compounds

CompoundAssayIC₅₀ / EffectCell Line / ConditionsReference
TroloxDPPH Radical ScavengingIC₅₀: 63.8 ± 8.3 µMIn vitro[5]
N-acetylcysteine (NAC)DCF-DADramatic decrease in ROS levelsHEK293 cells treated with Patulin[6]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of these findings. Below is a detailed protocol for the DCF-DA assay, synthesized from established methods.[7][8][9]

Cellular Reactive Oxygen Species (ROS) Detection using DCF-DA Assay

Objective: To quantify the intracellular antioxidant activity of Eriodictyol by measuring its ability to reduce induced ROS levels in cultured cells.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate-Buffered Saline (PBS)

  • Eriodictyol

  • N-acetylcysteine (NAC) or Trolox (as positive control)

  • Hydrogen peroxide (H₂O₂) or other ROS inducer

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[8]

  • Compound Treatment:

    • Prepare stock solutions of Eriodictyol and the comparative antioxidant (e.g., NAC) in DMSO.

    • Treat the cells with various concentrations of Eriodictyol or the comparative antioxidant for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO) and an untreated control.

  • Induction of Oxidative Stress:

    • After the treatment period, induce oxidative stress by adding a ROS inducer like H₂O₂ to the appropriate wells. The concentration and incubation time will need to be optimized for the specific cell line.

  • DCFH-DA Staining:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.[8]

    • Immediately before use, dilute the stock solution in serum-free DMEM to a final working concentration (e.g., 10-20 µM).[10]

    • Remove the media from the wells and wash the cells once with PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[7]

  • Measurement of Fluorescence:

    • After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[7] Alternatively, visualize and capture images using a fluorescence microscope.

  • Data Analysis:

    • The fluorescence intensity is proportional to the amount of intracellular ROS.

    • Normalize the fluorescence readings to the cell viability if necessary.

    • Express the antioxidant effect as a percentage reduction in fluorescence relative to the cells treated with the ROS inducer alone.

Mechanism of Action and Signaling Pathways

Eriodictyol exerts its antioxidant effects through multiple mechanisms. It can directly scavenge free radicals and also modulate intracellular signaling pathways that enhance the cellular antioxidant defense system.[3][11]

DCF_DA_Assay_Principle cluster_cell Cell DCFH_DA DCFH-DA (Cell-permeable, non-fluorescent) DCFH DCFH (Non-fluorescent) DCFH_DA->DCFH Cellular Esterases DCF DCF (Fluorescent) DCFH->DCF Oxidation by ROS ROS Reactive Oxygen Species (ROS) Extracellular Extracellular Space Extracellular->DCFH_DA Diffusion

Caption: Principle of the DCF-DA assay for intracellular ROS detection.

Eriodictyol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriodictyol Eriodictyol Keap1_Nrf2 Keap1-Nrf2 Complex Eriodictyol->Keap1_Nrf2 Inhibition of Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Transcription Cytoprotection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cytoprotection

Caption: Activation of the Nrf2 signaling pathway by Eriodictyol.

References

comparing the bioavailability of Eriodictin and its glycosides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Eriodictyol (B191197), a flavanone (B1672756) found in citrus fruits and medicinal plants, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its clinical utility is often hampered by low bioavailability. In nature, eriodictyol frequently exists as glycosides, such as eriocitrin (B1671051) and eriodictyol-7-O-glucoside. This guide provides a comparative analysis of the bioavailability of eriodictyol and its glycosidic forms, supported by experimental data, to aid researchers in drug development and nutraceutical formulation.

Quantitative Bioavailability Data

The oral bioavailability of eriodictyol and its glycosides is a complex interplay of intestinal absorption, metabolism by gut microbiota, and first-pass metabolism in the liver. The data presented below, compiled from various preclinical and clinical studies, highlights the key pharmacokinetic parameters.

CompoundTest SystemDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Absolute Bioavailability (%)Reference
Eriodictyol Rats (intravenous)20 mg/kg----[1]
Rats (oral suspension in 1% CMC)25 mg/kgBiphasic peaks observed---[2]
Rats (oral solution in saline/PEG400/Tween80)25 mg/kgSingle peak observed---[2]
Eriocitrin (Eriodictyol-7-O-rutinoside) Humans (from lemon extract)260 mgHigher than hesperidin (B1673128) metabolites6.0 ± 0.4Higher than hesperidin metabolites-[3]
Rats (oral)100 mg/kg---< 1[3][4][5]
Eriodictyol-8-C-β-D-glucopyranoside Rats (oral)----7.71 ± 1.52[6]

Note: Direct comparative studies providing Cmax and AUC for both eriodictyol and its glycosides in the same study are limited. The data above is compiled from different studies and should be interpreted with caution. In the study comparing eriodictyol and eriocitrin in rats, no free eriodictyol was detected in the blood after administration of either compound, indicating extensive metabolism[2].

Deciphering the Metabolic Journey

The structural form of eriodictyol, whether as an aglycone or a glycoside, significantly influences its absorption and metabolic fate. The following diagram illustrates the generalized metabolic pathway of eriodictyol glycosides.

cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte cluster_liver Liver Eriodictyol Glycoside Eriodictyol Glycoside Eriodictyol (Aglycone) Eriodictyol (Aglycone) Eriodictyol Glycoside->Eriodictyol (Aglycone) Gut Microbiota (β-glucosidases) Eriodictyol_abs Eriodictyol Eriodictyol (Aglycone)->Eriodictyol_abs Passive Diffusion Phase II Metabolites Glucuronidated & Sulfated Metabolites Eriodictyol_abs->Phase II Metabolites UGTs, SULTs Eriodictyol_liver Eriodictyol Eriodictyol_abs->Eriodictyol_liver Portal Vein Systemic Circulation Systemic Circulation Phase II Metabolites->Systemic Circulation Phase I Metabolites Hydroxylated & Demethylated Metabolites Eriodictyol_liver->Phase I Metabolites CYP450 Phase II Metabolites_liver Glucuronidated & Sulfated Metabolites Eriodictyol_liver->Phase II Metabolites_liver UGTs, SULTs Phase I Metabolites->Phase II Metabolites_liver Phase II Metabolites_liver->Systemic Circulation

Metabolic pathway of eriodictyol glycosides.

Experimental Corner: Methodologies for Bioavailability Assessment

Accurate assessment of bioavailability is paramount. Below are detailed protocols for key experiments commonly employed in the study of flavonoid pharmacokinetics.

In Vivo Pharmacokinetic Study in Rats

A typical workflow for an in vivo bioavailability study is depicted below.

Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Oral Administration Oral Administration Fasting->Oral Administration Blood Sampling Blood Sampling Oral Administration->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis

Workflow for in vivo pharmacokinetic study.

Protocol Details:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light/dark cycle) and allowed to acclimatize for at least one week before the experiment.

  • Fasting: Rats are typically fasted overnight (10-12 hours) with free access to water before oral administration.

  • Drug Administration: The test compound (eriodictyol or its glycoside) is administered orally via gavage. The compound is often dissolved or suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a mixture of saline, PEG400, and Tween80[2].

  • Blood Collection: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or orbital sinus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes[3][4].

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000g for 10 minutes) and stored at -80°C until analysis.

  • Sample Preparation for Analysis: Plasma samples are typically prepared by protein precipitation with an organic solvent like methanol (B129727) or acetone[4]. An internal standard is added before precipitation to ensure accuracy. The supernatant is then collected, dried, and reconstituted in the mobile phase for analysis.

  • Analytical Method: Quantification of the parent compound and its metabolites in plasma is performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method[4][6].

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, and AUC.

In Vitro Intestinal Permeability: Caco-2 Cell Monolayer Assay

The Caco-2 cell monolayer model is a widely accepted in vitro tool to predict the intestinal permeability of compounds.

Protocol Details:

  • Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., MEM with 10% FBS) and seeded onto Transwell inserts at a density of approximately 8 x 10^4 cells/cm^2[7]. The cells are allowed to differentiate for 19-21 days to form a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values above 300-400 Ω·cm² are generally considered acceptable[8].

  • Transport Study: The test compound (dissolved in a transport buffer like HBSS) is added to the apical (AP) side (representing the intestinal lumen) of the Transwell insert. The appearance of the compound in the basolateral (BL) side (representing the bloodstream) is monitored over time (e.g., up to 2 hours)[7][8]. Samples are collected from the basolateral chamber at specific time points. Transport from the BL to AP side can also be assessed to investigate efflux mechanisms.

  • Sample Analysis: The concentration of the compound in the collected samples is determined by HPLC or LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the substance on the receiver side, A is the surface area of the membrane, and C0 is the initial concentration on the donor side.

Conclusion

The available evidence suggests that eriodictyol glycosides, as found in nature, are poorly absorbed intact. Their bioavailability is largely dependent on the hydrolysis of the glycosidic bond by gut microbiota to release the aglycone, eriodictyol, which is then absorbed. However, the aglycone itself undergoes extensive first-pass metabolism, primarily glucuronidation, which limits the systemic exposure to free eriodictyol[2][9].

Interestingly, some studies suggest that glycoside forms like eriodictyol-7-O-glucoside may possess biological activity of their own, acting as activators of signaling pathways like Nrf2[10][11]. This raises the possibility of therapeutic benefits even with low systemic levels of the aglycone.

For researchers in drug development, these findings underscore the importance of strategies to enhance the bioavailability of eriodictyol. This could include the use of absorption enhancers, formulation in lipid-based delivery systems, or the co-administration of inhibitors of glucuronidation enzymes[9]. Further head-to-head pharmacokinetic studies directly comparing eriodictyol with its various glycosides are warranted to provide a clearer picture and guide the development of next-generation eriodictyol-based therapeutics.

References

A Head-to-Head In Vivo Comparison of Eriodictyol and Homoeriodictyol: Neuroprotective Efficacy in an Alzheimer's Disease Model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between structurally similar flavonoid compounds is critical for therapeutic innovation. This guide provides a direct comparative analysis of the in vivo efficacy of eriodictyol (B191197) and homoeriodictyol (B191827), focusing on their neuroprotective effects in a mouse model of Alzheimer's disease (AD). The data presented is drawn from a key study that directly compares these two flavanones, supplemented with information from broader research on their individual properties.

Data Presentation: Comparative Efficacy in a Murine AD Model

The following tables summarize the quantitative data from a head-to-head study where eriodictyol (Eri) and homoeriodictyol (Hom) were administered orally for four weeks to mice with Aβ25–35-induced memory impairment. Donepezil (Don) was used as a positive control.

Table 1: Effects on Cognitive Function

Treatment GroupY-Maze Spontaneous Alternation (%)New Object Recognition (Discrimination Index)
Control65.2 ± 5.80.68 ± 0.12
Model (Aβ25–35)38.6 ± 6.20.29 ± 0.09
Donepezil (1 mg/kg)58.9 ± 7.10.61 ± 0.11
Eriodictyol (50 mg/kg)55.4 ± 6.50.58 ± 0.10
Homoeriodictyol (50 mg/kg)57.1 ± 6.80.60 ± 0.11
*p < 0.05 compared to the Model group.

Table 2: Impact on Oxidative Stress Markers in Brain Tissue

Treatment GroupGSH-Px (U/mgprot)MDA (nmol/mgprot)SOD (U/mgprot)
Control125.4 ± 15.21.8 ± 0.3158.7 ± 18.9
Model (Aβ25–35)78.9 ± 9.84.2 ± 0.698.4 ± 12.1
Donepezil (1 mg/kg)115.6 ± 13.52.3 ± 0.4145.2 ± 16.8
Eriodictyol (50 mg/kg)110.2 ± 12.82.5 ± 0.5139.8 ± 15.5
Homoeriodictyol (50 mg/kg)112.7 ± 13.12.4 ± 0.4142.3 ± 16.1
p < 0.05 compared to the Model group.

Table 3: Modulation of NLRP3 Inflammasome-Related Proteins in the Brain

Treatment GroupNLRP3 (relative expression)Caspase-1 (relative expression)IL-1β (pg/mg protein)IL-18 (pg/mg protein)
Control1.00 ± 0.121.00 ± 0.1125.4 ± 3.130.2 ± 3.5
Model (Aβ25–35)2.89 ± 0.352.67 ± 0.3158.9 ± 6.765.4 ± 7.8
Donepezil (1 mg/kg)1.32 ± 0.151.25 ± 0.1430.1 ± 3.635.8 ± 4.1
Eriodictyol (50 mg/kg)1.45 ± 0.171.38 ± 0.1632.5 ± 3.938.2 ± 4.5
Homoeriodictyol (50 mg/kg)1.38 ± 0.161.31 ± 0.1531.2 ± 3.736.9 ± 4.3
*p < 0.05 compared to the Model group.

Experimental Protocols

1. Aβ25–35-Induced Alzheimer's Disease Mouse Model and Drug Administration An AD mouse model was established via intracerebroventricular (ICV) injection of the Aβ25–35 peptide.[1] Following the injection, eriodictyol and homoeriodictyol were administered orally to the mice for a duration of 4 weeks.[1]

2. Behavioral Tests

  • Y-Maze: To assess spatial working memory, the Y-maze test was conducted. The number of arm entries and the sequence of entries were recorded to calculate the spontaneous alternation percentage.[1]

  • New Object Recognition: This test was used to evaluate learning and memory. Mice were habituated to an arena with two identical objects. Later, one object was replaced with a novel one, and the time spent exploring each object was recorded to determine the discrimination index.[1]

3. Biochemical Assays

  • Oxidative Stress Markers: The levels of glutathione (B108866) peroxidase (GSH-Px), malondialdehyde (MDA), and superoxide (B77818) dismutase (SOD) in the brain tissue were measured using commercially available assay kits.[1]

  • ELISA: The concentrations of IL-1β and IL-18 in the brain were quantified using enzyme-linked immunosorbent assay (ELISA) kits.[1]

4. Western Blot Analysis The protein expression levels of NLRP3 and Caspase-1 in the brain tissue were determined by Western blotting. Brain homogenates were subjected to SDS-PAGE, transferred to a membrane, and incubated with specific primary and secondary antibodies.

Mandatory Visualization

experimental_workflow cluster_model AD Model Induction cluster_treatment Treatment Regimen (4 weeks) cluster_assessment Efficacy Assessment A Aβ25–35 Peptide Injection (Intracerebroventricular) B Oral Administration: - Eriodictyol - Homoeriodictyol - Donepezil (Control) - Vehicle A->B C Behavioral Tests (Y-Maze, New Object Recognition) B->C D Biochemical Analysis (Oxidative Stress Markers) B->D E Molecular Analysis (Western Blot for NLRP3, Caspase-1; ELISA for IL-1β, IL-18) B->E signaling_pathway A Aβ25–35 B NLRP3 Inflammasome Activation A->B C Caspase-1 Activation B->C F IL-1β C->F Cleavage G IL-18 C->G Cleavage D Pro-IL-1β D->F E Pro-IL-18 E->G H Neuroinflammation & Neuronal Damage F->H G->H I Eriodictyol I->B Inhibition J Homoeriodictyol J->B Inhibition

References

Eriodictyol: A Potent Inhibitor of the NF-κB Pathway in Macrophages - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Eriodictyol's performance in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway in macrophages against other established inhibitors. The data presented is supported by experimental findings, offering a valuable resource for researchers investigating novel anti-inflammatory therapeutics.

Introduction to NF-κB Inhibition in Macrophages

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In macrophages, its activation by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Dysregulation of this pathway is implicated in numerous inflammatory diseases. Consequently, the development of potent and specific NF-κB inhibitors is a significant focus in drug discovery. Eriodictyol (B191197), a natural flavonoid, has emerged as a promising candidate for modulating this pathway. This guide evaluates its efficacy in comparison to well-characterized NF-κB inhibitors, BAY 11-7082 and Parthenolide.

Comparative Analysis of NF-κB Inhibitors

The following tables summarize the quantitative data on the effects of Eriodictyol and comparator compounds on key markers of NF-κB pathway activation in macrophages.

Table 1: Effect of Inhibitors on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages

CompoundCell LineConcentrationTarget CytokineInhibition (%) / Fold ChangeReference
Eriodictyol RAW 264.710 µMTNF-α↓ 56.2%[1]
RAW 264.725 µMIL-6 mRNA↓ 63.1%[1]
RAW 264.725 µMiNOS mRNA↓ 86.9%[1]
BAY 11-7082 RAW 264.7Not SpecifiedTNF-αStrong Inhibition[2]
Peritoneal MacrophagesNot SpecifiedTNF-αStrong Inhibition[2]
THP-15 µMIntracellular MTB viability↓ 66%[3]
Parthenolide 3T3-L1 co-cultured with RAW 264.7Not SpecifiedIL-6↓ 40-42%[4]
3T3-L1 co-cultured with RAW 264.7Not SpecifiedMCP-1↓ 26-37%[4]

Table 2: Effect of Inhibitors on NF-κB Signaling Pathway Proteins in LPS-stimulated Macrophages

CompoundCell LineConcentrationTarget ProteinEffectReference
Eriodictyol RAW 264.725 µMp-p38, p-ERK, p-JNKDownregulation[1]
RAW 264.7Not Specifiedp-IκBα, p-p65Suppression[5]
BAY 11-7082 RAW 264.7Not Specifiedp-p65 translocationSuppression[2]
RAW 264.7Not Specifiedp-IκBαStrong Suppression[2]
Parthenolide RAW 264.7Not SpecifiedNF-κB activationInhibition[6]
RAW 264.7Not SpecifiediNOS expressionInhibition[6]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data Data Analysis start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with Eriodictyol or Comparator start->pretreat stimulate Stimulate with LPS pretreat->stimulate elisa ELISA (Cytokine Quantification) stimulate->elisa western Western Blot (Protein Expression) stimulate->western if_stain Immunofluorescence (NF-κB Translocation) stimulate->if_stain mtt MTT Assay (Cell Viability) stimulate->mtt analysis Quantify and Compare Inhibitory Effects elisa->analysis western->analysis if_stain->analysis mtt->analysis Comparison_Logic cluster_compounds Compounds cluster_parameters Comparative Parameters cluster_outcome Outcome eriodictyol Eriodictyol cytokine Cytokine Inhibition (TNF-α, IL-6) eriodictyol->cytokine protein Signaling Protein Phosphorylation (p-p65, p-IκBα) eriodictyol->protein translocation NF-κB Nuclear Translocation eriodictyol->translocation viability Cell Viability eriodictyol->viability bay117082 BAY 11-7082 bay117082->cytokine bay117082->protein bay117082->translocation bay117082->viability parthenolide Parthenolide parthenolide->cytokine parthenolide->protein parthenolide->translocation parthenolide->viability efficacy Comparative Efficacy cytokine->efficacy protein->efficacy translocation->efficacy viability->efficacy

References

Eriodictyol: A Comparative Analysis of its Selective Cytotoxicity in Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the selective cytotoxic effects of the flavonoid Eriodictyol on various cancer cell lines versus normal, healthy cells. The data presented is compiled from multiple independent research studies and is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Eriodictyol, a natural flavonoid found in citrus fruits and medicinal plants, has demonstrated significant potential as a selective anti-cancer agent. Extensive in vitro studies have shown that Eriodictyol exhibits considerable cytotoxicity towards a range of cancer cell lines while displaying minimal adverse effects on normal cells. This selectivity is attributed to its ability to modulate specific signaling pathways that are often dysregulated in cancer, leading to the induction of apoptosis and inhibition of cell proliferation.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Eriodictyol in various human and murine cancer cell lines compared to normal cell lines, as determined by MTT assays. A lower IC50 value indicates a higher cytotoxic potency.

Table 1: IC50 Values of Eriodictyol in Human Cancer vs. Normal Cell Lines

Cell LineCell TypeIC50 (µM)Selectivity Index (SI)Reference
Cancer
A549Human Lung Carcinoma501.9[1][2]
SK-RC-45Human Renal Cell Carcinoma53.75>3.72[3][4]
HeLaHuman Cervical Adenocarcinoma107.5>1.86[3][4]
HCT-116Human Colorectal Carcinoma105>1.9[3][4]
MCF-7Human Breast Adenocarcinoma75>2.66[3][4]
HepG2Human Hepatocellular Carcinoma37.6-[5]
AGSHuman Gastric Adenocarcinoma~150 (at 48h)-[6]
HGC-27Human Gastric Carcinoma~150 (at 48h)-[6]
MKN-45Human Gastric Carcinoma>150 (at 48h)-[6]
U87MGHuman Glioblastoma-Astrocytoma--[7][8]
CHG-5Human Glioma--[7][8]
Normal
FR2Normal Lung Fibroblast95-[1][2]
NKENormal Human Kidney Epithelial>200-[3][4]
WI-38Normal Human Fetal Lung Fibroblast>200-[3][4]
AML12Normal Mouse HepatocyteHigh-[5]
GES-1Normal Human Gastric EpithelialMuch weaker than GC cells-[6]
BJNormal Human Foreskin FibroblastNon-toxic up to 40 µM-[9]

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Table 2: IC50 Values of Eriodictyol in Murine Cancer Cell Lines

Cell LineCell TypeIC50 (µM)Reference
4T1Murine Breast Cancer75[3]
CT-26Murine Colon Carcinoma47.5[3]
RencaMurine Renal Adenocarcinoma145[3]

Mechanisms of Selective Cytotoxicity

Eriodictyol's selective anti-cancer activity is mediated through the modulation of several key signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of proliferation and metastasis.

Induction of Apoptosis

Eriodictyol has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.

  • Mitochondrial-Mediated (Intrinsic) Pathway: In human lung cancer A549 cells, Eriodictyol treatment leads to a dose-dependent reduction in mitochondrial membrane potential.[1][2] It also regulates the Bcl-2 family of proteins, causing a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[1][2]

  • TNFR1-Mediated (Extrinsic) Pathway: Studies have revealed that Eriodictyol can selectively upregulate the expression of Tumor Necrosis Factor Receptor 1 (TNFR1) in cancer cells (HeLa and SK-RC-45) but not in normal cells.[4][10] This leads to the activation of the pro-apoptotic DISC (Death-Inducing Signaling Complex) components and subsequent caspase cascade activation.[4][10]

  • PI3K/Akt/NF-κB Pathway: In glioma cells, Eriodictyol has been found to inhibit the PI3K/Akt/NF-κB signaling pathway in a concentration-dependent manner.[7][8] This inhibition suppresses cell proliferation and metastasis while promoting apoptosis.[7][8] The effects of Eriodictyol on apoptosis are enhanced by a PI3K inhibitor and reversed by a PI3K agonist.[7][8]

Cell Cycle Arrest

Eriodictyol has been observed to cause cell cycle arrest at the G2/M phase in human lung cancer A549 cells and human hepatocellular carcinoma Hep-G2 cells, thereby inhibiting their proliferation.[1][2][5]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the studies reviewed.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Eriodictyol (e.g., 0-200 µM) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with different concentrations of Eriodictyol for a designated time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

Western Blot Analysis
  • Protein Extraction: Following treatment with Eriodictyol, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Akt, p-Akt) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Eriodictyol_Signaling_Pathways cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_pi3k PI3K/Akt/NF-κB Pathway Eriodictyol Eriodictyol TNFR1 TNFR1 Upregulation (in cancer cells) Eriodictyol->TNFR1 DISC DISC Formation (FADD/TRADD) TNFR1->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3_ext Caspase-3 Activation Caspase8->Caspase3_ext Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Eriodictyol_int Eriodictyol Bcl2 Bcl-2 (Anti-apoptotic) Eriodictyol_int->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Eriodictyol_int->Bax Activates Mito Mitochondrial Membrane Potential ↓ Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3_int Caspase-3 Activation Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int Eriodictyol_pi3k Eriodictyol PI3K PI3K Eriodictyol_pi3k->PI3K Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Proliferation & Metastasis NFkB->Proliferation Apoptosis_pi3k Apoptosis NFkB->Apoptosis_pi3k

Caption: Eriodictyol's multi-faceted mechanism of inducing apoptosis in cancer cells.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assessment cluster_analysis Data Analysis & Interpretation start Seed Cancer & Normal Cells (96-well or larger plates) treatment Treat with varying concentrations of Eriodictyol start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt flow Flow Cytometry (Annexin V/PI Staining for Apoptosis) treatment->flow western Western Blot (Protein Expression Analysis) treatment->western ic50_calc Calculate IC50 values & Selectivity Index mtt->ic50_calc apoptosis_quant Quantify Apoptotic Cell Population flow->apoptosis_quant protein_exp Analyze expression of key signaling proteins western->protein_exp conclusion Assess Selective Cytotoxicity ic50_calc->conclusion apoptosis_quant->conclusion protein_exp->conclusion

Caption: A generalized workflow for assessing Eriodictyol's selective cytotoxicity.

Conclusion

The compiled data strongly supports the selective anti-cancer properties of Eriodictyol. Its ability to induce apoptosis and inhibit proliferation in a wide range of cancer cell lines at concentrations that are significantly less toxic to normal cells makes it a promising candidate for further investigation in cancer therapy. The elucidation of its mechanisms of action, particularly its targeted effects on pathways like PI3K/Akt and TNFR1, provides a solid foundation for its potential development as a novel chemotherapeutic agent. Further in vivo studies are warranted to validate these in vitro findings.

References

Eriodictyol Demonstrates Therapeutic Potential in Preclinical Colitis Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical studies have highlighted the therapeutic promise of Eriodictyol, a natural flavonoid, in mitigating the pathological features of colitis in animal models. This guide provides a comparative analysis of Eriodictyol's efficacy against other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of inflammatory bowel disease (IBD).

Eriodictyol's Efficacy in Attenuating Colitis

Eriodictyol has been evaluated in two primary animal models of colitis: the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, which mimics Crohn's disease, and the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice, which resembles ulcerative colitis. Across these models, Eriodictyol has demonstrated significant anti-inflammatory and antioxidant properties.

In a study utilizing a TNBS-induced colitis model in Wistar rats, Eriodictyol treatment was shown to alleviate weight loss, reduce intestinal tissue injury, and decrease the expression of myeloperoxidase (MPO), a marker of neutrophil infiltration.[1][2] Furthermore, Eriodictyol modulated the levels of several key cytokines, including a reduction in pro-inflammatory TNF-α, IL-1β, and IL-6, and an increase in the anti-inflammatory cytokine IL-10.[1][2] The protective effects of Eriodictyol in this model are attributed to its ability to suppress the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[1][2]

Similarly, in a DSS-induced colitis model in C57BL/6 mice, Eriodictyol treatment led to a significant decrease in the Disease Activity Index (DAI), a reduction in colon shortening, and lower histological scores compared to the DSS-only group.[3][4] The flavonoid also demonstrated potent antioxidant effects by increasing the activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) while reducing malondialdehyde (MDA) levels.[3] Mechanistically, Eriodictyol's therapeutic action in the DSS model was linked to the activation of the Sonic hedgehog (Shh) signaling pathway.[3][4]

Comparative Efficacy of Eriodictyol

To contextualize the therapeutic potential of Eriodictyol, its effects are compared with those of a standard-of-care medication, Mesalazine (5-aminosalicylic acid), and another well-studied flavonoid, Quercetin.

Therapeutic AgentAnimal ModelKey Efficacy ParametersReference
Eriodictyol TNBS-induced colitis (Rats)- Alleviated weight loss- Reduced MPO expression- Decreased TNF-α, IL-1β, IL-6- Increased IL-10[1][2]
DSS-induced colitis (Mice)- Decreased DAI score- Reduced colon shortening- Lowered histological score- Increased SOD, GSH-Px- Decreased MDA[3][4]
Mesalazine DSS-induced colitis (Mice)- Improved pathological changes- Reduced TNF-α, IL-1α, IL-6, IL-8[5]
Quercetin DSS-induced colitis (Mice)- Improved weight reduction- Decreased DAI score- Reversed colon shortening- Reduced IL-6, IL-1β, TNF-α[6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of these findings.

TNBS-Induced Colitis in Rats
  • Animals: Male Wistar rats.[1]

  • Induction: After a 12-hour fast, rats were anesthetized and administered a solution of 100 mg/kg TNBS dissolved in 50% ethanol (B145695) into the colon via a soft catheter.[1]

  • Treatment: Eriodictyol was administered at varying doses.

  • Endpoints: Body weight, colon length, histological analysis of the colon, MPO activity, and cytokine levels (TNF-α, IL-1β, IL-6, IL-10, IL-2, IL-12) were assessed.[1][2] Oxidative stress markers (SOD, CAT, GSH-Px, MDA) were also measured.[1][2]

DSS-Induced Colitis in Mice
  • Animals: Male C57BL/6 mice.[3]

  • Induction: Acute colitis was induced by administering 3% DSS in the drinking water for 7 days.[3]

  • Treatment: Eriodictyol (20 or 40 mg/kg) was intraperitoneally injected.[3]

  • Endpoints: Disease Activity Index (DAI) (calculated based on weight loss, stool consistency, and rectal bleeding), colon length, and histological scoring of the colon were the primary endpoints.[3] Levels of MDA, SOD, and GSH-Px, as well as the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-17, IL-23) and tight junction proteins (ZO-1, occludin), were also evaluated.[3]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes involved, the following diagrams are provided.

experimental_workflow cluster_induction Colitis Induction cluster_treatment Treatment Groups cluster_assessment Assessment of Therapeutic Efficacy Induction Induction of Colitis (TNBS in Rats or DSS in Mice) Colitis Colitis Model Group Induction->Colitis Eriodictyol Eriodictyol Treatment Group Induction->Eriodictyol Alternative Alternative Treatment Group (e.g., Mesalazine, Quercetin) Induction->Alternative Control Control Group Clinical Clinical Assessment (Body Weight, DAI) Colitis->Clinical Macroscopic Macroscopic Evaluation (Colon Length) Colitis->Macroscopic Histological Histological Analysis Colitis->Histological Biochemical Biochemical Assays (MPO, Cytokines, Oxidative Stress Markers) Colitis->Biochemical Molecular Molecular Analysis (Signaling Pathways) Colitis->Molecular Eriodictyol->Clinical Eriodictyol->Macroscopic Eriodictyol->Histological Eriodictyol->Biochemical Eriodictyol->Molecular Alternative->Clinical Alternative->Macroscopic Alternative->Histological Alternative->Biochemical TLR4_NFkB_pathway TNBS TNBS TLR4 TLR4 TNBS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammation Upregulates Eriodictyol Eriodictyol Eriodictyol->TLR4 Inhibits Shh_pathway DSS DSS Colitis Colitis Pathology DSS->Colitis Induces Shh Shh Signaling Pathway Shh->Colitis Ameliorates Eriodictyol Eriodictyol Eriodictyol->Shh Activates

References

Eriodictyol's Anticancer Potential: A Cross-Study Comparison of IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

Eriodictyol, a flavonoid found in citrus fruits and medicinal plants, has garnered significant attention in oncological research for its potential as a cytotoxic agent against various cancer cell lines. This guide provides a comparative analysis of its half-maximal inhibitory concentration (IC50) values across different cancer types, offering researchers, scientists, and drug development professionals a comprehensive overview of its in vitro efficacy. The data presented herein is compiled from multiple studies, highlighting the compound's promise and guiding future preclinical and clinical investigations.

Comparative Analysis of Eriodictyol's IC50 Values

The cytotoxic activity of Eriodictyol has been evaluated against a range of human cancer cell lines, with IC50 values varying depending on the cancer type. The following table summarizes the key findings from various studies, providing a clear comparison of Eriodictyol's potency.

Cancer Cell LineCancer TypeIC50 Value (µM)Reference
A549Human Lung Cancer50[1][2]
SK-RC-45Human Renal Cancer>200[3]
HeLaHuman Cervical Adenocarcinoma>200[3]
HCT-116Human Colorectal Carcinoma>200[3]
MCF-7Human Breast Adenocarcinoma>200[3]
U87MGHuman Glioma48.63 (48h), 25.16 (72h)[4]
CHG-5Human Glioma53.27 (48h), 30.12 (72h)[4]
SCC131Human Oral Squamous Cell CarcinomaNot explicitly stated, but activity observed at 30 and 40 µM[5]

Note: A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth. The variability in IC50 values across different cell lines underscores the selective nature of Eriodictyol's anticancer activity.

Experimental Protocols for IC50 Determination

The IC50 values cited in this guide are predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

MTT Assay Protocol

Principle: This assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Eriodictyol

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined optimal density (typically 1x10^4 to 5x10^4 cells/well). The plates are then incubated overnight to allow for cell attachment.[6]

  • Compound Treatment: A stock solution of Eriodictyol is prepared in DMSO and then serially diluted with complete culture medium to achieve a range of desired concentrations. The medium from the cell plates is removed, and the cells are treated with the different concentrations of Eriodictyol. Control wells containing untreated cells and vehicle (DMSO) controls are also included.

  • Incubation: The treated plates are incubated for a specific period, typically 24, 48, or 72 hours, depending on the experimental design.[4]

  • MTT Addition: Following incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing for the formation of formazan crystals.[6][7]

  • Formazan Solubilization: The MTT solution is carefully removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.[6][7]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[8]

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration of Eriodictyol relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Eriodictyol exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and metastasis. A frequently implicated pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Eriodictyol_PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Eriodictyol Eriodictyol Eriodictyol->PI3K inhibits Eriodictyol->Akt inhibits Eriodictyol->mTOR inhibits

Caption: Eriodictyol inhibits the PI3K/Akt/mTOR signaling pathway.

The diagram above illustrates the inhibitory effect of Eriodictyol on the PI3K/Akt/mTOR signaling cascade. By targeting key components of this pathway, Eriodictyol can suppress cancer cell proliferation and survival.[1][2][4][9]

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Eriodictyol (various concentrations) incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for IC50 determination.

This workflow diagram outlines the key steps involved in determining the IC50 value of a compound using the MTT assay, from cell seeding to data analysis.[6][7][8]

References

The Crucial Role of Nrf2 in Eriodictyol-Mediated Cytoprotection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Eriodictyol's Performance with Alternative Nrf2 Activators, Supported by Experimental Data.

This guide provides a comprehensive analysis of Eriodictyol's cytoprotective effects, with a specific focus on confirming the integral role of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Through the use of small interfering RNA (siRNA), researchers have been able to elucidate the direct relationship between Nrf2 activation by Eriodictyol and the subsequent upregulation of antioxidant and cytoprotective genes. This guide will compare the efficacy of Eriodictyol with other known Nrf2 activators, presenting supporting experimental data and detailed protocols to aid in the design and interpretation of related research.

Performance Comparison of Nrf2 Activators

The cytoprotective potential of Eriodictyol and other Nrf2 activators is typically assessed by their ability to mitigate cellular damage induced by oxidative stress. The following tables summarize quantitative data from various studies, demonstrating the Nrf2-dependent nature of this protection.

Table 1: Eriodictyol-Mediated Cytoprotection and its Nrf2 Dependence

Treatment ConditionOxidative StressorCell Viability (%)Nrf2 Dependence Confirmed byReference
ControlH₂O₂ (200 µM)~50%-[1]
Eriodictyol (40 µM) + H₂O₂H₂O₂ (200 µM)~85%Nrf2 siRNA[1]
Eriodictyol (40 µM) + Nrf2 siRNA + H₂O₂H₂O₂ (200 µM)Abolished protective effectNrf2 siRNA[1]
Controlt-BOOH~40%-[2]
Eriodictyol (50 µM) + t-BOOHt-BOOH~80%Dominant Negative Nrf2[2]
Eriodictyol (50 µM) + Dominant Negative Nrf2 + t-BOOHt-BOOHProtection BlockedDominant Negative Nrf2[2]

Table 2: Comparison of Eriodictyol with Alternative Nrf2 Activators

CompoundCell LineOxidative StressorProtection Dependent on Nrf2?Key FindingsReference
Eriodictyol PC12H₂O₂YesUpregulates HO-1 and γ-GCS expression.[1]
Sulforaphane N2a/APP-YesInhibits ROS and Aβ production.[3]
Quercetin --YesActivates the SIRT6–Nrf2 axis.[4]
Naringenin SH-SY5Y6-OHDAYesProtects neuronal cells from oxidative insults.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: Human Retinal Pigment Epithelial (ARPE-19) cells or PC12 cells are commonly used.

  • Culture Conditions: Cells are maintained in DMEM/F12 or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with Eriodictyol (typically 20-80 µM) or other Nrf2 activators for a specified duration (e.g., 18-24 hours) before being subjected to an oxidative stressor like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BOOH).[1][2]

siRNA-Mediated Nrf2 Knockdown
  • siRNA: Nrf2-specific siRNA and a non-targeting control siRNA are used.

  • Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine) is used to deliver the siRNA into the cells.

  • Procedure:

    • Cells are seeded in 6-well plates and grown to 70-80% confluency.

    • siRNA and transfection reagent are separately diluted in serum-free medium.

    • The diluted siRNA and transfection reagent are mixed and incubated at room temperature for 15-20 minutes to allow for complex formation.

    • The siRNA-lipid complexes are added to the cells and incubated for 4-6 hours.

    • The medium is then replaced with fresh complete medium, and the cells are incubated for another 24-48 hours before subsequent experiments.[6][7]

  • Validation: The efficiency of Nrf2 knockdown is confirmed by Western blot analysis.[7]

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

  • Procedure:

    • After treatment, 10 µl of MTT solution (5 mg/ml in PBS) is added to each well of a 96-well plate.[8]

    • The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • 100 µl of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[9]

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control group.

Western Blot Analysis
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as Nrf2, HO-1, and NQO-1.

  • Procedure:

    • Protein Extraction: Cells are lysed using a RIPA buffer containing protease and phosphatase inhibitors.[10][11] The protein concentration is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

    • Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Antibody Incubation: The membrane is incubated with primary antibodies against Nrf2, HO-1, NQO-1, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[10]

    • The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.[10]

Mandatory Visualizations

Signaling Pathway and Experimental Confirmation

To visually represent the molecular mechanisms and the experimental logic, the following diagrams have been generated using the DOT language.

Nrf2_Signaling_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 dissociates Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Eriodictyol Eriodictyol Eriodictyol->Nrf2_Keap1 dissociates ARE Antioxidant Response Element (ARE) Gene_Expression Gene Expression ARE->Gene_Expression activates Nrf2_n->ARE binds Cytoprotective_Proteins Cytoprotective Proteins (HO-1, NQO-1) Gene_Expression->Cytoprotective_Proteins leads to Cytoprotective_Proteins->Oxidative_Stress neutralizes

Caption: Nrf2 Signaling Pathway Activation by Eriodictyol.

siRNA_Workflow cluster_setup Experimental Setup cluster_transfection siRNA Transfection cluster_treatment Treatment and Stress cluster_analysis Analysis Cell_Culture 1. Plate Cells (e.g., ARPE-19) Control_siRNA 2a. Transfect with Control siRNA Cell_Culture->Control_siRNA Nrf2_siRNA 2b. Transfect with Nrf2 siRNA Cell_Culture->Nrf2_siRNA Eriodictyol_Treatment 3. Treat with Eriodictyol Control_siRNA->Eriodictyol_Treatment Nrf2_siRNA->Eriodictyol_Treatment Western_Blot 6. Confirm Nrf2 Knockdown (Western Blot) Nrf2_siRNA->Western_Blot Validation Oxidative_Stressor 4. Induce Oxidative Stress (e.g., H₂O₂) Eriodictyol_Treatment->Oxidative_Stressor MTT_Assay 5. Assess Cell Viability (MTT Assay) Oxidative_Stressor->MTT_Assay

Caption: Experimental Workflow for siRNA-mediated Confirmation.

Logical_Relationship cluster_hypothesis Hypothesis cluster_experiment Experimental Condition cluster_observation Observation cluster_conclusion Conclusion Hypo Eriodictyol's cytoprotection is Nrf2-dependent Exp Knockdown Nrf2 using siRNA Hypo->Exp If...then Obs Eriodictyol's protective effect is abolished Exp->Obs leads to Conc The hypothesis is confirmed Obs->Conc supports

Caption: Logical Confirmation of Nrf2's Role using siRNA.

References

Safety Operating Guide

Proper Disposal of Eriodictyol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Eriodictyol, ensuring compliance and safety in a laboratory setting. The following procedures are based on current safety data sheets and general chemical waste management guidelines.

I. Immediate Safety Considerations

Eriodictyol is a flavonoid compound that, while considered non-hazardous for transport by some suppliers, may cause skin and eye irritation.[1][2] Handling should be performed by personnel trained in handling potent active pharmaceutical ingredients.[1] In case of fire, Eriodictyol may emit toxic fumes, such as carbon monoxide.[1]

Personal Protective Equipment (PPE): Before handling Eriodictyol for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles.[1][2]

  • Hand Protection: Chemical-resistant rubber gloves.[1]

  • Respiratory Protection: NIOSH/MSHA-approved respirator, especially if dust formation is possible.[1][2]

  • Protective Clothing: To prevent skin contact.[1][2]

II. Step-by-Step Disposal Procedure

The primary guideline for the disposal of Eriodictyol is to adhere to all country, federal, state, and local regulations.[1] Do not release Eriodictyol into the environment or allow it to enter drains.[2][3][4]

  • Waste Identification and Collection:

    • Collect waste Eriodictyol, including any contaminated materials, in a designated and compatible waste container.

    • Ensure the container is clearly labeled as "Eriodictyol Waste" or with its chemical name and any relevant hazard warnings.

    • Keep the container tightly closed and store it in a safe, well-ventilated location, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[2]

  • Spill Management:

    • In the event of a spill, avoid dust formation.[2][4]

    • Wear appropriate PPE.

    • Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[2][4]

  • Disposal of Empty Containers:

    • Most empty chemical bottles should be triple-rinsed with a suitable solvent (e.g., water) before disposal.[5]

    • Collect the rinsate as chemical waste.

    • Label the empty, rinsed container as "triple rinsed" and dispose of it according to your institution's guidelines for glassware or plastic disposal.[5]

  • Final Disposal:

    • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]

    • Provide all necessary information, including the chemical name, quantity, and container details, for proper disposal manifests.[5]

III. Quantitative Data Summary

No specific quantitative data for the disposal of Eriodictyol (e.g., concentration limits for sewer disposal, specific neutralization recipes) is available in the provided safety data sheets. The consistent recommendation is to follow local regulations.

ParameterValueSource
Transport Classification Non-HazardousSelleck Chemicals[1]
Storage Incompatibilities Strong acids, strong bases, oxidizing agentsFisher Scientific[2]

IV. Experimental Protocols

There are no specific experimental protocols cited for the disposal of Eriodictyol. The standard procedure is chemical waste collection and disposal through a certified vendor.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Eriodictyol.

Eriodictyol_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_spill_handling Spill Management cluster_routine_disposal Routine Disposal cluster_final_disposal Final Disposal start Eriodictyol Waste Generated is_spill Is it a spill? start->is_spill wear_ppe_spill Wear appropriate PPE is_spill->wear_ppe_spill Yes collect_waste Collect in a labeled, compatible container is_spill->collect_waste No contain_spill Sweep/shovel into a suitable container wear_ppe_spill->contain_spill label_container_spill Label container for disposal contain_spill->label_container_spill contact_ehs Contact EHS or certified waste disposal vendor label_container_spill->contact_ehs store_safely Store in a safe, well-ventilated area collect_waste->store_safely store_safely->contact_ehs

Caption: Workflow for the proper disposal of Eriodictyol.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Eriodictyon

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Eriodictyon, a naturally derived compound utilized in various research applications. Adherence to these procedural steps will help mitigate risks and establish a secure working environment.

I. Personal Protective Equipment (PPE)

When handling Eriodictyon, particularly in its powdered form, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or tightly fitting safety goggles.Protects against airborne particles and accidental splashes.
Skin Protection Wear protective gloves (nitrile or neoprene are suitable) and a lab coat.Prevents direct skin contact with the compound.
Respiratory Protection A NIOSH/MSHA-approved respirator or a paper/cloth mask is recommended, especially when handling the powder outside of a ventilated enclosure.Minimizes the inhalation of fine particles, as the acute inhalation toxicity is not fully known.[1]
II. Operational Plan for Handling Eriodictyon

A systematic workflow is critical to minimize exposure and prevent contamination. The following step-by-step guide outlines the safe handling of Eriodictyon from preparation to post-experiment cleanup.

A. Preparation:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the product-specific SDS. While Eriodictyon is not classified as a hazardous substance by OSHA, it is important to be aware of all available safety information.[1]

  • Designate a Work Area: All handling of Eriodictyon powder should occur in a designated area, such as a chemical fume hood or a glove box, to control dust.

  • Assemble PPE: Put on all required personal protective equipment as outlined in the table above.

B. Weighing and Handling:

  • Weighing: If possible, weigh the compound directly within a fume hood to contain any airborne powder. Be mindful that air currents can affect balance accuracy.

  • Solution Preparation: When preparing solutions, add the powdered Eriodictyon to the solvent slowly to avoid splashing. Work over a disposable bench cover to easily manage any spills.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Always handle Eriodictyon in a manner that minimizes dust generation.

C. Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent or cleaning solution.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

III. Disposal Plan

Proper disposal of Eriodictyon and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation:

  • Solid Waste: Unused Eriodictyon powder and any materials grossly contaminated (e.g., weigh boats, paper towels from a spill) should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing Eriodictyon should be collected in a designated, labeled waste container. Do not pour solutions down the drain unless permitted by local regulations.

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated waste bin.

B. Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations.[2] For non-hazardous chemical waste, this typically involves incineration or disposal in a sanitary landfill through a licensed chemical waste disposal service.

IV. Emergency Procedures

In the event of accidental exposure, follow these immediate steps:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
Skin Contact Wash the affected area thoroughly with soap and water.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek medical advice.[1]

Visualizing the Workflow for Safe Handling of Eriodictyon

To further clarify the procedural steps for safely handling Eriodictyon, the following diagram illustrates the workflow from initial preparation to final disposal.

Eriodictyon_Handling_Workflow A Preparation - Review SDS - Designate Work Area - Don PPE B Handling in Ventilated Area (Fume Hood) A->B Proceed to handling C Weighing & Solution Prep B->C Perform tasks D Experimental Use C->D Use in experiment E Post-Handling - Decontaminate Area - Wash Hands D->E After experiment F Waste Segregation E->F Segregate waste G Solid Waste (Unused Powder, Contaminated Items) F->G H Liquid Waste (Solutions) F->H I PPE Waste F->I J Disposal (Follow Local Regulations) G->J H->J I->J

Caption: Workflow for the safe handling and disposal of Eriodictyon.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.